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  • Product: Pyrazolo[1,5-a]pyrimidin-5-amine
  • CAS: 216066-95-4

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of Novel Pyrazolo[1,5-a]pyrimidin-5-amine Derivatives

A Technical Guide for Structural Elucidation and Regio-Verification Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, functioning as a bioisostere of purine. Deriv...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Elucidation and Regio-Verification

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, functioning as a bioisostere of purine. Derivatives of this class have demonstrated potent inhibition of kinases such as Pim-1 , Flt-3 , CDK2 , and TRKA [1, 2].

However, the synthesis of these compounds—typically via the condensation of 5-aminopyrazoles with 1,3-dielectrophiles—is prone to regioisomerism . Depending on reaction conditions and steric factors, the cyclization can yield either the 5-substituted or 7-substituted isomer. Misidentification of these isomers can lead to erroneous Structure-Activity Relationship (SAR) data, as the binding mode (specifically the N1-hinge interaction) is strictly dependent on the correct orientation of the fused ring system [3].

This guide provides a self-validating spectroscopic workflow to unambiguously characterize novel pyrazolo[1,5-a]pyrimidin-5-amine derivatives, distinguishing them from their 7-amine congeners.

The Synthetic Context & The Regioisomer Trap

To understand the characterization challenge, one must understand the origin of the ambiguity. The standard synthesis involves reacting a 3(5)-aminopyrazole with a


-ketoester or alkoxymethylene nitrile.
  • Path A (Thermodynamic): Favors formation of the 7-substituted product (often 7-one or 7-amine depending on reagents).

  • Path B (Kinetic): Favors the 5-substituted product.

Without rigorous characterization, researchers often assume the product matches the "textbook" mechanism, which is frequently incorrect.

Visualization: Synthetic Divergence

SynthesisPath Start 5-Amino-pyrazole Intermediate Open Intermediate Start->Intermediate Condensation Reagent 1,3-Dielectrophile (e.g., Beta-keto nitrile) Reagent->Intermediate Isomer5 5-Amine Isomer (Target) Intermediate->Isomer5 Cyclization Path A (Kinetic) Isomer7 7-Amine Isomer (Impurity/Byproduct) Intermediate->Isomer7 Cyclization Path B (Thermodynamic)

Figure 1: Divergent synthetic pathways leading to regioisomeric ambiguity.

Mass Spectrometry & Infrared Spectroscopy (Triage)

Before investing in expensive NMR time, perform a triage to confirm the molecular formula and functional group integrity.

High-Resolution Mass Spectrometry (HRMS)
  • Technique: ESI-TOF or Orbitrap.

  • Expectation: Both regioisomers will have identical

    
     values. HRMS confirms the condensation occurred but does not solve the structure.
    
  • Protocol: Use positive mode (

    
    ). Look for the absence of the starting material peak to confirm reaction completion.
    
Infrared Spectroscopy (FT-IR)
  • Amine Stretches: Primary amines (if present at C-5) show doublet stretching bands at 3400–3300 cm

    
    .
    
  • Ring Vibrations: The pyrazolo[1,5-a]pyrimidine core exhibits characteristic skeletal vibrations at 1620–1580 cm

    
     (C=N stretching).
    
  • Differentiation: While subtle, the 7-isomer often shows a shift in the C=N band due to different conjugation patterns, but this is rarely diagnostic without a reference standard.

NMR Spectroscopy: The Definitive Characterization

Nuclear Magnetic Resonance (NMR) is the primary tool for solving the regioisomer puzzle. The distinction relies on the electronic environment differences between positions 5 and 7.

Proton ( H) NMR Signatures

The chemical shift (


) of the protons on the pyrimidine ring is the first indicator.
  • H-7 (in 5-substituted derivatives): This proton is highly deshielded due to the proximity of the bridgehead nitrogen (N-4) and the anisotropic effect of the adjacent ring. It typically appears downfield (

    
     8.0 – 8.8 ppm) [4].
    
  • H-5 (in 7-substituted derivatives): If the amine is at position 7, the proton at position 5 is less deshielded, typically appearing upfield (

    
     5.8 – 6.5 ppm) compared to H-7.
    
  • Coupling (

    
    ):  H-6 typically appears as a doublet of doublets (dd) or a doublet with 
    
    
    
    Hz (coupling to H-7) in 5-substituted systems.
Carbon ( C) NMR Diagnostics

If your derivative contains a methyl group on the pyrimidine ring, a robust empirical rule exists:

  • 5-Methyl:

    
     ppm.
    
  • 7-Methyl:

    
     ppm.[1][2]
    
  • Mechanism: The 7-position is more shielded due to the electron-rich nature of the bridgehead junction compared to the 5-position [4].

2D NMR: The "Golden Standard" Workflow

To claim "confirmed structure" in a patent or high-impact journal, you must perform 2D correlation experiments.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the most powerful technique for this scaffold.

  • Identify the Bridgehead Carbon (C-3a): This quaternary carbon (approx. 140-150 ppm) will show correlations to protons on both the pyrazole and pyrimidine rings.

  • Trace the Connectivity:

    • 5-Amine Isomer: The proton at H-7 will show a strong 3-bond correlation (

      
      ) to the bridgehead carbon C-8a (or C-3a depending on numbering).
      
    • 7-Amine Isomer: The proton at H-5 will not correlate strongly to the bridgehead carbon across the ring junction in the same manner.

NOESY (Nuclear Overhauser Effect Spectroscopy)

Use this to determine spatial proximity.[3]

  • Experiment: Irradiate the H-3 proton (pyrazole ring).[4]

  • Result:

    • If you see an NOE signal to a substituent (e.g., a phenyl or alkyl group), that substituent is likely at Position 7 .

    • If you see an NOE signal to a proton (H-7), then the substituent is at Position 5 (your target).

Data Summary Table
Feature5-Amine Derivative (Target)7-Amine Derivative (Isomer)
H-7 Shift Downfield (

8.2 - 8.8)
N/A (Substituted)
H-5 Shift N/A (Substituted)Upfield (

5.8 - 6.5)
NOE (H-3) Strong NOE to H-7 Strong NOE to Substituent
H-6 Pattern Doublet (

Hz)
Doublet (

Hz)

Logic Tree for Regio-Verification

Use the following decision matrix to validate your compound.

NMR_Logic Start Purified Compound (1H NMR) CheckH7 Is there a doublet > 8.0 ppm? Start->CheckH7 YesH7 Likely H-7 present (5-Substituted) CheckH7->YesH7 Yes NoH7 Likely H-5 present (7-Substituted) CheckH7->NoH7 No (< 6.5 ppm) NOESY Run NOESY/ROESY Target: H-3 (Pyrazole) YesH7->NOESY NoH7->NOESY ResultA NOE: H-3 <-> H-7 CONFIRMED: 5-Amine NOESY->ResultA Crosspeak to Proton ResultB NOE: H-3 <-> Substituent CONFIRMED: 7-Amine NOESY->ResultB Crosspeak to Group

Figure 2: NMR Decision Matrix for distinguishing pyrazolo[1,5-a]pyrimidine regioisomers.

Experimental Protocols (SOP)

Protocol A: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra suitable for resolving coupling constants.

  • Solvent Selection: Dissolve 5–10 mg of compound in 0.6 mL of DMSO-d6 .

    • Why? Pyrazolo[1,5-a]pyrimidines often have poor solubility in CDCl3. DMSO also prevents aggregation which can broaden peaks.

  • Tube Quality: Use high-precision 5mm NMR tubes (e.g., Wilmad 528-PP) to minimize shimming errors.

  • Acquisition Parameters (600 MHz recommended):

    • 1H: 64 scans, relaxation delay (D1) = 2.0s.

    • 13C: 1024+ scans, D1 = 2.0s.

    • NOESY: Mixing time = 500ms.

    • HMBC: Optimized for long-range coupling of 8 Hz.

Protocol B: Biological Validation (Kinase Binding Mode)

Objective: Confirm the structural integrity via functional assay.

  • Assay: In vitro kinase assay (e.g., ADP-Glo) against Pim-1 or TRKA .

  • Logic: The 5-amine derivative is designed to place the N1 nitrogen in the hinge region for H-bonding (e.g., with Met592 in TRKA) [5].[5]

  • Validation: If the compound shows

    
     despite strong predicted affinity, re-evaluate the regioisomerism. The 7-amine isomer sterically clashes with the ATP binding pocket, obliterating activity.
    

References

  • Vertex Pharmaceuticals. (2015). Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. Link

  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Pharmaceuticals.[3][5][6][7][8][9][10] Link

  • RSC Advances. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Royal Society of Chemistry. Link

  • Canadian Journal of Chemistry. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. NRC Research Press. Link

  • ACS Medicinal Chemistry Letters. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Publications. Link

Sources

Exploratory

The Pyrazolo[1,5-a]pyrimidin-5-amine Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

The following technical guide details the biological investigation of the Pyrazolo[1,5-a]pyrimidin-5-amine scaffold. This document is structured to serve as an operational manual for medicinal chemists and pharmacologist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological investigation of the Pyrazolo[1,5-a]pyrimidin-5-amine scaffold. This document is structured to serve as an operational manual for medicinal chemists and pharmacologists, moving from structural rationale to bench-level protocols.

Executive Summary

The pyrazolo[1,5-a]pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, primarily due to its bioisosteric relationship with adenine. This structural mimicry allows it to function as a potent ATP-competitive inhibitor across the human kinome. The 5-amine substitution pattern, in particular, introduces critical hydrogen-bonding vectors and solubility-enhancing handles that differentiate its pharmacological profile from the parent scaffold.

This guide dissects the biological activity of this scaffold, focusing on its primary targets—Pim-1 kinase and Bone Morphogenetic Protein (BMP) receptors —and provides validated protocols for its synthesis and biological interrogation.

Chemical Biology & Structural Rationale[1][2][3][4][5][6][7][8]

Adenine Mimicry and Hinge Binding

The pyrazolo[1,5-a]pyrimidine core mimics the purine ring of ATP. In the ATP-binding pocket of protein kinases, the N1 nitrogen typically acts as a hydrogen bond acceptor, while the exocyclic amine at C5 (or substituents at C3) can act as donors/acceptors depending on the specific kinase architecture.

  • N1 Position: Anchors the molecule to the kinase hinge region via hydrogen bonding (e.g., with the backbone amide of the "gatekeeper" residue).

  • C3 Position: Substituents here (often aryl/heteroaryl) extend into the hydrophobic pocket, determining selectivity.

  • C5-Amine: This moiety often projects towards the solvent front or interacts with ribose-binding residues, improving water solubility and allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine).

Mechanism of Action

The scaffold functions primarily as a Type I Kinase Inhibitor , binding to the active conformation (DFG-in) of the kinase domain.

MOA ATP ATP (Endogenous Ligand) Kinase_Active Kinase (Active Conformation) ATP->Kinase_Active  Normal Binding Scaffold Pyrazolo[1,5-a]pyrimidin-5-amine Scaffold->Kinase_Active  Competitive Binding (Ki < Km_ATP) Complex Inhibitor-Kinase Complex (Catalytically Inert) Kinase_Active->Complex  Stabilization Signal Downstream Signaling (Phosphorylation) Kinase_Active->Signal  Catalysis Complex->Signal  Blockade

Figure 1: Mechanism of Action demonstrating ATP-competitive inhibition.

Target Landscape & Therapeutic Applications

Primary Target: Pim-1 Kinase

The Proviral Insertion in Murine (Pim) kinases are constitutively active serine/threonine kinases. The pyrazolo[1,5-a]pyrimidin-5-amine scaffold has demonstrated nanomolar potency against Pim-1.[1][2]

  • Biological Relevance: Pim-1 suppresses apoptosis via phosphorylation of BAD (Bcl-2-associated death promoter).

  • Key Interaction: The 5-amine group often forms water-mediated hydrogen bonds or direct interactions with acidic residues (e.g., Asp/Glu) near the ATP binding cleft.

Primary Target: BMP Signaling (ALK2/ALK3)

The scaffold is the core of Dorsomorphin (Compound C) , the first selective small-molecule inhibitor of BMP signaling.

  • Target: Activin receptor-like kinases (ALK2, ALK3).

  • Therapeutic Utility: Fibrodysplasia Ossificans Progressiva (FOP) and anemia of chronic disease (via Hepcidin regulation).

Experimental Workflows

Synthesis of Pyrazolo[1,5-a]pyrimidin-5-amines

To investigate biological activity, one must first access the scaffold.[1] The most robust route for generating 5-amine derivatives involves an SNAr displacement on a 5-chloro intermediate.

Protocol:

  • Cyclization: Condense 3-aminopyrazole with a

    
    -keto ester (e.g., ethyl benzoylacetate) in refluxing acetic acid to yield the pyrazolo[1,5-a]pyrimidin-7-one (or 5-one depending on regioselectivity).
    
  • Chlorination: Treat the pyrimidone with POCl3 (neat or in toluene) at reflux for 4-6 hours. Quench carefully with ice.

  • Amination (The Critical Step): React the 5-chloro intermediate with the desired primary or secondary amine (R-NH2) in a polar solvent (e.g., EtOH, DMF) with a base (DIEA or Et3N) at 80°C.

Synthesis Start 3-Aminopyrazole + Beta-Keto Ester Intermediate Pyrazolo[1,5-a]pyrimidinone Start->Intermediate Reflux/AcOH (Cyclization) Chloro 5-Chloro-pyrazolo[1,5-a]pyrimidine Intermediate->Chloro POCl3, Reflux (Chlorination) Final Pyrazolo[1,5-a]pyrimidin-5-amine (Active Scaffold) Chloro->Final R-NH2, Base, Heat (SnAr Displacement)

Figure 2: Synthetic route to access 5-amine functionalized derivatives.

In Vitro Kinase Assay (Radiometric Filter-Binding)

This is the "Gold Standard" for validating potency (IC50) without interference from fluorescent artifacts.

  • Reagents: [

    
    -33P]ATP, Recombinant Kinase (e.g., Pim-1), Substrate peptide (e.g., S6 kinase substrate), P81 phosphocellulose paper.
    
  • Protocol:

    • Preparation: Dilute compounds in DMSO (3-fold serial dilutions).

    • Incubation: Mix Kinase + Peptide + Compound in reaction buffer (20 mM MOPS pH 7.0, 25 mM

      
      -glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT). Incubate 10 mins.
      
    • Initiation: Add [

      
      -33P]ATP mix. Incubate 30 mins at RT.
      
    • Termination: Spot 20

      
      L onto P81 paper.
      
    • Wash: Wash filters 3x with 0.75% phosphoric acid (removes unreacted ATP).

    • Quantification: Scintillation counting.

    • Data Analysis: Fit to sigmoidal dose-response curve (Variable slope).

Cellular Target Engagement (Western Blot)

To confirm the compound permeates the cell membrane and hits the target in situ.

  • Cell Line: MV-4-11 (Leukemia) for Pim-1; C2C12 for BMP.

  • Biomarker:

    • Pim-1: Phospho-BAD (Ser112).

    • BMP: Phospho-SMAD1/5/8.

  • Protocol:

    • Seed cells at

      
       cells/well.
      
    • Starve cells (serum-free media) for 4 hours to reduce basal phosphorylation.

    • Treat with compound (0.1, 1.0, 10

      
      M) for 2 hours.
      
    • (Optional) Stimulate with ligand (e.g., BMP4) for 30 mins if assaying BMP pathway.

    • Lyse cells in RIPA buffer + Phosphatase Inhibitors.

    • Perform SDS-PAGE and Western Blot using specific phospho-antibodies.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes the general SAR trends observed for this scaffold against Kinase targets (specifically Pim-1 and ALK2).

PositionModificationEffect on ActivityRationale
C3 Aryl / Heteroaryl (e.g., Phenyl, Pyridine)Critical Occupies the hydrophobic pocket; determines selectivity.
C3 H or Small AlkylLoss of PotencyFails to fill the ATP pocket; reduces binding energy.
C5 Primary Amine (-NH2) ModerateGood H-bond donor, but poor solubility.
C5 Cyclic Amine (Morpholine/Piperazine) High Improved solubility; projects into solvent; can interact with ribose region.
C7 Bulky Group (e.g., t-Butyl, Phenyl)VariableCan clash with the "gatekeeper" residue. Small groups (H, Me) often preferred.
N1 N-Methylation (on Pyrazole)Loss of ActivityDisrupts the critical H-bond to the hinge region.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: RSC Advances (2025).[3] URL:[Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Source: ACS Medicinal Chemistry Letters (2014). URL:[Link]

  • A New Class of Small Molecule Inhibitor of BMP Signaling. (Discovery of K02288, a related scaffold, referencing Dorsomorphin). Source: PLOS ONE (2013). URL:[Link]

  • Pharmacologic strategies for assaying BMP signaling function. Source: Current Opinion in Hematology (2011). URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Source: Molecules (2024).[4][5] URL:[Link]

Sources

Foundational

Pyrazolo[1,5-a]pyrimidin-5-amine as a privileged scaffold in medicinal chemistry

The Pyrazolo[1,5-a]pyrimidin-5-amine scaffold represents a cornerstone in modern medicinal chemistry, particularly in the design of Type I and Type I½ kinase inhibitors. Its planar, bicyclic architecture acts as a potent...

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrazolo[1,5-a]pyrimidin-5-amine scaffold represents a cornerstone in modern medicinal chemistry, particularly in the design of Type I and Type I½ kinase inhibitors. Its planar, bicyclic architecture acts as a potent bioisostere for the purine ring of ATP, allowing it to anchor effectively within the hinge region of enzymes like CDK2, Trk, and Pim-1.

This guide details the synthetic access, structural biology, and optimization strategies for this specific scaffold, distinguishing it from its 7-isomer congener.

Structural Rationale & Bioisosterism

The pyrazolo[1,5-a]pyrimidine core is "privileged" because it inherently possesses the hydrogen bond donor/acceptor motifs required to bind to the ATP-binding cleft of kinases.

  • N1 (Pyrazole Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA), typically interacting with the backbone NH of the hinge region (e.g., Leu83 in CDK2).

  • C5-Amine (Exocyclic): Acts as a Hydrogen Bond Donor (HBD), mimicking the N6-amino group of adenine. This interaction is critical for orienting the molecule and securing high-affinity binding.

  • C3 & C7 Vectors: These positions point towards the solvent-front and the gatekeeper regions, respectively, allowing for modulation of pharmacokinetic properties (solubility) and selectivity.

Synthetic Accessibility & Regiocontrol

The primary technical challenge in working with this scaffold is regioselectivity . The condensation of 3-aminopyrazoles with 1,3-dielectrophiles can yield either the 5-isomer or the 7-isomer. The 7-isomer is often thermodynamically favored in direct cyclizations with non-symmetrical


-keto esters.

To reliably access the 5-amine (and not the 7-amine), a stepwise displacement strategy via a 5-halo intermediate is the industry standard.

Workflow: Regioselective Synthesis of the 5-Amine Core

Synthesis_Workflow Start 3-Aminopyrazole (Nucleophile) Inter1 Pyrazolo[1,5-a]pyrimidine- 5,7-dione Start->Inter1 NaOEt, Reflux Cyclocondensation Reagent1 Dimethyl Malonate (Sym. Electrophile) Reagent1->Inter1 Inter2 5,7-Dichloro Derivative Inter1->Inter2 Vilsmeier-Haack Conditions Reagent2 POCl3 / PhNMe2 (Chlorination) Reagent2->Inter2 Product Pyrazolo[1,5-a]pyrimidin- 5-amine (Target) Inter2->Product Regioselective S_NAr (Steric/Electronic Control) Reagent3 Amine (R-NH2) (S_NAr Condition) Reagent3->Product

Caption: Stepwise synthetic pathway to access the 5-amine scaffold, avoiding the 7-isomer ambiguity.

Detailed Protocol: Synthesis of 5-Amino Derivatives

Objective: Synthesis of N-substituted-pyrazolo[1,5-a]pyrimidin-5-amine via SNAr.

Step 1: Formation of the 5,7-Dione Core

  • Reagents: 3-Aminopyrazole (1.0 eq), Dimethyl malonate (1.2 eq), Sodium ethoxide (2.5 eq, 21% wt in EtOH).

  • Procedure: Reflux the mixture in anhydrous ethanol for 4–6 hours. The reaction precipitates the sodium salt of the product.

  • Workup: Cool to RT, filter the solid, and dissolve in minimal water. Acidify with HCl (pH 2) to precipitate the 5,7-dione.

  • Causality: Using a symmetrical electrophile (dimethyl malonate) eliminates regioselectivity issues at this stage, creating a versatile bifunctional core.

Step 2: Chlorination (The Activation)

  • Reagents: 5,7-dione intermediate, POCl3 (excess), N,N-Dimethylaniline (catalytic).

  • Procedure: Heat neat or in toluene at reflux for 3–12 hours. Monitor disappearance of starting material by LCMS.

  • Workup: Quench carefully into ice water. Extract with DCM.

  • Result: 5,7-Dichloropyrazolo[1,5-a]pyrimidine.

Step 3: Regioselective SNAr (The 5-Amine Installation)

  • Reagents: 5,7-Dichloro intermediate, Target Amine (1.0–1.1 eq), DIPEA (2.0 eq), THF or DMF.

  • Procedure: Stir at 0°C to RT.

  • Regiocontrol Logic: The C7 position is typically more electrophilic due to the inductive effect of the bridgehead nitrogen (N4). However, steric bulk at C7 (if present) or careful temperature control can direct substitution to C5. Note: If C7 substitution occurs first (common), the 5-amine is installed in the second displacement step with a different amine, creating a bifunctional inhibitor.

    • Alternative: To strictly get the 5-amine with H/Alkyl at C7, use 3-oxo-alkanenitriles in the initial cyclization, though this often favors the 7-amine. The SNAr route on the dichloro core allows you to place your high-value amine at C5 by controlling stoichiometry and temperature (C7 reacts first at low temp; C5 requires heat).

Medicinal Chemistry & SAR Vectors[1][2][3][4][5][6]

The 5-amine scaffold offers three primary vectors for optimization:

VectorPositionRole in Drug DesignCommon Modifications
Hinge Binder C5-Amine Primary H-bond donor to hinge carbonyl.Anilines, benzylamines, aliphatic amines (morpholine/piperazine for solubility).
Solvent Front C3 Modulates solubility and metabolic stability.Halogens (Cl/Br/I), Nitriles (-CN), or solubilizing groups via Suzuki coupling.
Gatekeeper C7 Controls selectivity; accesses hydrophobic back-pocket.Bulky aromatics (Phenyl, Pyridyl) or small alkyls depending on the kinase gatekeeper residue (e.g., T790M in EGFR).
Biological Signaling & Mechanism of Action

The following diagram illustrates the inhibition logic within the CDK2/Cyclin E pathway, a common target for this scaffold.

Signaling_Pathway GrowthFactor Growth Factor (Mitogen) Ras Ras/Raf GrowthFactor->Ras Activation CyclinE Cyclin E Ras->CyclinE Upregulation Complex CDK2-Cyclin E Complex CyclinE->Complex Binds CDK2 CDK2 CDK2 (Active Kinase) CDK2->Complex Rb Rb Protein (Phosphorylated) Complex->Rb Phosphorylation Scaffold Pyrazolo[1,5-a]pyrimidin-5-amine (Inhibitor) Scaffold->Complex  ATP Competitive  Inhibition E2F E2F (Transcription Factor) Rb->E2F Releases SPhase S-Phase Entry (Proliferation) E2F->SPhase Transcription

Caption: Mechanism of Action: The scaffold competitively inhibits the CDK2-Cyclin E complex, arresting the cell cycle at G1/S.

Key Case Studies & Applications

CDK2/CDK1 Inhibitors (Oncology)

Derivatives where the 5-amine is an aniline (often 4-sulfonamide or 3-hydroxy) have shown nanomolar potency against CDK2. The rigid pyrazolo[1,5-a]pyrimidine core reduces the entropic penalty of binding compared to more flexible scaffolds.

  • Reference: Paruch et al. (Schering-Plough) demonstrated that 5,7-disubstituted derivatives are potent, orally available CDK inhibitors [1].

Trk Kinase Inhibitors (Pain/Oncology)

The scaffold has been successfully adapted to inhibit Tropomyosin receptor kinases (TrkA/B/C). Here, the C5-amine often bears a solubilizing moiety (like a pyrrolidine) that interacts with acidic residues at the solvent channel entrance [2].

References

  • Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. Source: Bioorganic & Medicinal Chemistry Letters, 2007. URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Source: MDPI, 2024. URL:[Link]

  • Regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines. Source: Tetrahedron, 2012.[1][2] URL:[Link][2]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Source: RSC Advances, 2022. URL:[Link]

Sources

Exploratory

Technical Guide: Initial Screening of Pyrazolo[1,5-a]pyrimidin-5-amine Derivatives for Anticancer Activity

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of purine (ATP).[1] Its planar bicyclic nature allows it to occupy the ATP-bin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of purine (ATP).[1] Its planar bicyclic nature allows it to occupy the ATP-binding pocket of various protein kinases, most notably Cyclin-Dependent Kinases (CDKs) , Tropomyosin Receptor Kinases (Trk) , and Pim-1 .

This guide outlines a rigorous technical workflow for the initial screening of pyrazolo[1,5-a]pyrimidin-5-amine derivatives. It moves beyond generic screening to focus on the specific solubility challenges, kinase selectivity profiles, and mechanistic validation required for this class of compounds.

Part 1: The Chemical Rationale & SAR

Structural Significance

The pyrazolo[1,5-a]pyrimidine core functions as an ATP mimic.[2] In the context of 5-amine derivatives, the nitrogen at position 5 typically serves as a vector for solubilizing groups or hydrophobic moieties that extend into the solvent-accessible region or specific hydrophobic pockets of the kinase (e.g., the ribose binding pocket).

Key Pharmacophore Features:

  • N1 & N4 (Bridgehead): Often engage in hydrogen bonding with the "hinge region" of the kinase (e.g., Leu83 in CDK2).

  • C3 Position: A critical site for hydrophobic/aromatic substitution to occupy the deep hydrophobic pocket.

  • C5-Amine: Provides a handle for tuning physicochemical properties (LogP) and reducing off-target toxicity.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical substitution patterns governing potency and selectivity.

SAR_Analysis Scaffold Pyrazolo[1,5-a]pyrimidine Core Scaffold R3 C3 Substituent (Aryl/Heteroaryl) Scaffold->R3 R5 C5-Amine (Solubilizing/H-Bonding) Scaffold->R5 R7 C7 Position (Steric Gatekeeper) Scaffold->R7 Hinge Hinge Region Binding (Val/Leu Residues) Scaffold->Hinge N1/N4 Interaction Pocket Hydrophobic Pocket (Selectivity) R3->Pocket Pi-Stacking Solvent Solvent Front (ADME Properties) R5->Solvent H-Bond Donor/Acceptor R7->Pocket Steric Clash (Selectivity)

Figure 1: SAR map highlighting the functional roles of substituents on the pyrazolo[1,5-a]pyrimidine core.

Part 2: Synthesis Strategy (Brief Overview)

To access 5-amine derivatives, a regioselective condensation strategy is preferred.

  • Starting Material: 5-amino-1H-pyrazole-4-carbonitrile (or ester).

  • Cyclization: Condensation with 1,3-biselectrophiles (e.g.,

    
    -keto esters or malonates).
    
  • Functionalization: If the C5 position yields a hydroxyl/keto group (forming a pyrazolo[1,5-a]pyrimidin-5-one), it is chlorinated using

    
     to yield the 5-chloro intermediate.
    
  • Amination: Nucleophilic aromatic substitution (

    
    ) with the desired amine displaces the chloride to form the final 5-amine derivative .
    

Part 3: Primary Screening (In Vitro Cytotoxicity)

Experimental Design: The MTT Assay

Objective: Determine the IC50 values against a panel of cancer cell lines (e.g., HCT-116, MCF-7) and a normal control (e.g., HEK293).

Critical Constraint: Pyrazolo[1,5-a]pyrimidines are often lipophilic. Precipitation in aqueous media leads to "false negatives."

Protocol:
  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Compound Preparation:

    • Dissolve stock in 100% DMSO (20 mM).

    • Perform serial dilutions in culture medium. Final DMSO concentration must be <0.5% to avoid solvent toxicity.

  • Treatment: Add 100 µL of diluted compounds. Include:

    • Positive Control: Dinaciclib or Staurosporine.

    • Vehicle Control: 0.5% DMSO media.

    • Blank: Media only (no cells).

  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

Data Interpretation (Representative Table)

Note: The values below are representative of potent derivatives found in literature (e.g., CDK2 inhibitors).

Compound IDR3 SubstituentR5-Amine GroupHCT-116 IC50 (µM)MCF-7 IC50 (µM)HEK293 (Normal)SI (Selectivity Index)
PP-01 PhenylMorpholine8.510.2>50>5.8
PP-05 4-F-PhenylPiperazine0.81.245.056.2
PP-09 Pyridine-3-ylCyclopropylamine2.12.515.07.1
Dinaciclib (Reference)(Reference)0.0050.0080.5100

Analysis: Compound PP-05 shows the most promising profile: sub-micromolar potency against cancer lines with high selectivity against normal cells (High SI).

Part 4: Target Validation (Kinase Profiling)

Cytotoxicity does not prove mechanism. You must validate that the compound inhibits the intended kinase (e.g., CDK2/Cyclin E).

ADP-Glo Kinase Assay Workflow

This luminescent assay quantifies the ADP generated during the kinase reaction.

  • Enzyme Mix: Incubate recombinant CDK2/Cyclin E (0.2 µ g/well ) with the test compound (PP-05) for 10 min.

  • Substrate Addition: Add ATP (10 µM) and substrate (e.g., Histone H1). Incubate 30 min at RT.

  • Depletion: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Output: Luminescence is inversely proportional to kinase inhibition.

Part 5: Mechanistic Elucidation

Pathway Logic

If the derivative inhibits CDK2, the cell should arrest at the G1/S checkpoint, and Retinoblastoma protein (Rb) phosphorylation should decrease.

Mechanism_Pathway Compound Pyrazolo-Derivative (PP-05) Target CDK2 / Cyclin E Complex Compound->Target Inhibits (ATP Competition) Substrate Rb Protein (Retinoblastoma) Target->Substrate Phosphorylation (Blocked) E2F E2F Transcription Factor Substrate->E2F Releases (Blocked) CellCycle G1 -> S Phase Transition E2F->CellCycle Activates (Blocked) Outcome Apoptosis / Arrest CellCycle->Outcome Failure leads to

Figure 2: Signaling cascade showing the downstream effects of CDK2 inhibition by the pyrazolo-derivative.

Flow Cytometry Protocol (Cell Cycle Analysis)

Objective: Confirm G1/S arrest.

  • Treatment: Treat HCT-116 cells with IC50 concentration of PP-05 for 24h.

  • Fixation: Harvest cells, wash with PBS, fix in 70% ice-cold ethanol overnight.

  • Staining: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL).

  • Analysis: Measure DNA content via Flow Cytometry.

    • Expected Result: Increase in G0/G1 peak, decrease in S-phase population compared to control.

References

  • Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors. Source: PubMed (2020) Link:[3][Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Source: ACS Medicinal Chemistry Letters Link:[Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity. Source: Bioorganic Chemistry (via NIH) Link:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Source: PubMed Central Link:[Link]

  • Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor. Source: Molecular Cancer Therapeutics Link:[Link]

Sources

Foundational

Targeting the Hinge: The Kinase Inhibitory Potential of Pyrazolo[1,5-a]pyrimidin-5-amine

[1][2] Executive Summary The pyrazolo[1,5-a]pyrimidin-5-amine scaffold represents a privileged pharmacophore in modern kinase inhibitor discovery. Unlike its more commonly synthesized 7-amine regioisomer, the 5-amine der...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The pyrazolo[1,5-a]pyrimidin-5-amine scaffold represents a privileged pharmacophore in modern kinase inhibitor discovery. Unlike its more commonly synthesized 7-amine regioisomer, the 5-amine derivative offers a distinct vector for exploring the ATP-binding pocket, particularly in overcoming "gatekeeper" mutations such as RET V804M . This technical guide dissects the chemical rationale, regioselective synthesis, and biological characterization of this scaffold, providing researchers with a roadmap for leveraging its unique properties in drug development.

Part 1: Chemical Basis & Structural Pharmacology

The ATP-Mimetic Architecture

The pyrazolo[1,5-a]pyrimidine core is an isostere of the purine ring system found in ATP. Its success as a kinase inhibitor stems from its ability to form critical hydrogen bonds with the kinase hinge region.

  • Hinge Interaction: The N1 nitrogen of the pyrazolo[1,5-a]pyrimidine typically acts as a hydrogen bond acceptor, interacting with the backbone amide of the hinge region (e.g., Met592 in TRK, Leu83 in CDK2).

  • The 5-Amine Vector: Substituents at the 5-position project towards the solvent-exposed front or the ribose-binding pocket, depending on the specific kinase conformation. This contrasts with 7-position substituents, which often face the back pocket or the gatekeeper residue.

Regioselectivity: The 5-Amine vs. 7-Amine Challenge

A critical challenge in working with this scaffold is the regioselectivity of the cyclocondensation reaction.[1] Standard conditions often favor the 7-amine isomer.

Regioselectivity Start 3-Aminopyrazole Condensation Cyclocondensation (Acidic/Basic Conditions) Start->Condensation Electrophile β-Keto Nitrile/Ester Electrophile->Condensation Isomer7 7-Amine Isomer (Thermodynamic Product) Condensation->Isomer7 Standard Conditions (e.g., AcOH, reflux) Isomer5 5-Amine Isomer (Target Scaffold) Condensation->Isomer5 Controlled Regioselectivity (e.g., Acylated Meldrum's Acid)

Figure 1: Divergent synthetic pathways for pyrazolo[1,5-a]pyrimidine isomers. Achieving the 5-amine requires specific electrophiles or kinetic control.

Part 2: Regioselective Synthesis Protocol

To specifically access the pyrazolo[1,5-a]pyrimidin-5-amine , researchers must avoid the thermodynamic trap of the 7-isomer. The following protocol utilizes a regioselective condensation strategy.

Materials
  • Reagents: 3-Amino-1H-pyrazole, 3,3-bis(methylthio)acrylonitrile (or specific β-keto nitrile equivalents), Sodium hydride (NaH), Dimethylformamide (DMF), Methyl iodide (MeI).

  • Purification: Flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Step-by-Step Synthesis Workflow
  • Precursor Preparation: Dissolve 3-amino-1H-pyrazole (1.0 eq) in anhydrous DMF under inert atmosphere (

    
    ).
    
  • Base Activation: Cool to 0°C and add NaH (1.2 eq) portion-wise. Stir for 30 mins to generate the pyrazolyl anion.

  • Cyclization: Add the appropriate electrophile (e.g., an alkynenitrile or functionalized β-keto nitrile designed to direct nucleophilic attack to the internal carbon). Note: The use of acylated Meldrum's acid derivatives has also been reported to favor 5-one formation, which can be converted to the amine.

  • Reaction: Heat to 80-100°C for 4-6 hours. Monitor by TLC/LC-MS.

  • Work-up: Quench with ice water. The precipitate often contains the crude core.

  • Validation: Critical Step. Verify regiochemistry using 2D NMR (HMBC). The correlation between H-6 and the bridgehead carbon (C-3a) vs. H-3 and C-3a distinguishes the isomers.

Part 3: Biological Characterization & Target Profile

The 5-amine scaffold has demonstrated potent activity against specific kinase families, particularly those with accessible ribose pockets.

Key Targets
Target KinaseRelevanceIC50 RangeMechanism
RET (V804M) NSCLC, Thyroid Cancer< 10 nMOvercomes gatekeeper resistance by avoiding steric clash at V804.
KDR (VEGFR2) Angiogenesis10 - 50 nMBinds to inactive conformation (Type II) or active (Type I).
CDK2/Cyclin E Cell Cycle Control< 100 nMHinge binder; 5-substituent explores solvent region.
AAK1 Neuropathic Pain< 50 nMAdaptor-associated kinase inhibition.
Experimental Protocol: Kinase Inhibition Assay (ADP-Glo)

This luminescent assay quantifies kinase activity by measuring ADP formed from a kinase reaction.

Reagents:

  • Recombinant Kinase (e.g., RET V804M).[2]

  • Substrate (e.g., IGF1Rtide).

  • Ultra-Pure ATP.

  • ADP-Glo™ Reagent (Promega).

Workflow:

  • Compound Prep: Prepare 3x serial dilutions of the Pyrazolo[1,5-a]pyrimidin-5-amine derivative in DMSO.

  • Enzyme Mix: Dilute kinase in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Incubation: Add 2 µL compound + 4 µL enzyme to a 384-well white plate. Incubate 15 min at RT.

  • Reaction Start: Add 4 µL substrate/ATP mix. Incubate 60 min at RT.

  • ADP Generation: Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

AssayWorkflow cluster_0 Kinase Reaction cluster_1 Signal Generation Step1 Enzyme + Inhibitor (15 min Pre-incubation) Step2 Add ATP + Substrate (60 min Reaction) Step1->Step2 Step3 Add ADP-Glo Reagent (Depletes ATP) Step2->Step3 Step4 Add Detection Reagent (ADP -> ATP -> Light) Step3->Step4 Output Luminescence Measurement (IC50 Calculation) Step4->Output

Figure 2: ADP-Glo Kinase Assay Workflow. A robust method for determining IC50 values of 5-amine derivatives.

Part 4: Case Study - Overcoming RET Resistance

A landmark application of the pyrazolo[1,5-a]pyrimidin-5-amine scaffold is in the inhibition of RET V804M , a mutation that confers resistance to FDA-approved drugs like vandetanib.

Mechanism: Standard Type I inhibitors clash with the bulky Methionine gatekeeper at position 804. However, 5-amine derivatives can adopt a binding mode where the core sits in the adenine pocket, and the 5-position substituent steers away from the gatekeeper, maintaining potency against both Wild-Type (WT) and Mutant (V804M) forms.

Data Highlight:

  • Compound 5 (Benzamide analogue):

    • RET WT IC50: 4 nM

    • RET V804M IC50: 12 nM

    • Selectivity: >100-fold against KDR (VEGFR2) in optimized analogues.[2]

This profile validates the 5-amine scaffold as a "gatekeeper-agnostic" platform.

References

  • Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RET V804M Kinase Source: ACS Medicinal Chemistry Letters (2020) Context: Describes the identification of pyrazolo[1,5-a]pyrimidin-5-amine as a hit for RET V804M and the structural logic for its selectivity. [3]

  • Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids Source: Journal of Organic Chemistry (2023/2024 Context) Context: Details the synthetic methodology to selectively access the 5-one/amine vs 7-one/amine isomers.

  • Dinaciclib (SCH 727965) Crystal Structure Source: RCSB PDB (4KD1) Context: Provides structural validation of the pyrazolo[1,5-a]pyrimidine core binding in the CDK2 ATP pocket.

  • Advances in Pyrazolo[1,5-a]pyrimidines: Synthesis and Role as Kinase Inhibitors Source: RSC Advances Context: Comprehensive review of the scaffold's broad kinase inhibitory potential and SAR trends.

Sources

Exploratory

Strategic Discovery and Synthesis of 3-Aryl-5-Amino-Pyrazolo[1,5-a]pyrimidine Scaffolds

Executive Summary: The Kinase Privileged Structure The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a bioisostere of the purine ring system (adenine). Its planar, bicyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinase Privileged Structure

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a bioisostere of the purine ring system (adenine). Its planar, bicyclic architecture allows it to function as an ATP-competitive inhibitor, docking effectively into the hinge region of various protein kinases, including CDK2 , Pim-1 , TRKA , and EGFR .[1]

This technical guide focuses specifically on the 3-aryl-5-amino substitution pattern. This configuration is critical because:

  • 3-Aryl Moiety: Targets the hydrophobic "gatekeeper" pocket, providing potency and selectivity.[1]

  • 5-Amino Group: Acts as a hydrogen bond donor/acceptor, interacting with solvent-exposed residues or the hinge region, and significantly improves aqueous solubility compared to all-carbon analogs.[1]

Retrosynthetic Analysis & Strategy

To achieve a robust library of 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidines, we must choose between a Convergent Approach (building the aryl into the pyrazole first) and a Divergent Approach (late-stage arylation).[1]

For high-throughput discovery, the Convergent Approach is often superior for this specific scaffold because it avoids the electronic deactivation issues that can hamper late-stage lithiation or halogenation at the C3 position when strong electron-withdrawing groups (like the 5-amino precursors) are present.[1]

Retrosynthetic Disconnection

The molecule is disconnected at the pyrimidine ring fusion.[1] The key precursors are:

  • 4-Aryl-1H-pyrazol-5-amine: The nucleophilic "warhead" containing the pre-installed aryl group.[1]

  • 1,3-Dielectrophile (Alkoxymethylene Nitrile): The cyclization partner that installs the 5-amino group.[1]

Retrosynthesis cluster_precursors Precursors Target Target: 3-Aryl-5-Amino-Pyrazolo[1,5-a]pyrimidine Pyrazole 4-Aryl-1H-pyrazol-5-amine (Nucleophile) Target->Pyrazole Cyclocondensation Electrophile Alkoxymethylene Nitrile (Electrophile) Target->Electrophile Nitrile 2-Aryl-3-(dimethylamino)acrylonitrile Pyrazole->Nitrile Hydrazine Cyclization SM Aryl Acetonitrile Nitrile->SM DMF-DMA Condensation

Figure 1: Retrosynthetic pathway utilizing a convergent strategy to ensure regioselective formation of the 5-amino moiety.[1]

Detailed Synthetic Protocols

The following protocols are designed for reproducibility and scalability (100 mg to 5 g scale).

Phase 1: Synthesis of the 4-Aryl-1H-pyrazol-5-amine

This phase constructs the pyrazole ring with the aryl group already installed at the correct position (which becomes C3 in the final fused system).[1]

Reagents:

  • Aryl acetonitrile (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 – 1.5 equiv)[1]

  • Hydrazine hydrate (NH₂NH₂·H₂O) (2.0 – 5.0 equiv)

  • Ethanol (EtOH) or Methanol (MeOH)

Protocol:

  • Enaminonitrile Formation: Charge a round-bottom flask with Aryl acetonitrile and DMF-DMA . Heat to 80–100 °C for 3–6 hours.

    • Checkpoint: Monitor by TLC.[1] The starting nitrile should disappear, and a more polar, UV-active spot (the enamine) should appear.[1]

    • Workup: Concentrate in vacuo to remove excess DMF-DMA.[1] The residue (often an oil or solid) is usually pure enough for the next step.

  • Pyrazole Cyclization: Dissolve the crude enaminonitrile in EtOH . Add Hydrazine hydrate dropwise.[1] Heat to reflux (78 °C) for 4–12 hours.

    • Mechanism:[1] Hydrazine attacks the enamine carbon, followed by intramolecular cyclization onto the nitrile.[1]

    • Purification: Cool the mixture. The 4-aryl-1H-pyrazol-5-amine often precipitates.[1] Filter and wash with cold EtOH/Hexane.[1] If no precipitate forms, concentrate and recrystallize from EtOAc/Hexane.[1]

Phase 2: Regioselective Cyclization to 3-Aryl-5-Amino-Pyrazolo[1,5-a]pyrimidine

This is the critical step.[1] To obtain the 5-amino group, we utilize an alkoxymethylene nitrile (e.g., ethoxymethylene malononitrile).[1]

Reagents:

  • 4-Aryl-1H-pyrazol-5-amine (from Phase 1)[1]

  • Ethoxymethylene malononitrile (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst (Optional): Piperidine (cat.) or refluxing in AcOH acts as self-catalysis.[1]

Protocol:

  • Condensation: Dissolve the pyrazole amine in EtOH . Add ethoxymethylene malononitrile .

  • Reflux: Heat the mixture to reflux for 3–8 hours.

    • Observation: The product typically precipitates out of the hot solution as a solid.

  • Isolation: Cool to room temperature. Filter the solid.[1]

  • Wash: Wash the filter cake with cold EtOH and diethyl ether to remove unreacted electrophile.

  • Validation:

    • 1H NMR: Look for the disappearance of the pyrazole N-H proton.[1]

    • Regiochemistry Check: The formation of the 5-amino isomer (vs. 7-amino) is favored with these reagents, but should be confirmed via NOESY if the steric bulk of the aryl group is very large.[1]

Structure-Activity Relationship (SAR) Logic

When optimizing this scaffold, the following SAR trends are generally observed for kinase inhibition:

PositionModificationEffect on Activity / Properties
C3 (Aryl) Phenyl, Pyridyl, IndolePrimary Determinant. Targets the gatekeeper residue.[1] Ortho-substitution on this ring often induces a twist that improves selectivity but may lower potency due to steric clash.[1]
C5 (Amino) -NH₂, -NHR, -NH-AcylSolubility & H-Bonding. The free amine (-NH₂) is often optimal for H-bonding with the hinge region.[1] Acylation can improve permeability but may abolish H-bond donor capability.[1]
C6 (R-Group) -CN, -COOEt, -HElectronic Tuning. A cyano group (from malononitrile) is electron-withdrawing, increasing the acidity of the NH protons and potentially enhancing H-bond strength.[1] It also fills small hydrophobic pockets.[1]
C7 -H, -Me, -CF3Steric Steering. Bulky groups here can clash with the kinase hinge, so -H is usually preferred unless targeting a specific mutant.[1]

Biological Validation & Assays

To validate the synthesized library, a tiered screening approach is required.[1]

Tier 1: Enzymatic Kinase Inhibition (In Vitro)

Assay Type: FRET-based assay (e.g., LanthaScreen) or ADP-Glo.[1]

  • Target: Pim-1, CDK2, or TRKA.[1]

  • Control: Staurosporine (pan-kinase inhibitor).[1]

  • Metric: IC50.[1][2][3][4][5][6][7] Compounds with IC50 < 100 nM are considered "Hits".[1]

Tier 2: Cellular Viability

Assay Type: MTT or CellTiter-Glo.[1]

  • Cell Lines:

    • K562 / MV-4-11: (Leukemia, Pim-1 dependent).[1]

    • MCF-7: (Breast Cancer).[1]

  • Metric: GI50 (Growth Inhibition 50%).[1][8]

  • Interpretation: If Enzymatic IC50 is low (nM) but Cellular GI50 is high (>10 µM), the compound likely has poor permeability (check ClogP) or is being pumped out (efflux).

BioAssay Library Compound Library Enzyme Tier 1: Kinase Assay (ADP-Glo / FRET) Library->Enzyme Enzyme->Library Inactive (Refine SAR) Cell Tier 2: Cell Viability (MTT / CellTiter-Glo) Enzyme->Cell IC50 < 100 nM Hit Lead Candidate Cell->Hit GI50 < 1 µM

Figure 2: Screening cascade for validating pyrazolo[1,5-a]pyrimidine hits.

Troubleshooting & Optimization

  • Issue: Low yield in the cyclization step (Phase 2).

    • Solution: Switch solvent to Glacial Acetic Acid and reflux.[1] The acidic environment catalyzes the condensation and drives the equilibrium by protonating the leaving group (ethoxide).

  • Issue: Regioisomer formation (7-amino vs 5-amino).

    • Solution: Use Ethoxymethylene malononitrile .[1] The high electrophilicity of the beta-carbon attached to the ethoxy group strongly directs the nucleophilic exocyclic amine of the pyrazole to that position, favoring the 5-amino-6-cyano product.[1]

  • Issue: Solubility.

    • Solution: If the final compounds are insoluble in DMSO for testing, convert the 5-amino group to a hydrochloride salt or introduce solubilizing tails (e.g., morpholine) on the 3-aryl ring.[1]

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 2023. [Link][1][9]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 2012. [Link][1][10]

  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive, 2022. [Link][1]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 2021. [Link][1]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Molecules, 2024. [Link][1]

Sources

Foundational

Technical Guide: Mechanism of Action of Pyrazolo[1,5-a]pyrimidin-5-amine in Oncology

The following technical guide details the mechanism of action (MoA) for Pyrazolo[1,5-a]pyrimidin-5-amine derivatives in cancer cell lines. This analysis focuses on the scaffold's role as an ATP-competitive kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA) for Pyrazolo[1,5-a]pyrimidin-5-amine derivatives in cancer cell lines. This analysis focuses on the scaffold's role as an ATP-competitive kinase inhibitor, specifically targeting Pim-1 and Cyclin-Dependent Kinases (CDKs) .

Executive Summary

The Pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, structurally mimicking the adenine moiety of ATP. The specific derivative Pyrazolo[1,5-a]pyrimidin-5-amine incorporates an exocyclic amine at the C5 position, which functions as a critical hydrogen bond donor/acceptor within the kinase hinge region.

In cancer cell lines, this scaffold acts primarily as a multi-kinase inhibitor . Its most potent and characterized effects are observed in the inhibition of Pim-1 kinase (Proviral Integration site for Moloney murine leukemia virus) and CDKs (CDK1/2) . The net result is a dual-mechanism blockade of cell survival (via BAD/Bcl-2) and cell cycle progression (via Rb/E2F), leading to apoptosis in hematological malignancies and solid tumors.

Molecular Mechanism: ATP-Competitive Inhibition[1][2]

Structural Basis of Binding

The pyrazolo[1,5-a]pyrimidin-5-amine scaffold functions as a Type I kinase inhibitor. It binds to the ATP-binding pocket of the target kinase in the active conformation (DFG-in).

  • Hinge Region Interaction: The N1 nitrogen of the pyrazolo[1,5-a]pyrimidine core typically acts as a hydrogen bond acceptor. The C5-amino group (or substituents attached to it) often serves as a hydrogen bond donor to the backbone carbonyl of specific hinge residues (e.g., Glu121 in Pim-1 or Leu83 in CDK2 ).

  • Hydrophobic Clamp: The planar bicyclic system intercalates between the N-terminal and C-terminal lobes of the kinase, stabilized by hydrophobic interactions with "gatekeeper" residues (e.g., Phe, Leu).

Target Specificity

While the scaffold is promiscuous, the 5-amine substitution pattern enhances selectivity for specific serine/threonine kinases:

  • Pim-1 Kinase: The 5-amine derivatives inhibit Pim-1 at nanomolar concentrations (IC50 < 10 nM). Pim-1 is constitutively active and lacks a regulatory domain, making direct ATP-pocket competition the most effective inhibition strategy.

  • CDK2/Cyclin A: The scaffold mimics the purine ring of ATP, blocking the transfer of phosphate to the Retinoblastoma protein (Rb).

Signaling Pathways & Downstream Effects

The biological impact of Pyrazolo[1,5-a]pyrimidin-5-amine is defined by the disruption of two critical axes:

The Pim-1/BAD Axis (Apoptosis Induction)

Pim-1 phosphorylates the pro-apoptotic protein BAD at Ser112. Phosphorylated BAD is sequestered by 14-3-3 proteins, preventing it from inhibiting the anti-apoptotic protein Bcl-2.

  • Inhibition Mechanism: Pyrazolo[1,5-a]pyrimidin-5-amine inhibits Pim-1

    
     Reduced p-BAD (Ser112) 
    
    
    
    BAD translocates to mitochondria
    
    
    Inhibition of Bcl-2
    
    
    Cytochrome C release
    
    
    Apoptosis.
The CDK/Rb Axis (Cell Cycle Arrest)

CDK2/Cyclin E and CDK2/Cyclin A complexes are required for the G1/S transition.

  • Inhibition Mechanism: Compound binds CDK2

    
     Hypophosphorylation of Rb 
    
    
    
    E2F transcription factors remain sequestered
    
    
    G1/S Cell Cycle Arrest.
Pathway Visualization

The following diagram illustrates the dual-inhibition mechanism.

G cluster_Pim Apoptosis Pathway cluster_CDK Cell Cycle Pathway Compound Pyrazolo[1,5-a] pyrimidin-5-amine Pim1 Pim-1 Kinase Compound->Pim1 Inhibits (IC50 < 10nM) BAD BAD Protein Compound->BAD Restores Active State CDK2 CDK2/Cyclin E Compound->CDK2 Inhibits (ATP Comp.) Rb Rb Protein Compound->Rb Maintains Hypo-P State Pim1->BAD Phosphorylates pBAD p-BAD (Ser112) (Inactive) BAD->pBAD Normal Function Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 Inhibits Mito Mitochondrial Permeabilization BAD->Mito Promotes pBAD->Bcl2 Cannot Inhibit Bcl2->Mito Prevents (Blocked) CDK2->Rb Phosphorylates pRb p-Rb (Inactive) Rb->pRb Normal Function E2F E2F Transcription Factor Rb->E2F Sequesters pRb->E2F Releases SPhase S-Phase Entry E2F->SPhase Promotes (Blocked)

Caption: Dual mechanism of action targeting Pim-1 mediated apoptosis and CDK2 mediated cell cycle progression.

Experimental Protocols for Validation

To validate the mechanism of a Pyrazolo[1,5-a]pyrimidin-5-amine derivative, researchers must demonstrate both biochemical inhibition and cellular target engagement.

In Vitro Kinase Assay (ADP-Glo™)

Purpose: Quantify the IC50 against purified Pim-1 or CDK2. Methodology:

  • Reagents: Recombinant Pim-1 kinase, BAD peptide substrate, Ultra-Pure ATP, and test compound.

  • Reaction: Incubate kinase + substrate + compound in kinase buffer (pH 7.5, MgCl2) for 60 min at RT.

  • Initiation: Add ATP to start the phosphorylation reaction.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase/Luciferin reaction).
    
  • Readout: Measure luminescence. Signal is proportional to kinase activity.

  • Control: Staurosporine (positive control inhibitor).

Cellular Target Engagement (Western Blot)

Purpose: Confirm the compound inhibits the specific pathway inside the cell, not just in a test tube. Methodology:

  • Cell Culture: Treat MV-4-11 (leukemia) or MCF-7 (breast cancer) cells with increasing concentrations of the compound (0.1, 1.0, 10

    
    M) for 6-24 hours.
    
  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF). Critical: Phosphatase inhibitors are mandatory to preserve the phosphorylation state.

  • Blotting:

    • Primary Antibodies: Anti-p-BAD (Ser112), Anti-Total BAD, Anti-p-Rb (Ser807/811), Anti-Total Rb, Anti-Cleaved Caspase-3 (Apoptosis marker).

  • Validation: A successful "hit" will show a dose-dependent decrease in p-BAD and p-Rb bands, while Total BAD and Total Rb remain constant. Cleaved Caspase-3 should increase .

Validation Workflow Diagram

Workflow Step1 Compound Synthesis Step2 Biochemical Assay (ADP-Glo) Step1->Step2 Decision IC50 < 100nM? Step2->Decision Step3 Cellular Assay (Western Blot) Step4 Phenotypic Assay (Flow Cytometry) Step3->Step4 Check p-BAD/p-Rb Valid Validated Hit Step4->Valid G1 Arrest + Apoptosis Decision->Step1 No (Refine SAR) Decision->Step3 Yes

Caption: Step-by-step experimental workflow for validating Pyrazolo[1,5-a]pyrimidine efficacy.

Data Summary: Quantitative Benchmarks

The following table summarizes typical potency values for optimized Pyrazolo[1,5-a]pyrimidin-5-amine derivatives reported in literature.

Target KinaseIC50 Range (nM)Biological ConsequenceReference
Pim-1 2.0 - 15.0Inhibition of BAD phosphorylation; Apoptosis[1]
Pim-2 10.0 - 50.0Redundant survival signaling blockade[1]
CDK2/Cyclin A 3.0 - 30.0S-phase block; Rb hypophosphorylation[2]
CDK1/Cyclin B 30.0 - 100.0G2/M arrest[2]
Flt-3 < 10.0Inhibition of leukemic proliferation[1]

Note: The selectivity profile is highly dependent on the substituent at the C3 position (Aryl vs. Heteroaryl) and the C7 position.

References

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link]

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9. Source: Molecular Cancer Therapeutics (Oxford Advanced Materials Network) URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: RSC Advances URL:[1][Link]

  • Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. Source: Bioorganic & Medicinal Chemistry URL:[Link]

Sources

Exploratory

In Vitro Evaluation of Pyrazolo[1,5-a]pyrimidin-5-amine Scaffolds: A Technical Guide for Kinase Inhibitor Development

Executive Summary: The Privileged Scaffold The pyrazolo[1,5-a]pyrimidin-5-amine scaffold represents a "privileged structure" in medicinal chemistry, functioning primarily as an ATP-competitive inhibitor. Its planar heter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The pyrazolo[1,5-a]pyrimidin-5-amine scaffold represents a "privileged structure" in medicinal chemistry, functioning primarily as an ATP-competitive inhibitor. Its planar heterobicyclic core mimics the adenine moiety of ATP, allowing it to anchor effectively within the hinge region of various protein kinases.

While this scaffold gained prominence through Dinaciclib (SCH 727965) —a potent inhibitor of CDKs 1, 2, 5, and 9—its utility extends to other oncogenic drivers, including B-Raf , Trk , and Pim-1 . This guide details the technical workflow for evaluating derivatives of this scaffold, moving from structural rationalization to rigorous biochemical and cellular validation.

Structural Basis & SAR Logic

To evaluate this scaffold effectively, one must understand why it binds. The pyrazolo[1,5-a]pyrimidine core forms a bidentate hydrogen-bonding network with the kinase hinge region.

Binding Mode Mechanics
  • N1 Nitrogen: Acts as a hydrogen bond acceptor, typically interacting with the backbone NH of the hinge residue (e.g., Leu83 in CDK2).

  • C5-Amine (Exocyclic): Acts as a hydrogen bond donor to the backbone carbonyl of the hinge.

  • C3 Position: Critical for selectivity. Substituents here project into the solvent-exposed region or the "gatekeeper" vicinity, determining isoform specificity (e.g., the pyridine-N-oxide in Dinaciclib).

SAR Decision Matrix (Visualization)

The following diagram illustrates the logical flow of Structure-Activity Relationship (SAR) modifications for this scaffold.

SAR_Logic Scaffold Pyrazolo[1,5-a]pyrimidine Core Hinge Hinge Region (N1 & C5-NH2) Scaffold->Hinge Anchors via H-bonds Selectivity C3 Substituent (Gatekeeper/Solvent) Scaffold->Selectivity Modulates Isoform Specificity Potency C7 Substituent (Hydrophobic Pocket) Scaffold->Potency Increases Affinity Outcome Optimized Kinase Inhibitor Hinge->Outcome Selectivity->Outcome Potency->Outcome

Figure 1: SAR Logic flow for optimizing Pyrazolo[1,5-a]pyrimidine derivatives. The C3 and C7 positions are the primary vectors for tuning selectivity and potency.

Biochemical Evaluation: The ADP-Glo™ Protocol

For ATP-competitive inhibitors like pyrazolo[1,5-a]pyrimidines, a universal ADP-detection assay (e.g., Promega ADP-Glo™) is preferred over radiometric methods for routine screening due to its high Z' factor and non-radioactive workflow.

Experimental Design Principles
  • ATP Concentration: Critical.[1] You must run the assay at

    
     for the specific kinase. Running at saturating ATP levels will artificially shift IC50 values (Cheng-Prusoff limitation).
    
  • Linearity: Ensure the reaction is within the linear velocity phase (typically <10-20% substrate conversion).

Step-by-Step Workflow
  • Compound Preparation: Serial dilute compounds in 100% DMSO (typically 10-point dose-response).

  • Kinase Reaction Assembly (Low Volume 384-well plate):

    • Add 2 µL of Kinase/Substrate master mix (Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Add 50 nL of Compound (via Acoustic Dispenser or Pin Tool). Incubate 10 min.

    • Add 2 µL of ATP (at

      
      ).
      
    • Incubate at RT for 60 min.

  • ADP Detection:

    • Add 4 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 8 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase signal). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Assay_Workflow Step1 1. Kinase Rxn (Enzyme + Substrate + Inhibitor) Step2 2. Initiate with ATP (Concentration = Km) Step1->Step2 Step3 3. Incubation (60 min, RT) Step2->Step3 Step4 4. ADP-Glo Reagent (Depletes unreacted ATP) Step3->Step4 Step5 5. Detection Reagent (ADP -> ATP -> Light) Step4->Step5 Step6 6. Data Analysis (Sigmoidal Dose-Response) Step5->Step6

Figure 2: ADP-Glo™ Kinase Assay Workflow. Validated for high-throughput screening of ATP-competitive inhibitors.

Cellular Target Engagement

In vitro potency (biochemical IC50) does not guarantee cellular efficacy. You must validate target engagement inside the cell, particularly for CDKs where membrane permeability is a factor.

Protocol: Western Blot for Downstream Markers

For a CDK1/2/9 inhibitor (Dinaciclib-like profile), the hallmark of engagement is the dephosphorylation of Retinoblastoma protein (Rb) and RNA Polymerase II.

  • Cell Line: A2780 (Ovarian) or MDA-MB-231 (Breast).

  • Treatment: Treat cells with compound (0.1, 1, 10 µM) for 6–24 hours.

  • Lysis: RIPA buffer + Phosphatase Inhibitor Cocktail (Critical).

  • Antibodies:

    • p-Rb (Ser807/811): Marker for CDK2/CDK4 activity.

    • p-RNAPII (Ser2): Marker for CDK9 activity (transcription elongation).

    • Total Rb / GAPDH: Loading controls.

  • Success Criteria: Dose-dependent reduction in p-Rb or p-RNAPII signal without immediate loss of total protein.

Signaling Pathway Context

Understanding the pathway is essential for interpreting Western Blot data.

Signaling_Pathway Inhibitor Pyrazolo-pyrimidine (Compound) CDK2 CDK2 / Cyclin E Inhibitor->CDK2 Inhibits CDK9 CDK9 / Cyclin T Inhibitor->CDK9 Inhibits CellCycle S-Phase Entry (Proliferation) Inhibitor->CellCycle Blocks Transcription Mcl-1 / Myc Transcription Inhibitor->Transcription Blocks Rb Rb Protein CDK2->Rb Phosphorylates RNAPII RNA Pol II (CTD Ser2) CDK9->RNAPII Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases (if p-Rb) E2F->CellCycle RNAPII->Transcription Apoptosis Apoptosis Transcription->Apoptosis Loss of Mcl-1

Figure 3: Mechanism of Action for CDK inhibition. The compound blocks phosphorylation of Rb (Cell Cycle) and RNAPII (Transcription), leading to apoptosis.

Data Presentation & Benchmarking

When reporting results, compare your novel derivatives against the standard Dinaciclib .

Representative Data Table

Hypothetical data structure for a robust report.

Compound IDCDK2 IC50 (nM)CDK9 IC50 (nM)Selectivity (CDK2/9 vs GSK3β)Cellular EC50 (A2780)
Dinaciclib (Ref) 14>50x3 nM
Derivative A 12150>10x45 nM
Derivative B 0.825>100x12 nM
Negative Ctrl >10,000>10,000N/A>10 µM
Interpretation of Selectivity

The pyrazolo[1,5-a]pyrimidine scaffold can be promiscuous. A "clean" profile requires checking against:

  • GSK3β: Often co-inhibited due to active site homology.

  • CDK4/6: Dinaciclib is selective against these; retaining this selectivity is often desired to avoid neutropenia associated with CDK4/6 inhibition.

References

  • Discovery of Dinaciclib: Parry, D., et al. (2010). "Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor."[2][3] Molecular Cancer Therapeutics.

  • Structural Basis: Martin, M.P., et al. (2013). "Cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains."[4][5] Nature Structural & Molecular Biology (PDB ID: 4KD1).

  • Kinase Assay Protocols: Evaluation of ADP-Glo™ Kinase Assay. Promega Technical Manual.

  • Selectivity Profiling: Davis, M.I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.

  • Recent SAR: Gucký, T., et al. (2018). "Discovery of Pyrazolo[1,5-a]pyrimidine-based inhibitors of CDK2/9." European Journal of Medicinal Chemistry.

Sources

Foundational

Technical Guide: Preliminary Cytotoxicity Profiling of Pyrazolo[1,5-a]pyrimidin-5-amine Analogs

Executive Summary: The Privileged Scaffold The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, functioning primarily as a bioisostere of the purine ring system found in ATP....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, functioning primarily as a bioisostere of the purine ring system found in ATP. This structural mimicry allows these analogs to act as potent ATP-competitive inhibitors against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, as well as Trk kinases.

For drug development professionals, the specific functionalization at the 5-position (5-amine) is critical. Unlike the lipophilic core which anchors the molecule in the hydrophobic pocket of the enzyme, the 5-amine substituent often dictates the physicochemical properties (solubility) and the specific hydrogen-bonding interactions with the hinge region of the kinase.

This guide outlines a rigorous technical workflow for the preliminary cytotoxicity assessment of these analogs, moving beyond generic screening to a targeted, mechanism-based validation.

Strategic Workflow & Compound Handling

The primary failure mode in screening hydrophobic heterocycles like pyrazolo[1,5-a]pyrimidines is not lack of potency, but compound precipitation and non-specific binding .

The Screening Cascade

The following workflow ensures that only "true" hits are promoted to mechanistic studies.

ScreeningCascade Synth Synthesis & Purification (>95% Purity) QC QC: Solubility Check (Nephelometry/Visual) Synth->QC 1H-NMR / LC-MS QC->Synth Fail: Re-design Primary Primary Screen (Single Dose: 10 µM) QC->Primary Pass: No Precip DoseResponse Dose-Response (IC50 Determination) Primary->DoseResponse >50% Inhibition Mechanism Mechanistic Validation (Flow Cytometry) DoseResponse->Mechanism IC50 < 1 µM

Figure 1: Validated screening workflow for hydrophobic kinase inhibitors. Note the critical Solubility QC step prior to biological assay.

Solubilization Protocol

Pyrazolo[1,5-a]pyrimidines are planar and highly crystalline.

  • Stock Preparation: Dissolve to 10 mM or 20 mM in 100% anhydrous DMSO. Vortex for 1 minute, then sonicate for 5 minutes at 37°C to ensure complete dissolution.

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles, which induce micro-precipitation. Store at -20°C.

  • Assay Dilution: Never add 100% DMSO stock directly to cell culture media in the well. Perform an intermediate dilution in PBS or media to 10x the final concentration, ensuring the final DMSO concentration on cells is <0.5% (v/v).

In Vitro Cytotoxicity Protocols[1][2]

While CCK-8 and MTS are convenient, the MTT assay remains the gold standard for these analogs due to its low cost and robust signal, provided the solubilization step is handled correctly.

Optimized MTT Assay for Kinase Inhibitors

Objective: Determine the IC50 (half-maximal inhibitory concentration) of analogs A1–A5 against human cancer cell lines (e.g., MCF-7, HCT-116).

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

  • Solubilization Buffer: 100% DMSO (Acidified SDS is not recommended for these specific analogs as it may cause spectral interference).

Step-by-Step Methodology:

  • Seeding:

    • Seed cells (3,000–5,000 cells/well) in 96-well clear-bottom plates.

    • Critical Control: Fill the perimeter wells with sterile PBS (no cells) to prevent the "Edge Effect" caused by evaporation, which skews data for hydrophobic drugs.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Prepare serial dilutions (1:3 or 1:5) of the analogs. Range: 100 µM down to 1 nM.

    • Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin or Dinaciclib).

    • Incubate for 48 or 72 hours. Note: Kinase inhibitors often require 72h to manifest phenotypic cell death.

  • Development:

    • Aspirate media carefully (or add MTT directly if using a no-wash protocol, though aspiration is preferred to remove drug interference).

    • Add 20 µL MTT stock + 100 µL fresh media. Incubate 3–4 hours until purple formazan crystals form.

    • Aspirate supernatant.

    • Add 150 µL DMSO.[1] Shake plate on an orbital shaker for 15 minutes protected from light.

  • Readout:

    • Measure Absorbance at 570 nm (Signal) and 630 nm (Background reference).

    • Calculate

      
      .
      

Data Analysis & SAR Interpretation

Data should be fitted to a non-linear regression model (sigmoidal dose-response, variable slope) to derive IC50 values.

Structure-Activity Relationship (SAR) Table

The following table illustrates the expected trends when modifying the 5-amine position of the Pyrazolo[1,5-a]pyrimidine core.

Compound IDR-Group (5-Position)IC50 (MCF-7)IC50 (HCT-116)SolubilitySAR Insight
PP-01 -NH2 (Unsubstituted)> 10 µM> 10 µMModerateLacks hydrophobic bulk for pocket filling.
PP-02 -NH-Phenyl1.2 µM0.9 µMLowAromatic stacking improves potency but lowers solubility.
PP-03 -NH-Cyclopropyl450 nM380 nMHighOptimal balance of steric fit and solubility.
PP-04 -NH-(4-F-Phenyl)120 nM95 nMLowFluorine enhances metabolic stability and H-bonding.
PP-05 -Morpholine2.5 µM2.1 µMVery HighLoss of H-bond donor (NH) reduces hinge binding affinity.

Key Technical Insight: The 5-amine position acts as a hydrogen bond donor to the kinase hinge region. Replacing the -NH- with a tertiary amine (like morpholine, PP-05) often results in a "activity cliff" (loss of potency) because the critical H-bond donor is lost, despite improved solubility.

Mechanistic Validation: Cell Cycle Analysis

Cytotoxicity data alone is insufficient. To confirm the mechanism (CDK inhibition), flow cytometry must demonstrate cell cycle arrest.

Signaling Pathway: CDK2/Cyclin E Blockade

Pyrazolo[1,5-a]pyrimidines typically inhibit the G1


 S phase transition.

Mechanism Drug Pyrazolo-Analog (Inhibitor) CDK2 CDK2 / Cyclin E Complex Drug->CDK2 ATP Competition Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Release (Blocked) DNA S-Phase DNA Replication E2F->DNA Transcription (Halted)

Figure 2: Mechanism of Action.[2][3][4][5][6][7] The analog prevents CDK2-mediated phosphorylation of Rb, arresting cells in the G0/G1 phase.

Flow Cytometry Protocol (Propidium Iodide)
  • Treatment: Treat cells with the analog at

    
     and 
    
    
    
    the IC50 concentration for 24 hours.
  • Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining: Wash ethanol out with PBS. Resuspend in staining buffer containing:

    • Propidium Iodide (50 µg/mL)

    • RNase A (100 µg/mL) – Crucial to prevent PI binding to RNA.

  • Analysis: Analyze on a flow cytometer (e.g., BD FACSCanto). Look for an increase in the G0/G1 peak relative to the DMSO control, confirming CDK inhibition.

References

  • MDPI (2024) . Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link]

  • National Institutes of Health (NIH) - PubMed Central . Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]

  • National Institutes of Health (NIH) - Assay Guidance Manual . Cell Viability Assays: MTT Assay Protocol. Available at: [Link]

  • ResearchGate . An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. Available at: [Link]

Sources

Exploratory

Investigating the antimicrobial properties of Pyrazolo[1,5-a]pyrimidin-5-amine derivatives

Executive Summary The emergence of multidrug-resistant (MDR) bacterial strains, particularly ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multidrug-resistant (MDR) bacterial strains, particularly ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the exploration of novel chemical scaffolds. The Pyrazolo[1,5-a]pyrimidine core—a purine bioisostere—has emerged as a privileged structure in medicinal chemistry.[1]

This guide focuses specifically on Pyrazolo[1,5-a]pyrimidin-5-amine derivatives , a subclass distinguished by an exocyclic amine at the C5 position. These compounds exhibit potent antimicrobial activity through dual mechanisms: inhibition of bacterial DNA gyrase and disruption of cell wall biosynthesis via Mur ligase targeting. This document details their chemical basis, synthesis, mechanism of action (MoA), and validated experimental protocols for antimicrobial evaluation.

Chemical Basis & Structure-Activity Relationship (SAR)[1][2]

The pyrazolo[1,5-a]pyrimidine scaffold mimics the adenosine triphosphate (ATP) structure, allowing it to interact competitively with ATP-binding pockets in bacterial enzymes.

The Core Scaffold

The fused system consists of an electron-rich pyrazole ring bridged to a pyrimidine ring. The numbering system is critical for SAR discussion:

  • N1 : Bridgehead nitrogen.

  • C2/C3 : Pyrazole ring carbons (often substituted to modulate lipophilicity).

  • C5 : The critical position for the amine substituent in this specific subclass.

  • C7 : Often substituted with bulky aryl or alkyl groups to fill hydrophobic pockets in the target enzyme.

SAR of the 5-Amine Position

The C5-amine group acts as a crucial hydrogen bond donor/acceptor. Modifications here drastically alter bioactivity:

  • Primary Amines (-NH2): High affinity for the hinge region of kinase-like bacterial targets (e.g., DNA gyrase B subunit).

  • Secondary/Tertiary Amines: Bulky substituents (e.g., morpholine, piperazine) at C5 often improve pharmacokinetic properties (solubility) but may reduce potency if the steric bulk prevents deep pocket binding.

  • Electronic Effects: Electron-donating groups (EDGs) on the C7-phenyl ring enhance the basicity of the N4 nitrogen, improving H-bond acceptance. Conversely, electron-withdrawing groups (EWGs) can increase metabolic stability.

Mechanism of Action (MoA)

Unlike traditional beta-lactams, Pyrazolo[1,5-a]pyrimidin-5-amine derivatives operate via a multi-target mechanism, reducing the rate of resistance development.

Primary Target: DNA Gyrase (GyrB) Inhibition

These derivatives target the ATPase domain of DNA Gyrase B (GyrB). By competitively binding to the ATP pocket, they prevent the energy-dependent introduction of negative supercoils into DNA, halting bacterial replication.

Secondary Target: Mur Ligase Inhibition

Recent studies indicate affinity for MurA and MurC ligases, enzymes essential for the initial stages of peptidoglycan biosynthesis. Inhibition here leads to cell wall defects and bactericidal action.

MoA Visualization

The following diagram illustrates the dual-pathway inhibition mechanism.

MoA_Pathway cluster_Targets Bacterial Targets Compound Pyrazolo[1,5-a] pyrimidin-5-amine GyrB DNA Gyrase B (ATPase Domain) Compound->GyrB High Affinity Binding MurLigase MurA/MurC Ligases (Peptidoglycan Synthesis) Compound->MurLigase Secondary Binding ATP_Block Competitive ATP Binding Inhibition GyrB->ATP_Block MurLigase->ATP_Block Rep_Halt Inhibition of DNA Supercoiling ATP_Block->Rep_Halt Wall_Defect Peptidoglycan Biosynthesis Failure ATP_Block->Wall_Defect Cell_Death Bacterial Cell Death (Bactericidal) Rep_Halt->Cell_Death Wall_Defect->Cell_Death

Figure 1: Dual mechanism of action showing simultaneous inhibition of DNA replication and cell wall synthesis.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Chemical Synthesis Workflow

Objective: Synthesis of 5-amino-7-aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Rationale: The condensation of 5-amino-pyrazole with specific electrophiles is the most atom-efficient route. We utilize a microwave-assisted method to minimize reaction time and improve yield.

Protocol:

  • Reactants: Mix 5-amino-4-cyano-3-methyl-1H-pyrazole (1.0 mmol) with the appropriate cinnamonitrile derivative (1.0 mmol) or ketene dithioacetal.

  • Solvent/Catalyst: Use absolute ethanol (10 mL) with a catalytic amount of piperidine (0.5 mL).

  • Reaction: Irradiate in a microwave reactor at 140°C for 10–15 minutes (monitor via TLC, solvent system Hexane:EtOAc 3:1).

    • Validation: Disappearance of the pyrazole spot on TLC confirms consumption of starting material.

  • Workup: Cool to room temperature. The precipitate is filtered, washed with cold ethanol, and recrystallized from EtOH/DMF.

  • Characterization: Confirm structure via 1H-NMR (look for D2O-exchangeable -NH2 signal around δ 6.0–8.0 ppm) and Mass Spectrometry.

In Vitro Antimicrobial Screening (MIC/MBC)

Standard: CLSI M07-A10 guidelines.

Protocol:

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213, E. coli ATCC 25922) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Prep: Dissolve derivative in 100% DMSO to 10 mg/mL stock. Serial dilute in 96-well plates (Final test range: 64 to 0.125 µg/mL). Ensure final DMSO concentration < 1%.

  • Incubation: 37°C for 16–20 hours.

  • Readout:

    • MIC (Minimum Inhibitory Concentration): Lowest concentration with no visible growth.

    • MBC (Minimum Bactericidal Concentration): Plate 10 µL from clear wells onto agar. Lowest concentration showing ≥99.9% colony reduction.

    • Control: Ciprofloxacin or Ampicillin must fall within QC ranges to validate the plate.

Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.

Protocol:

  • Inoculate broth with bacteria (

    
     CFU/mL).
    
  • Add compound at concentrations of 1x, 2x, and 4x MIC. Include a growth control (no drug).

  • Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Serially dilute and plate on agar for CFU counting.

  • Interpretation: A

    
     reduction in CFU/mL relative to the initial inoculum indicates bactericidal  activity.
    

Quantitative Data Summary

The following table synthesizes potency data from recent literature for key Pyrazolo[1,5-a]pyrimidin-5-amine derivatives against standard strains.

Compound IDR-Group (C7 Position)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Toxicity (

Vero Cells)
PP-5A-01 Phenyl4.016.0>64>100 µM
PP-5A-06 4-OH-Phenyl0.58.032.085 µM
PP-5A-12 4-Cl-Phenyl0.25 2.0 16.060 µM
Ref (Cipro) -0.120.0150.5>200 µM

Table 1: Comparative MIC values. Note that electron-withdrawing groups (Cl) at C7 generally enhance potency against Gram-positive strains.

Future Outlook & Challenges

While the Pyrazolo[1,5-a]pyrimidin-5-amine scaffold is promising, several hurdles remain for clinical translation:

  • Solubility: Many highly active derivatives suffer from poor aqueous solubility (LogP > 4). Formulation strategies (e.g., hydrochloride salts or cyclodextrin encapsulation) are required.

  • Selectivity: Due to the structural similarity to ATP, selectivity against human kinases (e.g., CDK2, EGFR) must be rigorously screened to prevent cytotoxicity.

  • Gram-Negative Penetration: Efflux pumps in P. aeruginosa limit the efficacy of these hydrophobic molecules. Future design should focus on "siderophore-conjugation" strategies to exploit bacterial iron transport systems for entry.

References

  • Synthesis and Antimicrobial Evaluation of Pyrazolo[1,5-a]pyrimidines. National Institutes of Health (NIH). Available at: [Link]

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI Molecules. Available at: [Link][2][3]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. Available at: [Link][1][2][3][4][5][6][7][8][9]

  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines. Drug Design, Development and Therapy.[10] Available at: [Link]

Sources

Foundational

Understanding the structure-activity relationship (SAR) of the Pyrazolo[1,5-a]pyrimidine core

The following technical guide details the structure-activity relationship (SAR) of the Pyrazolo[1,5-a]pyrimidine core. Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR) of the Pyrazolo[1,5-a]pyrimidine core.

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, distinguished by its bioisosteric relationship to the purine ring system (specifically adenosine). Its planar, bicyclic aromatic architecture allows it to effectively mimic ATP, making it a cornerstone in the design of kinase inhibitors (e.g., Dinaciclib, Larotrectinib) and GABA receptor modulators (e.g., Zaleplon).

This guide dissects the scaffold's chemical anatomy, providing a rigorous analysis of how specific substitutions drive potency, selectivity, and physicochemical properties.[1] It is designed for medicinal chemists seeking to leverage this core for target engagement.[2]

Structural Anatomy & Numbering

To navigate the SAR effectively, we must first establish the standard IUPAC numbering system, which dictates the vector of substitution.

  • The Core: A fusion of a 5-membered pyrazole ring and a 6-membered pyrimidine ring sharing a bridgehead nitrogen.[2]

  • Key Positions:

    • N1: The unalkylated nitrogen in the pyrazole ring (H-bond acceptor).[2]

    • C2 & C3: Pyrazole ring carbons (The "Head").[2]

    • N4: Bridgehead nitrogen.[2]

    • C5, C6, C7: Pyrimidine ring carbons (The "Tail").

Electronic Character: The system is


-electron excessive in the pyrazole moiety and 

-electron deficient in the pyrimidine moiety.[2] This polarization is critical for both synthetic regioselectivity and binding interactions.[2]

Synthetic Accessibility

The utility of this scaffold lies in its modular synthesis.[1][2] The primary route involves a [3+3] cyclocondensation, allowing independent modification of the "Head" and "Tail" regions.

Primary Disconnect: Cyclocondensation

The most robust method involves reacting 3-aminopyrazoles (1,3-bisnucleophiles) with 1,3-dielectrophiles (e.g.,


-keto esters, malondialdehydes, or alkynones).[2]
  • Regiocontrol: The reaction regioselectivity is governed by the electrophilicity of the carbonyl carbons and the nucleophilicity of the exocyclic amine vs. the ring nitrogen (N1) of the aminopyrazole.

    • Standard Outcome: The exocyclic amine (harder nucleophile) typically attacks the most reactive carbonyl (harder electrophile), determining the orientation of substituents at C5 and C7.

Synthesis cluster_regio Regiocontrol Factors Reactants 3-Aminopyrazole (Nucleophile) + 1,3-Dielectrophile (e.g., 1,3-diketone) Intermediate Schiff Base / Enamine Intermediate Reactants->Intermediate Condensation Product Pyrazolo[1,5-a]pyrimidine Core Intermediate->Product Cyclization (-H2O) Factor1 pH Conditions Factor2 Steric Bulk of R-groups

Figure 1: General synthetic pathway for the construction of the pyrazolo[1,5-a]pyrimidine core via condensation.

Detailed Structure-Activity Relationship (SAR)[2][3][4]

The SAR of this core is best understood by dividing the molecule into functional sectors: the Hinge Binding Sector (N1, C2, C3) and the Specificity/Solubility Sector (C5, C6, C7).

The Hinge Binding Sector (N1, C2, C3)

In kinase inhibition, this edge mimics the adenine face of ATP.

  • N1 (The Anchor):

    • Role: Acts as a critical Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region (e.g., Met592 in TrkA).

    • SAR Rule: Alkylation or blockage of N1 abolishes kinase activity.[2] It must remain accessible.

  • C2 (Steric/Electronic Gate):

    • Substitutions: Small lipophilic groups (Me) or H-bond donors (NH2).[2]

    • Effect: An amino group (-NH2) at C2 can serve as an H-bond donor to the hinge carbonyl, creating a strong bidentate binding motif (Donor-Acceptor) with N1.[2]

    • Constraint: Bulky groups here often clash with the "roof" of the ATP pocket, reducing potency unless the pocket is unusually deep.

  • C3 (The Potency Driver):

    • Role: This position points towards the back of the ATP pocket or the gatekeeper residue.[2]

    • Key Substituents:

      • Cyano (-CN): Found in Zaleplon.[2] Provides a rigid, linear dipole that can accept weak H-bonds.[2]

      • Aryl/Heteroaryl: Common in kinase inhibitors (e.g., Dinaciclib).[2] Aromatic rings here engage in

        
        -stacking or hydrophobic interactions with the gatekeeper residue.[2]
        
      • Halogens (Br/I): Useful for accessing the hydrophobic pocket or as handles for late-stage cross-coupling.[2]

The Specificity & Solubility Sector (C5, C6, C7)

This region points towards the solvent front or the ribose binding pocket, offering space for bulky groups to tune pharmacokinetics (PK).

  • C5 (The Gatekeeper Interaction):

    • Role: In many binding modes, C5 substituents interact with the gatekeeper residue.

    • SAR Insight: Bulky hydrophobic groups (e.g., isopropyl, cyclopropyl) or aromatic rings (e.g., 2,5-difluorophenyl in Trk inhibitors) can dramatically enhance selectivity by exploiting size differences in the gatekeeper pocket between kinases.

  • C7 (The Solvent Front):

    • Role: Points directly out towards the solvent.[2]

    • Utility: This is the ideal position for solubilizing groups (e.g., morpholine, piperazine, N-ethylacetamide).[2]

    • Example: In Zaleplon , the C7 position bears the phenyl ring attached to the acetamide side chain, which dictates its specific binding to the benzodiazepine site (

      
      1 subunit) of GABA-A receptors.
      
    • Metabolic Liability: Substituents at C7 are often sites of metabolic oxidation.[2]

  • C6 (The Fine Tuner):

    • Role: Often left as Hydrogen (H).[2]

    • Effect: Substitution here (e.g., F, Cl) can modulate the pKa of the ring nitrogens and metabolic stability, but steric bulk is often poorly tolerated due to the proximity to C5 and C7 substituents.

SAR Visualization Map[2]

SAR_Map Core Pyrazolo[1,5-a]pyrimidine CORE N1 Position N1 (H-Bond Acceptor) Core->N1 Essential Anchor C2 Position C2 (H-Bond Donor Potential) Core->C2 Auxiliary Binding C3 Position C3 (Potency & Gatekeeper) Core->C3 Key Driver C5 Position C5 (Selectivity/Hydrophobic) Core->C5 Steric Fit C7 Position C7 (Solubility & Solvent Front) Core->C7 PK Modulation N1_Detail Must be unblocked for Kinase Hinge binding N1->N1_Detail C3_Detail Targets: CN (Zaleplon) Ar/HetAr (Kinase Inhibitors) C3->C3_Detail C7_Detail Tolerates bulky groups (Morpholine, Phenyl) C7->C7_Detail

Figure 2: Functional mapping of the Pyrazolo[1,5-a]pyrimidine scaffold.

Therapeutic Case Studies

Oncology: Trk Kinase Inhibitors

In the development of Tropomyosin Receptor Kinase (Trk) inhibitors for cancer:

  • The Challenge: Overcoming resistance mutations (e.g., solvent front mutations).

  • The Solution: A pyrazolo[1,5-a]pyrimidine core was utilized.[1][3][4][5][6][7][8][9][10][11][12][13]

    • C5 Substitution: A chiral (R)-2-(2,5-difluorophenyl)pyrrolidine moiety at C5 was found to optimally fill the hydrophobic pocket, significantly enhancing potency against TrkA/B/C.[2]

    • C3 Substitution: Introduction of a picolinamide group provided additional H-bonding interactions, pushing potency into the low nanomolar range.[2]

CNS: Zaleplon (Sonata)

Zaleplon is a sedative-hypnotic acting on the GABA-A receptor.[2]

  • Mechanism: It binds selectively to the

    
    1 subunit of the GABA-A receptor (benzodiazepine site).[2]
    
  • Structural Key:

    • C3-Cyano: The electron-withdrawing nitrile group is essential for bioactivity, mimicking the carbonyl of benzodiazepines.[2]

    • C7-Phenyl: The specific orientation of the N-ethylacetamide on the C7-phenyl ring confers the high selectivity for the

      
      1 subunit over 
      
      
      
      2/3, resulting in sedation without significant anxiolytic or muscle relaxant effects (which are mediated by other subunits).[2]

Experimental Protocols

Protocol: General Synthesis of 7-Substituted Pyrazolo[1,5-a]pyrimidine

Objective: Synthesis of a Zaleplon-like core precursor.[2]

Reagents:

  • 3-Amino-4-cyanopyrazole (1.0 equiv)[2]

  • 3-(Dimethylamino)-1-phenyl-2-propen-1-one (Enaminone) (1.1 equiv)[2]

  • Acetic Acid (glacial)[2]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-amino-4-cyanopyrazole (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add the enaminone (11 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (118 °C) for 4–6 hours. Monitor consumption of the aminopyrazole by TLC (50% EtOAc/Hexanes).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL).

  • Precipitation: The product typically precipitates as a solid.[2] Collect by vacuum filtration.[2]

  • Purification: Recrystallize from Ethanol/DMF or purify via flash column chromatography (SiO2, DCM/MeOH gradient).

  • Validation: Confirm structure via 1H NMR (Look for characteristic doublets for pyrimidine protons at C5/C6 if unsubstituted, or singlet if substituted).

Protocol: Kinase Binding Assay (FRET-based)

Objective: Determine IC50 of synthesized analogs against TrkA.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[2]

  • Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO (Start at 10 µM).

  • Incubation: Mix TrkA enzyme (0.5 nM final), fluorescently labeled peptide substrate (e.g., ULight-poly GT), and test compound in a 384-well plate. Incubate for 15 mins at RT.

  • Reaction Start: Add ATP (at Km concentration, typically 10-50 µM).[2]

  • Reaction Stop: After 60 mins, add EDTA/Eu-antibody detection mix.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a multi-mode plate reader.

  • Analysis: Plot % Inhibition vs. Log[Compound] to derive IC50.

Data Summary

Compound ClassC3 SubstituentC5 SubstituentC7 SubstituentPrimary Target
Zaleplon -CN (Cyano)-HPhenyl-N-ethylacetamideGABA-A (

1)
Dinaciclib Pyridine-N-oxide-HAlkyl/Amino chainCDK1, CDK2, CDK5, CDK9
Trk Inhibitors PicolinamidePyrrolidine deriv.[2][7]-H or small alkylTrkA/B/C
Pim-1 Inhibitors Oxadiazole-HCyclohexyl/AlkylPim-1 Kinase

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. (2025).[2][14] Link

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. (2024).[2][3] Link[2]

  • Zaleplon: A pyrazolopyrimidine sedative-hypnotic agent for the treatment of insomnia. Clinical Therapeutics. (2000).[2] Link

  • Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. (2021).[2] Link[2]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Pharmaceuticals. (2024).[3] Link[2]

Sources

Exploratory

Optimization of Pyrazolo[1,5-a]pyrimidin-5-amines: A Physicochemical Perspective

The following guide details the physicochemical optimization and characterization of substituted Pyrazolo[1,5-a]pyrimidin-5-amines, structured for application scientists and medicinal chemists. Executive Summary The pyra...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the physicochemical optimization and characterization of substituted Pyrazolo[1,5-a]pyrimidin-5-amines, structured for application scientists and medicinal chemists.

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged pharmacophore in modern drug discovery, functioning as a bioisostere of the purine ring system.[1] Its planar, bicyclic architecture allows it to mimic the adenine moiety of ATP, making it a cornerstone in the design of kinase inhibitors (e.g., Dinaciclib , Zaleplon ).

This technical guide focuses specifically on 5-amine substituted derivatives . The introduction of an amine at the C5 position is a critical design element that modulates solubility, lipophilicity (LogD), and metabolic stability while often serving as a solvent-exposed handle to tune pharmacokinetic (PK) profiles.

The Scaffold: Electronic Structure & Aromaticity

The pyrazolo[1,5-a]pyrimidine core is an aromatic 10-


 electron system. Unlike purines, it contains a bridgehead nitrogen (N4) that is part of the 

-system but does not participate in hydrogen bonding as a donor.
Numbering and Heteroatom Chemistry

The IUPAC numbering is critical for understanding regiochemistry (see Diagram 1).

  • N1: The most basic center (pKa ~ 2.5–3.5 depending on substitution). It often serves as a hydrogen bond acceptor in the kinase hinge region.

  • C3: Highly nucleophilic; prone to electrophilic aromatic substitution (halogenation, formylation).

  • C5: The "exit vector." Substitution here with amines (e.g., piperidines, morpholines) disrupts the planarity less than C7 substitution but significantly impacts solubility and hERG liability.

  • C7: Sterically demanding position. Bulky groups here can force the molecule into non-planar conformations ("flying bat" conformation), improving selectivity.

ScaffoldProperties Core Pyrazolo[1,5-a]pyrimidine Core N1 N1: H-Bond Acceptor (Hinge Binder) Core->N1 Electronic C3 C3: Nucleophilic Site (Metabolic Soft Spot) Core->C3 Reactivity C5 C5-Amine: Solubilizing Handle (PK Modulation) Core->C5 Substitution C7 C7: Steric Gatekeeper (Selectivity Control) Core->C7 Substitution Solubility Solubility C5->Solubility Increases sp3 fraction hERG hERG C5->hERG Basic amines risk

Figure 1: Functional mapping of the pyrazolo[1,5-a]pyrimidine scaffold.

Physicochemical Profiling

The 5-amine substitution pattern drastically alters the physicochemical landscape of the parent scaffold.

Lipophilicity (LogP/LogD) and Solubility

The parent scaffold is moderately lipophilic. For example, Zaleplon (a 7-phenyl-3-cyano derivative) exhibits a LogP of 1.23 and is practically insoluble in water (0.2 mg/mL).[2]

Introducing a 5-amine substituent (e.g., N-methylpiperazine or 2-hydroxyethylamine) typically lowers LogP and raises solubility, but the effect is pH-dependent.

PropertyParent Scaffold (e.g., Zaleplon)5-Amine Derivative (e.g., Dinaciclib Analog)Impact of 5-Amine
LogP ~1.2 – 2.50.5 – 1.8Reduces lipophilicity via polar surface area (PSA) increase.
pKa (Core) ~2.0 (N1)~3.5 (N1) + ~8.5 (Side chain)The exocyclic amine introduces a basic center, crucial for lysosomal trapping.
Solubility (pH 7.4) Low (< 50 µM)Moderate to High (> 200 µM)Protonation of the 5-amine side chain at physiological pH enhances aqueous solubility.
Metabolic Stability Low (C3 oxidation)Moderate5-amine can act as a metabolic handle (N-dealkylation), requiring steric protection.
Permeability and Efflux

While the 5-amine improves solubility, it can introduce permeability challenges.

  • Passive Permeability: Generally high for the core (

    
     cm/s).
    
  • Efflux Risk: Basic 5-amines (pKa > 8) are frequent substrates for P-gp. Capping the amine (e.g., amides, carbamates) or reducing basicity (e.g., morpholine, pKa ~8.3) mitigates this.[3]

Synthetic Accessibility & Regiocontrol

A critical challenge in working with this scaffold is the regioselective synthesis of the 5-amine versus the 7-amine isomer.

The Condensation Protocol

The standard route involves condensing 5-aminopyrazoles with 1,3-biselectrophiles (e.g.,


-ketoesters). The regioselectivity is governed by the relative electrophilicity of the carbonyls and the reaction conditions (pH).
  • Acidic Conditions (AcOH): Favor the formation of 7-substituted derivatives (reaction at the exocyclic amine first).

  • Basic Conditions (NaOEt): Can shift selectivity, but often yields mixtures.

  • Leaving Group Strategy: Using

    
    -unsaturated esters or ketene dithioacetals directs the nucleophilic attack to ensure 5-amine formation.
    

SynthesisWorkflow Start 5-Aminopyrazole Condensation Cyclocondensation Start->Condensation Reagent 1,3-Biselectrophile (e.g., Beta-ketoester) Reagent->Condensation PathA Acidic (AcOH) Thermodynamic Control Condensation->PathA PathB Basic / Leaving Group Kinetic Control Condensation->PathB Prod7 7-Substituted Isomer (Major in Acid) PathA->Prod7 Prod5 5-Substituted Isomer (Target) PathB->Prod5

Figure 2: Regioselective synthesis pathways for pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

Potentiometric pKa Determination

Accurate pKa measurement is vital for predicting solubility and binding affinity. The N1 nitrogen is weakly basic, often requiring co-solvent titration.

Protocol:

  • Preparation: Dissolve 1-2 mg of the compound in a titration vessel using 20 mL of ionic strength adjuster (0.15 M KCl). If insoluble, use a methanol/water co-solvent system (e.g., 30%, 40%, 50% MeOH).

  • Titration: Titrate with 0.1 M HCl and 0.1 M KOH under inert gas (

    
    ) purge at 25°C.
    
  • Analysis: Use the Yasuda-Shedlovsky extrapolation (

    
    ) to determine the aqueous pKa.
    
  • Validation: The core N1 pKa should appear near 2.5. A second inflection point > 7.5 indicates the side-chain amine.

Thermodynamic Solubility Assay

This protocol ensures equilibrium is reached, distinguishing kinetic supersaturation from true solubility.

Protocol:

  • Saturation: Add excess solid compound to phosphate buffer (pH 7.4) and simulated gastric fluid (pH 1.2) in glass vials.

  • Incubation: Shake at 37°C for 24 hours.

  • Filtration: Filter supernatant using a 0.45 µm PVDF membrane (pre-saturated to prevent drug loss).

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.

  • Criteria: For a 5-amine derivative, target solubility is

    
     at pH 7.4.
    

Case Study: Dinaciclib Analogs

Dinaciclib utilizes a pyrazolo[1,5-a]pyrimidine core with a piperidine ring at the C5 position.

  • Structure: The 5-(piperidin-2-yl) group disrupts crystal packing and introduces a basic center.

  • Outcome: This modification transforms the insoluble parent scaffold into a clinical candidate with acceptable oral bioavailability and potent CDK inhibition.

  • Lesson: The 5-amine is not just a substituent; it is the primary "tuning knob" for physicochemical compliance in this series.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Zaleplon: PubChem Compound Summary. National Library of Medicine. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules. [Link][4][5]

  • Regioselective synthesis of 3- and 5-aminopyrazoles. The Heterocyclist. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidin-5-amines

[1][2][3][4][5] Executive Summary The Pyrazolo[1,5-a]pyrimidin-5-amine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous ATP-competitive kinase inhibitors (e.g., CDK, KDR, and ch...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

The Pyrazolo[1,5-a]pyrimidin-5-amine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous ATP-competitive kinase inhibitors (e.g., CDK, KDR, and checkpoint kinase inhibitors). Conventional thermal synthesis often suffers from long reaction times (12–24 h), harsh conditions, and, most critically, poor regioselectivity between the 5-amine and 7-amine isomers.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that solves these bottlenecks. By leveraging the dipolar polarization effects of microwave irradiation, we achieve:

  • Regiocontrol: Kinetic trapping of the 5-amine isomer.

  • Speed: Reaction times reduced from hours to minutes.

  • Purity: Cleaner reaction profiles suitable for high-throughput library generation.

Scientific Foundation & Mechanistic Insight

The Regioselectivity Challenge

The synthesis typically involves the condensation of 3(5)-aminopyrazoles with 1,3-electrophiles (e.g.,


-ketonitriles or enaminonitriles). The aminopyrazole is an ambident nucleophile with two competing nitrogen centers:
  • Exocyclic Amine (

    
    ):  Harder nucleophile.
    
  • Endocyclic Ring Nitrogen (N1/N2): Softer nucleophile.

In conventional heating, thermodynamic control often favors the formation of the 7-amine or 7-one isomer. Microwave irradiation, however, can favor the kinetic product . By utilizing 3-substituted-acrylonitriles (enaminonitriles) under rapid dielectric heating, the reaction is steered towards the initial attack by the exocyclic amine on the nitrile carbon (or the


-carbon depending on the electrophile), followed by cyclization to the 5-amine .
Microwave Effect

The polar solvents used (ethanol, acetic acid) couple efficiently with the microwave field (


). This creates localized superheating ("hot spots") at the molecular level, accelerating the rate-determining step—typically the initial nucleophilic attack—thereby bypassing the transition state leading to the thermodynamic byproduct.

Experimental Protocols

We present two distinct workflows:

  • Protocol A (De Novo): One-pot cyclization for scaffold formation.

  • Protocol B (Functionalization):

    
     displacement for library diversification.
    
Protocol A: Regioselective Cyclocondensation (De Novo Synthesis)

Objective: Synthesis of 5-amino-3-cyanopyrazolo[1,5-a]pyrimidine derivatives.

Materials
  • Reactant A: 3-Amino-4-cyanopyrazole (1.0 equiv)

  • Reactant B: Aryl-substituted enaminonitrile (e.g., 2-benzoyl-3-dimethylaminoacrylonitrile) (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

  • Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, dissolve Reactant A (1.0 mmol) and Reactant B (1.1 mmol) in 3 mL of Glacial AcOH.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the reactor with the following parameters:

    • Temperature: 140°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 200 W)

    • Stirring: High

  • Work-up: Cool the reaction to 50°C using compressed air. Pour the reaction mixture into ice-cold water (20 mL).

  • Isolation: The product typically precipitates as a solid. Collect via vacuum filtration. Wash with cold water (

    
    ) and cold EtOH (
    
    
    
    ).
  • Purification: Recrystallize from EtOH/DMF (9:1) if necessary.

Critical Note: Using AcOH often protonates the ring nitrogen, deactivating it and further directing the initial attack via the exocyclic amine, enhancing regioselectivity for the 5-amine.

Protocol B: Rapid Library Generation

Objective: Derivatization of 5-chloropyrazolo[1,5-a]pyrimidine with diverse amines.

Materials
  • Scaffold: 5-chloro-pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)

Step-by-Step Methodology
  • Loading: Charge a 2–5 mL microwave vial with the 5-chloro scaffold (0.5 mmol).

  • Addition: Add iPrOH (2 mL), the amine (0.75 mmol), and DIPEA (1.0 mmol).

  • Irradiation:

    • Temperature: 120°C

    • Hold Time: 15 minutes

    • Power: Dynamic

  • Work-up: Evaporate solvent under reduced pressure (Genevac or Rotavap).

  • Purification: Dissolve residue in DMSO/MeOH (1:1) and purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Data Interpretation & Optimization

Optimization Table (Protocol A)

Effect of Solvent and Temperature on Yield and Regioselectivity (5-isomer : 7-isomer)

EntrySolventTemp (°C)Time (min)Yield (%)Regio Ratio (5-NH2 : 7-NH2)
1Ethanol80 (Reflux)3604560 : 40
2Ethanol120 (MW)157285 : 15
3AcOH 140 (MW) 10 91 >98 : 2
4Water150 (MW)105570 : 30
5Toluene140 (MW)203050 : 50

Analysis: Polar protic solvents (AcOH) are superior. The acidic medium suppresses the nucleophilicity of the ring nitrogens, exclusively favoring the formation of the 5-amine isomer (Protocol A). Non-polar solvents (Toluene) fail to couple effectively with MW energy, leading to lower yields and poor selectivity.

Structural Validation (NMR)

Distinguishing the 5-amine from the 7-amine is critical.

  • HMBC Correlation: The definitive proof is the HMBC spectrum.

    • 5-Amine Isomer: The proton at C-7 (deshielded, ~8.5–9.0 ppm) will show a strong 3-bond correlation (

      
      ) to the bridgehead nitrogen N-1  (or pyrazole carbons).[1]
      
    • 7-Amine Isomer: The proton at C-5 does not show the same correlation pattern to the bridgehead nitrogen.

Visual Workflows

Reaction Pathway & Regioselectivity

ReactionPathway Start 3-Aminopyrazole (Ambident Nucleophile) Condition1 Conventional Heating (Thermodynamic Control) Start->Condition1 Condition2 Microwave (140°C, AcOH) (Kinetic Control) Start->Condition2 Reagent Enaminonitrile (Electrophile) Reagent->Condition1 Reagent->Condition2 Inter1 Attack by Ring N (N1/N2) Condition1->Inter1 Slow Heating Inter2 Attack by Exocyclic NH2 Condition2->Inter2 Rapid Heating + H+ Prod7 7-Amine Isomer (Undesired) Inter1->Prod7 Prod5 5-Amine Isomer (Target Scaffold) Inter2->Prod5

Caption: Mechanistic divergence in Pyrazolo[1,5-a]pyrimidine synthesis. MW heating + Acidic media favors the 5-amine trajectory.

Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Check1 Low Yield? Problem->Check1 Check2 Regio-isomer Mix? Problem->Check2 Check3 Incomplete Conversion? Problem->Check3 Sol1 Increase Temp to 160°C Check Solvent Absorption Check1->Sol1 Sol2 Switch to AcOH (Protonate Ring N) Check2->Sol2 Sol3 Increase Hold Time Check Pressure Cap Check3->Sol3

Caption: Diagnostic workflow for optimizing microwave synthesis parameters.

Safety & Handling

  • Pressure Hazards: Microwave reactions involving volatile solvents (EtOH) generate significant pressure. Ensure vials are rated for >300 psi. Do not exceed 75% volume capacity.

  • Chemical Hazards: Aminopyrazoles and enaminonitriles are potential skin irritants. 5-chloropyrazolo[1,5-a]pyrimidines may be sensitizers. Handle in a fume hood.

  • Superheating: Microwave solvents can remain superheated after the run. Allow cooling to <50°C before decapping.

References

  • Al-Mousawi, S. M., et al. (2010). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, 15(1), 386-402. [Link]

  • Lynch, M. A., et al. (2018). "An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination." Molecules, 23(10), 2536. [Link]

  • Fahim, A. M. (2018).[2][3] "Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine...". Current Microwave Chemistry, 5(2). [Link]

  • WuXi Biology. (2021). "SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity in Pyrazolo[1,5-a]pyrimidines." QM Magic Class. [Link]

Sources

Application

Application Note: High-Throughput Screening of Pyrazolo[1,5-a]pyrimidin-5-amine Libraries

Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the adenine ring in ATP. This structural mimicry makes it an ideal template for deve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the adenine ring in ATP. This structural mimicry makes it an ideal template for developing Type I and Type I½ kinase inhibitors. However, the screening of Pyrazolo[1,5-a]pyrimidin-5-amine libraries presents unique challenges, including scaffold-intrinsic fluorescence and aqueous solubility limits. This guide details a robust High-Throughput Screening (HTS) workflow using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to mitigate compound interference, ensuring high-fidelity hit identification.

Library Properties & Chemical Context[1][2]

The Scaffold Advantage

The Pyrazolo[1,5-a]pyrimidin-5-amine core functions as a hinge-binding motif. The exocyclic amine at position 5 (and often substituents at position 3 or 7) forms critical hydrogen bonds with the kinase hinge region (e.g., the backbone carbonyl of Glu81 in CDK2).

Intrinsic Challenges in HTS
  • Autofluorescence: Fused heterocyclic systems often exhibit fluorescence in the blue-green spectrum (400–500 nm), which overlaps with standard intensity-based assay readouts.

  • Solubility: These scaffolds are planar and rigid, leading to high crystal lattice energy and poor aqueous solubility.

  • Aggregation: At concentrations >10 µM, amino-substituted pyrazolopyrimidines may form colloidal aggregates, leading to promiscuous inhibition (false positives).

HTS Workflow Design

The screening strategy prioritizes TR-FRET (e.g., LanthaScreen™ or HTRF®) over standard fluorescence intensity or absorbance. TR-FRET utilizes a time delay (typically 50–100 µs) between excitation and measurement, allowing short-lived background fluorescence from the library compounds to decay before the specific signal is read.[1]

Workflow Logic Diagram

HTS_Workflow Library Library Source (10 mM DMSO) Echo Acoustic Dispensing (Echo 550/650) Library->Echo Source Plate Plates Assay Plates (384/1536-well Low Volume) Echo->Plates 2.5 - 10 nL Transfer Incubation Equilibrium Incubation (60 min @ 23°C) Plates->Incubation Reagents Reagent Addition (Enzyme + Tracer + Ab) Reagents->Plates Dispense Read Detection (TR-FRET Reader) Incubation->Read Analysis Data Analysis (Genedata/Dotmatics) Read->Analysis RFU Calculation

Figure 1: High-Throughput Screening workflow utilizing acoustic dispensing for precise nanoliter transfer, minimizing DMSO concentration (<1%) to prevent compound precipitation.

Protocol: TR-FRET Eu-Kinase Binding Assay

This protocol measures the ability of library compounds to displace a fluorophore-labeled tracer from the kinase active site. It is generally more sensitive than activity assays for detecting weak binders during initial screening.

Assay Principle

A Europium (Eu)-labeled anti-tag antibody binds to the kinase (tagged with GST, His, or Biotin). A fluorescent tracer (Alexa Fluor™ 647 conjugate) binds to the ATP pocket.

  • No Inhibitor: Eu donor is close to Tracer acceptor → High FRET signal.

  • Inhibitor Bound: Tracer is displaced → Low FRET signal.

Materials & Reagents[2]
  • Kinase Target: Recombinant Kinase (e.g., CDK2, JAK2) with N-terminal GST/His tag.

  • Tracer: Kinase Tracer 236 (Staurosporine-red conjugate) or Tracer 178.

  • Antibody: Eu-anti-GST or Eu-anti-His antibody.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Plates: White, low-volume 384-well plates (e.g., Corning 4513).

Step-by-Step Procedure

Step 1: Tracer Optimization (Pre-Screen Validation) Before screening, determine the


 of the tracer for your specific kinase.
  • Titrate Kinase (0 to 100 nM) against a fixed concentration of Tracer (e.g., 5 nM).

  • Select a Kinase concentration that yields ~70% of the maximal FRET signal (

    
    ).
    
  • Note: For the screen, use Tracer concentration =

    
    .
    

Step 2: Library Dispensing

  • Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 10 nL of compound (10 mM in DMSO) into dry assay plates.

  • Include controls:

    • High Control (HC): DMSO only (0% Inhibition).

    • Low Control (LC): 10 µM Staurosporine or known inhibitor (100% Inhibition).

Step 3: Reagent Addition

  • Prepare 2X Kinase/Antibody Mix : Dilute Kinase to

    
     and Antibody to 4 nM in Assay Buffer.
    
  • Dispense 5 µL of 2X Mix into the plate.

  • Prepare 2X Tracer Mix : Dilute Tracer to

    
     in Assay Buffer.
    
  • Dispense 5 µL of 2X Tracer Mix into the plate.

    • Final Volume: 10 µL.

    • Final DMSO: 0.1%.[2]

Step 4: Incubation & Detection

  • Centrifuge plate at 1000 x g for 1 minute.

  • Incubate for 60 minutes at room temperature (protected from light).

  • Read on a multi-mode plate reader (e.g., PerkinElmer EnVision or BMG PHERAstar).

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm or 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay Time: 50 µs (Critical for removing scaffold autofluorescence).

Data Analysis & Quality Control

Ratiometric Calculation

Calculate the Emission Ratio (ER) to normalize for well-to-well variability and quenching artifacts.



Percent Inhibition


Where 

is the mean of Low Controls and

is the mean of High Controls.
Assay Robustness (Z-Factor)

For a valid HTS campaign, the Z' factor must be > 0.5.



Troubleshooting Pyrazolo-Pyrimidines
  • False Positives (Quenchers): Compounds that absorb light at 337 nm or 615 nm can reduce the donor signal, mimicking inhibition. Check: If Donor Intensity (615 nm) is significantly lower than DMSO controls (< 70%), flag as a potential quencher.

  • False Negatives (Fluorescent): Rare, but if a compound fluoresces at 665 nm with a long lifetime. Check: Run a "compound only" plate without reagents if hit rates are suspiciously high.

Mechanism of Action Visualization

TRFRET_Mechanism cluster_0 No Inhibitor (High FRET) cluster_1 Inhibitor Bound (Low FRET) Kinase1 Kinase Target Antibody1 Eu-Antibody (Donor) Kinase1->Antibody1 Tag Binding Tracer1 Alexa647-Tracer (Acceptor) Kinase1->Tracer1 Active Site Binding Antibody1->Tracer1 Energy Transfer (FRET) Kinase2 Kinase Target Antibody2 Eu-Antibody (Donor) Kinase2->Antibody2 Compound Pyrazolo-pyrimidine (Inhibitor) Kinase2->Compound Competes for Active Site Tracer2 Alexa647-Tracer (Displaced)

Figure 2: TR-FRET Binding Assay Principle. Pyrazolo[1,5-a]pyrimidin-5-amine derivatives compete with the tracer for the ATP-binding pocket, disrupting the energy transfer between the Europium donor and the Alexa Fluor acceptor.

References

  • Privileged Scaffolds in Drug Discovery: Wenglowsky, S., et al. "Pyrazolo[1,5-a]pyrimidine derivatives as B-Raf inhibitors." ACS Medicinal Chemistry Letters (2011). Link

  • TR-FRET Methodology: Robers, M. B., et al. "A time-resolved fluorescence resonance energy transfer assay for discovery of protein-protein interaction modulators."[3] ResearchGate (2020). Link

  • Assay Interference: Simeonov, A., et al. "Interference and Artifacts in High-content Screening."[4] Assay Guidance Manual [Internet] (2025). Link

  • Kinase Inhibitor SAR: Foloppe, N., et al. "Structure-Based Design of Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Potent CDK2 Inhibitors." Bioorganic & Medicinal Chemistry (2006). Link

  • HTRF Principles: Revvity. "Guide to Homogeneous Time Resolved Fluorescence." Revvity Technical Resources. Link

Sources

Method

Application Note: Characterization of Pyrazolo[1,5-a]pyrimidin-5-amine Scaffolds Targeting CDK2/Cyclin E1 using ADP-Glo™

This Application Note is designed for researchers specializing in high-throughput screening and lead optimization of kinase inhibitors. It details the protocol for characterizing Pyrazolo[1,5-a]pyrimidin-5-amine derivati...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers specializing in high-throughput screening and lead optimization of kinase inhibitors. It details the protocol for characterizing Pyrazolo[1,5-a]pyrimidin-5-amine derivatives—a privileged scaffold in oncology drug discovery—using the bioluminescent ADP-Glo™ Kinase Assay.[1]

[1]

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of clinically approved inhibitors such as Dinaciclib (CDK inhibitor) and Larotrectinib (TRK inhibitor).[1] This guide provides a validated protocol for screening derivatives of Pyrazolo[1,5-a]pyrimidin-5-amine against CDK2/Cyclin E1.[1] We utilize the ADP-Glo™ Kinase Assay, a homogeneous, luminescent assay that detects ADP formation, offering high sensitivity at low ATP conversion rates (


) which is critical for accurate 

determination of potent ATP-competitive inhibitors.[1]

Introduction & Mechanistic Rationale

The Scaffold: Pyrazolo[1,5-a]pyrimidin-5-amine

This heterocyclic system functions as a bioisostere of the adenine ring found in ATP.[1] The N1 and N4 nitrogens (see structure references) typically form hydrogen bonds with the hinge region of the kinase active site.

  • Relevance: Derivatives are highly potent against CDKs, CK2, and TRK kinases.[1]

  • Solubility: The amine core is generally soluble in DMSO, but lipophilic substitutions required for potency can reduce aqueous solubility, necessitating careful solvent handling in the assay.

Assay Principle: ADP-Glo™

Unlike radioactive (


P) or fluorescence polarization assays, ADP-Glo quantifies the universal product of the kinase reaction: ADP .[1]
  • Kinase Reaction:

    
    [1]
    
  • ADP-Glo Reagent: Terminates the reaction and depletes remaining ATP.[1][2]

  • Kinase Detection Reagent: Converts generated ADP back to ATP, which drives a Luciferase/Luciferin reaction to produce light.[1][2][3]

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism and the subsequent signal generation pathway.

ADPGlo_Mechanism ATP ATP Kinase CDK2/CycE Complex ATP->Kinase Substrate Substrate (Histone H1) Substrate->Kinase Inhibitor Inhibitor (Pyrazolo-scaffold) Inhibitor->Kinase  Competes ADP ADP Kinase->ADP  Catalysis pSub Phospho- Substrate Kinase->pSub Reagent1 ADP-Glo™ Reagent ADP->Reagent1  1. Stop Rxn  2. Deplete ATP Reagent2 Detection Reagent Reagent1->Reagent2  ADP to ATP Light Luminescence (RLU) Reagent2->Light  Luciferase

Figure 1: Mechanism of competitive inhibition by Pyrazolo[1,5-a]pyrimidine derivatives and subsequent signal generation via ADP-Glo.[1][4]

Materials & Reagents

Chemical Reagents
ComponentSpecificationStorageNotes
Test Compound Pyrazolo[1,5-a]pyrimidin-5-amine derivative-20°CDissolve in 100% DMSO to 10 mM stock.[1]
Kinase Recombinant Human CDK2/Cyclin E1-80°CAvoid freeze-thaw cycles.[1] Aliquot upon receipt.
Substrate Histone H1 (full length) or Peptide-20°CStandard substrate for CDK2.[1]
ATP Ultra Pure ATP (Promega)-20°CUse fresh; ADP contamination increases background.[1]
Assay Buffer 1X Kinase Buffer A4°CSupplement with DTT/MnCl₂ immediately before use.[1]
Detection Kit ADP-Glo™ Kinase Assay (Promega)-20°CEquilibrate to Room Temp (RT) before use.[1]
Buffer Formulation (1X Kinase Buffer A)
  • 40 mM Tris-HCl (pH 7.5)

  • 20 mM MgCl

    
    [1]
    
  • 0.1 mg/mL BSA (prevents compound aggregation/sticking)[1]

  • Freshly added: 50

    
    M DTT (critical for kinase stability)
    

Experimental Protocol

Assay Format: 384-well, low-volume white plate (Corning #4513 or equivalent).[1] Total Reaction Volume: 5


L (Kinase Rxn) + 5 

L (ADP-Glo) + 10

L (Detect).[1][3]
Step 1: Compound Preparation (Serial Dilution)

Pyrazolo[1,5-a]pyrimidines are ATP-competitive.[1][5] To determine potency (


), prepare a 10-point dose-response curve.[1]
  • Stock: Start with 10 mM compound in 100% DMSO.

  • Dilution: Perform 1:3 serial dilutions in DMSO.

    • Example: 10 mM

      
       3.33 mM 
      
      
      
      1.11 mM...[1]
  • Intermediate Plate: Dilute DMSO stocks 1:20 into 1X Kinase Buffer to create "5X Working Solutions" (5% DMSO).

    • Final Assay DMSO: 1% (Standard tolerance for CDK2).[1]

Step 2: Enzyme Reaction Setup (5 L Total)

Note: Keep reagents on ice until plating.

  • Dispense Compound: Add 1

    
    L of 5X Working Compound  to assay wells.[1]
    
    • Controls: Add 1

      
      L of 5% DMSO in buffer to "No Inhibitor" (Max Signal) and "No Enzyme" (Min Signal) wells.[1]
      
  • Dispense Enzyme: Add 2

    
    L of 2.5X CDK2/CycE1 Enzyme  (approx. 1-5 ng/well, optimized previously).
    
    • Pre-Incubation: Incubate compound + enzyme for 10 mins at RT. This ensures the inhibitor accesses the active site before ATP competition begins.[1]

  • Initiate Reaction: Add 2

    
    L of 2.5X Substrate/ATP Mix .[1]
    
    • ATP Concentration:[1][3][4][6][7] Use

      
       (typically 25-50 
      
      
      
      M for CDK2).[1] Using ATP
      
      
      will artificially shift
      
      
      values for competitive inhibitors (Cheng-Prusoff shift).[1]
    • Substrate: 0.2 mg/mL Histone H1 (final).[1]

  • Incubation: Seal plate and incubate for 60 minutes at Room Temperature (22-25°C) .

Step 3: ADP-Glo Detection[1]
  • Stop Reaction: Add 5

    
    L of ADP-Glo™ Reagent  to all wells.[1]
    
    • Action: Stops kinase activity and depletes unconsumed ATP.[1][2]

    • Incubation: 40 minutes at RT.[1][3][6]

  • Detect ADP: Add 10

    
    L of Kinase Detection Reagent .[1][3][4][6][7]
    
    • Action: Converts ADP

      
       ATP 
      
      
      
      Light.[1][3]
    • Incubation: 30 minutes at RT.[1][3][6]

  • Read: Measure Luminescence (Integration time: 0.5 – 1.0 sec) on a plate reader (e.g., GloMax, EnVision).

Workflow Diagram

Workflow cluster_0 Step 1: Kinase Reaction (5 µL) cluster_1 Step 2: ADP Detection Comp 1 µL Compound (or DMSO Control) Enz 2 µL CDK2/CycE1 Comp->Enz 10 min Pre-incubation Sub 2 µL ATP/Histone Mix Enz->Sub Start Rxn Incubate Kinase Reaction Generates ADP Sub->Incubate 60 min @ RT Stop Add 5 µL ADP-Glo™ Reagent (Depletes ATP) Incubate->Stop Detect Add 10 µL Detection Reagent (ADP -> Light) Stop->Detect 40 min Wait Read Measure Luminescence (Plate Reader) Detect->Read 30 min Wait

Figure 2: Step-by-step liquid handling workflow for 384-well plate format.

Data Analysis & Validation

Signal-to-Background (S/B)

[1]
  • 
    : Mean RLU of "No Inhibitor" control.
    
  • 
    : Mean RLU of "No Enzyme" control.
    
  • Acceptance Criteria: S/B > 10 is recommended for robust screening.[1]

Z' Factor Calculation

To validate the assay quality before screening a library:


[1]
  • Target: Z' > 0.5 indicates an excellent assay.[1]

IC50 Determination

Plot RLU vs. log[Compound] and fit to a sigmoidal dose-response equation (variable slope):


[1]
  • Note on Pyrazolo-Scaffolds: These are often Type I (ATP-competitive) inhibitors.[1] If your

    
     varies significantly with ATP concentration, verify the ATP-competitive nature by running the assay at 
    
    
    
    ATP (IC50 should increase).[1]

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background ATP contamination or incomplete depletion.[1]Use "Ultra Pure" ATP provided in kit.[1][4] Ensure full 40 min incubation after ADP-Glo Reagent addition.[1]
Low Signal Enzyme degradation or low activity.[1]Add fresh DTT to buffer. Verify enzyme activity with a standard curve.
Compound Precipitation Pyrazolo[1,5-a]pyrimidines can be lipophilic.[1]Check solubility in 1% DMSO.[1] If precipitating, reduce max concentration or add 0.01% Triton X-100.[1]
Luciferase Inhibition Compound inhibits the detection reagents (False Positive).[1]Counter-Screen: Run the assay with ADP substrate (no kinase) + Compound.[1] If signal decreases, the compound inhibits Luciferase, not the Kinase.

References

  • Review of Scaffold: Anderson, M. et al. "Pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors."[1] RSC Advances, 2025. Link

  • Assay Protocol: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual #TM313." Link

  • CDK Specifics: Zegzouti, H. et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases."[1] Assay Drug Dev Technol, 2009.[1] Link

  • TRK Inhibition: Drilon, A. et al. "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers."[1] New England Journal of Medicine, 2018.[1] Link[1]

  • Scaffold Design: Meleddu, R. et al. "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA."[1] Molecules, 2024.[1][8][9][10][11] Link

Sources

Application

Cell-based assay for measuring Pim-1 inhibition by Pyrazolo[1,5-a]pyrimidin-5-amine

Application Note: Cell-Based Evaluation of Pim-1 Kinase Inhibition by Pyrazolo[1,5-a]pyrimidin-5-amine Derivatives Introduction & Biological Context The proviral integration site for Moloney murine leukemia virus (Pim) k...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell-Based Evaluation of Pim-1 Kinase Inhibition by Pyrazolo[1,5-a]pyrimidin-5-amine Derivatives

Introduction & Biological Context

The proviral integration site for Moloney murine leukemia virus (Pim) kinases are constitutively active serine/threonine kinases that play a pivotal role in cell survival and proliferation, particularly in hematological malignancies like Acute Myeloid Leukemia (AML). Among the three isoforms, Pim-1 is a critical driver of drug resistance.

The Inhibitor Scaffold: Pyrazolo[1,5-a]pyrimidin-5-amine is a privileged scaffold in kinase drug discovery. It functions as an ATP-competitive inhibitor, occupying the ATP-binding pocket of Pim-1.[1] The planar nature of the pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP, while the amine functionality at the 5-position often engages in critical hydrogen bonding with the hinge region of the kinase.

Mechanism of Action (MoA): Pim-1 promotes cell survival primarily by phosphorylating Bad (Bcl-2-associated death promoter) at Serine 112 . Unphosphorylated Bad promotes apoptosis by binding to Bcl-xL. When phosphorylated by Pim-1, Bad is sequestered by 14-3-3 proteins in the cytoplasm, preventing apoptosis. Therefore, the reduction of p-Bad (Ser112) is the most direct and specific biomarker for cellular Pim-1 inhibition.

Visualizing the Signaling Pathway

Pim1_Pathway GrowthFactor Growth Factors (IL-3, IL-6) Receptor Cytokine Receptor GrowthFactor->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase (Target) STAT->Pim1 Transcription Bad Bad (Pro-Apoptotic) Pim1->Bad Phosphorylation (Ser112) Inhibitor Pyrazolo[1,5-a] pyrimidin-5-amine Inhibitor->Pim1 Inhibition pBad p-Bad (Ser112) (Inactive) Bad->pBad Apoptosis Apoptosis Bad->Apoptosis Promotes Prot1433 14-3-3 Protein pBad->Prot1433 Sequestration Survival Cell Survival Prot1433->Survival Prevents Apoptosis

Figure 1: The Pim-1 signaling cascade. Inhibition of Pim-1 prevents Bad phosphorylation, restoring the apoptotic pathway.

Experimental Design Strategy

To validate Pyrazolo[1,5-a]pyrimidin-5-amine activity, we employ a dual-assay approach:

  • Proximal Readout (Target Engagement): Western Blotting for p-Bad (Ser112). This confirms the compound is entering the cell and hitting the specific kinase target.

  • Distal Readout (Phenotypic): CellTiter-Glo® (ATP quantification) to measure cell viability and determine IC50.

Cell Line Selection:

  • MV-4-11: Human AML cell line (FLT3-ITD mutant). High endogenous Pim-1 expression. Recommended for primary screening.

  • K562: CML cell line. Robust, easy to handle, high Pim-1 levels.

Protocol A: Target Engagement (Western Blot)

This protocol measures the ratio of Phospho-Bad (Ser112) to Total Bad. A decrease in this ratio indicates successful Pim-1 inhibition.

Reagents & Materials
  • Cell Line: MV-4-11 (ATCC® CRL-9591™).

  • Compound: Pyrazolo[1,5-a]pyrimidin-5-amine derivative (dissolved in DMSO to 10 mM stock).

  • Lysis Buffer: RIPA Buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: Pim-1 is a kinase; phosphatase activity must be halted immediately upon lysis).

  • Primary Antibodies:

    • Anti-Bad (Rabbit mAb).

    • Anti-Phospho-Bad (Ser112) (Rabbit mAb).

    • Anti-GAPDH or Beta-Actin (Loading Control).

Step-by-Step Methodology
  • Seeding: Seed MV-4-11 cells in 6-well plates at a density of

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Starvation (Optional but Recommended): Serum starve cells (0.1% FBS) for 4 hours to reduce basal phosphorylation noise, though Pim-1 is often constitutively active in AML.

  • Treatment:

    • Treat cells with the inhibitor at increasing concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).

    • Controls: DMSO (Vehicle control) and Staurosporine (1 µM, positive control for general kinase inhibition).

    • Incubation: 2 to 4 hours. (Phosphorylation changes occur rapidly).

  • Lysis:

    • Harvest cells by centrifugation (300 x g, 5 min).

    • Wash once with ice-cold PBS.

    • Resuspend pellet in 100 µL ice-cold Lysis Buffer. Incubate on ice for 20 min.

    • Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Immunoblotting:

    • Load 20-30 µg of total protein per lane on a 4-12% Bis-Tris gel.

    • Transfer to PVDF membrane.

    • Block with 5% BSA in TBST (Do not use milk for phospho-antibodies).

    • Incubate with Anti-p-Bad (Ser112) (1:1000) overnight at 4°C.

    • Strip and re-probe for Total Bad and GAPDH.

Protocol B: Phenotypic Viability Assay (IC50 Determination)

While Western blot proves mechanism, this assay proves potency.

Step-by-Step Methodology
  • Preparation: Prepare a 10-point serial dilution of the Pyrazolo[1,5-a]pyrimidin-5-amine compound in DMSO (1:3 dilution series).

  • Seeding: Dispense 4,000 MV-4-11 cells/well into a 96-well white-walled plate (opaque) in 90 µL media.

  • Dosing: Add 10 µL of the 10x compound dilutions to the cells. Final DMSO concentration should be

    
    .[1]
    
  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Equilibrate plate to room temperature (30 min).

    • Add 100 µL CellTiter-Glo® reagent.

    • Shake orbitally for 2 min; incubate 10 min to stabilize signal.

    • Read Luminescence on a plate reader.

Experimental Workflow Visualization

Workflow Seed Seed MV-4-11 Cells (96-well / 6-well) Treat Compound Treatment (Dose Response) Seed->Treat Incubate Incubation (4h WB / 72h Viability) Treat->Incubate Split Assay Type Incubate->Split Lysis Cell Lysis (+Phos Inhibitors) Split->Lysis Mechanism CTG Add CellTiter-Glo Split->CTG Phenotype PAGE SDS-PAGE & Western Blot Lysis->PAGE Imaging Quantify p-Bad/Bad PAGE->Imaging Read Luminescence (IC50 Calc) CTG->Read

Figure 2: Integrated workflow for parallel mechanistic and phenotypic validation.

Data Analysis & Interpretation

Successful inhibition of Pim-1 by Pyrazolo[1,5-a]pyrimidin-5-amine should yield correlated data between the two assays.

Table 1: Expected Results for a Potent Pim-1 Inhibitor

Compound Concentration (µM)p-Bad (Ser112) Intensity*Total Bad IntensityNormalized Ratio (pBad/Total)Cell Viability (% Control)
DMSO (0 µM) 100%100%1.00 100%
0.1 µM 90%98%0.91 95%
0.5 µM 60%99%0.60 82%
1.0 µM 35%97%0.36 55%
5.0 µM 10%96%0.10 15%
10.0 µM 5%95%0.05 2%

*Densitometry values relative to DMSO control.

Interpretation:

  • Target Engagement: A dose-dependent reduction in p-Bad (Ser112) without a loss of Total Bad confirms the compound inhibits Pim-1 kinase activity rather than degrading the protein.

  • Potency: The IC50 for cell viability should roughly align with the concentration required to inhibit p-Bad by 50-70%. If viability IC50 is significantly lower (more potent) than p-Bad inhibition, suspect off-target toxicity.

Troubleshooting & Controls

  • Issue: No reduction in p-Bad signal.

    • Cause: High phosphatase activity in lysate.

    • Fix: Ensure lysis buffer contains fresh Sodium Orthovanadate and Sodium Fluoride. Keep lysates on ice at all times.

  • Issue: High background in Western Blot.

    • Cause: Blocking with milk.

    • Fix: Phospho-specific antibodies often bind non-specifically to casein in milk. Always use BSA for blocking and antibody dilution.

  • Issue: Compound precipitation.

    • Cause: Pyrazolo[1,5-a]pyrimidines can be hydrophobic.[2][3]

    • Fix: Ensure final DMSO concentration in the assay well is <0.5%, but ensure the stock is fully soluble. Sonicate the stock solution if necessary.

References

  • Pim-1 Kinase Structure & Function: H. Wang et al., "Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition," ResearchGate, 2018.

  • Pim-1 and Bad Phosphorylation: Macdonald, A. et al., "Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding," BMC Cell Biology, 2006.

  • Cell-Based Assay Methodology: Promega Corporation, "Pim-1 Kinase Assay Protocols," Promega Website.

  • Scaffold Specificity: L. Chen et al., "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors," Bioorganic & Medicinal Chemistry, 2014.

Sources

Method

Application of Pyrazolo[1,5-a]pyrimidin-5-amine as a fluorescent probe in cellular imaging

This Application Note is designed for researchers utilizing Pyrazolo[1,5-a]pyrimidin-5-amine based scaffolds for high-specificity cellular imaging. While this scaffold is pharmacologically active in kinase inhibition (e....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing Pyrazolo[1,5-a]pyrimidin-5-amine based scaffolds for high-specificity cellular imaging. While this scaffold is pharmacologically active in kinase inhibition (e.g., Trk, Pim), this guide focuses exclusively on its application as a solvatochromic fluorescent probe , specifically for Lipid Droplet (LD) and intracellular viscosity imaging.[1]

[1]

Introduction & Core Principle

The Pyrazolo[1,5-a]pyrimidine core represents a "privileged scaffold" in bioimaging due to its rigid planar structure and high quantum yield.[1] When functionalized with an amine group at the C-5 or C-7 position, the molecule forms a classic Donor-π-Acceptor (D-π-A) architecture.[1]

  • The Donor (D): The electron-rich amine group (Pyrazolo[1,5-a]pyrimidin-5-amine ).[1]

  • The Acceptor (A): The electron-deficient pyrimidine ring (often enhanced by cyano- or nitro- groups).[1]

Why This Probe?

Unlike traditional lipophilic dyes (e.g., Nile Red), Pyrazolo[1,5-a]pyrimidin-5-amine derivatives exhibit Intramolecular Charge Transfer (ICT) .[1] This grants them unique capabilities:

  • Solvatochromism: The probe is virtually non-fluorescent (quenched) in polar solvents (water/cytosol) but exhibits strong fluorescence "turn-on" in non-polar environments (lipid droplets).[1]

  • Large Stokes Shift: Typically >80 nm, minimizing self-absorption and allowing distinct separation from excitation light.[1]

  • Viscosity Sensitivity: The rotation of the amine group is restricted in viscous environments, reducing non-radiative decay and enhancing fluorescence intensity (AIE-like behavior).[1]

Mechanism of Action

The fluorescence mechanism relies on the environmental sensitivity of the excited state.[1]

Diagram 1: Mechanism of Fluorescence "Turn-On"

This diagram illustrates the transition from a quenched state in the cytosol to an emissive state inside a lipid droplet.

G Probe_Cytosol Probe in Cytosol (Polar Environment) Relaxation Non-Radiative Decay (Energy Loss) Probe_Cytosol->Relaxation H-Bonding / Free Rotation Probe_Lipid Probe in Lipid Droplet (Non-Polar/Viscous) Quenched Fluorescence OFF Relaxation->Quenched ICT_State Stable ICT State (Restricted Rotation) Probe_Lipid->ICT_State Solvent Shell Stabilization Emission Strong Fluorescence ON (λ_em ~500-600 nm) ICT_State->Emission Radiative Decay

Caption: Schematic of the solvatochromic "turn-on" mechanism. In polar cytosol, energy dissipates non-radiatively.[1] In lipids, the ICT state is stabilized, triggering emission.[1]

Experimental Protocol

Materials Preparation
  • Probe Stock Solution: Dissolve Pyrazolo[1,5-a]pyrimidin-5-amine derivative in high-grade DMSO to a concentration of 10 mM .

    • Storage: Aliquot and store at -20°C in the dark. Stable for 3 months.

  • Working Solution: Dilute stock into pre-warmed PBS or serum-free medium immediately prior to use. Typical working concentration: 1 µM – 10 µM .[1]

  • Validation Control: Nile Red (Lipid stain) or LysoTracker (Lysosome stain) for co-localization.[1]

Live-Cell Imaging Workflow

Step 1: Cell Culture Seed cells (e.g., HeLa, HepG2, or Adipocytes) on 35mm glass-bottom confocal dishes.[1] Allow to reach 60-70% confluency.

  • Note: For lipid droplet induction, treat cells with Oleic Acid (200 µM) for 6-12 hours prior to staining.[1]

Step 2: Staining

  • Remove culture medium and wash cells 2x with PBS (pH 7.4).[1]

  • Add 1 mL of Working Solution (e.g., 5 µM probe in serum-free DMEM).

  • Incubate at 37°C / 5% CO₂ for 15–30 minutes .

    • Critical: Do not exceed 45 minutes to avoid non-specific organelle accumulation.[1]

Step 3: Washing (Optional) Due to the "turn-on" nature, washing is often unnecessary (low background).[1] However, for high-contrast images:

  • Aspirate staining solution.[1]

  • Wash 3x with PBS.[1]

  • Add 1 mL of Live Cell Imaging Solution (phenol-red free).[1]

Step 4: Image Acquisition Use a Confocal Laser Scanning Microscope (CLSM).[1]

  • Excitation: 405 nm or 488 nm (Derivative dependent; check specific absorption max).

  • Emission: Collect signal in the 500–600 nm range (Green/Yellow channel).

Diagram 2: Experimental Workflow

This diagram outlines the step-by-step procedure for live-cell staining and validation.

Workflow cluster_prep Phase 1: Preparation cluster_stain Phase 2: Staining cluster_image Phase 3: Imaging & Analysis Stock Stock Prep 10mM in DMSO Dilution Dilution 1-10 µM in PBS Stock->Dilution Wash1 PBS Wash (2x) Dilution->Wash1 Incubate Incubation 15-30 min @ 37°C Wash1->Incubate Wash2 PBS Wash (3x) (Optional) Incubate->Wash2 CLSM Confocal Imaging Ex: 405/488 nm Wash2->CLSM Analysis Data Analysis Pearson's Coeff. CLSM->Analysis

Caption: End-to-end workflow for Pyrazolo[1,5-a]pyrimidin-5-amine cellular imaging.

Data Presentation & Analysis

Quantitative Metrics

To validate the probe's specificity, perform a co-localization analysis with a commercial standard (e.g., Nile Red).[1]

Table 1: Expected Photophysical Parameters

Parameter Value Range Notes

| Excitation Max (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


)  | 380 – 480 nm | Depends on auxochromes at C-2/C-7. |
| Emission Max (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
| 520 – 620 nm | Red-shifted in polar solvents (if emissive). | | Stokes Shift | 80 – 120 nm | Excellent for reducing self-quenching.[1] | | Quantum Yield (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
| 0.01 (Water) -> 0.6+ (Oil) | High contrast "Turn-On" ratio. | | LogP | 2.5 – 4.0 | Indicates high membrane/lipid permeability.[1] |
Analysis Protocol
  • Select Region of Interest (ROI): Draw ROIs around punctate structures (lipid droplets).[1]

  • Background Correction: Subtract mean fluorescence intensity (MFI) of a cell-free area.

  • Colocalization: Calculate Pearson’s Correlation Coefficient (PCC) .

    • Target: PCC > 0.85 indicates high specificity for lipid droplets.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation Concentration too high (>20 µM) or poor DMSO dispersion.[1]Sonicate stock; lower working concentration to 1-5 µM; ensure <1% DMSO final vol.
High Background Non-specific binding to membranes.[1]Reduce incubation time (<15 min); increase wash steps; use serum-free media.
Photobleaching High laser power.[1]The scaffold is generally stable, but lower laser power (1-2%) and use resonant scanning if available.[1]
No Signal Probe aggregation or wrong Ex/Em settings.Check absorption spectrum in Octanol (lipid mimic); verify microscope filter set.

References

  • Ge, J. F., et al. (2020).[1] Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Link

  • Li, X., et al. (2013).[1] A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Chemical Communications.[1] Link

  • López-Valdez, G., et al. (2021).[1][2] Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Link[1]

  • Gou, Y., et al. (2018).[1] Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Molecules. Link

Sources

Application

Application Note: Strategic Synthesis of 3-Aryl-5-Amino-Pyrazolo[1,5-a]pyrimidine

Executive Summary The 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for potent inhibitors of Pim-1, CDK2, and TRKA kinases. It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for potent inhibitors of Pim-1, CDK2, and TRKA kinases. Its planar, fused bicyclic system mimics the adenine ring of ATP, allowing for effective competitive inhibition at the kinase hinge region.

This application note provides a rigorous, step-by-step protocol for the regioselective synthesis of this scaffold. Unlike generic procedures, this guide focuses on the 4-aryl-3-aminopyrazole route, ensuring correct regiochemistry (5-amino vs. 7-amino) and high functional group tolerance. The protocol is designed for reproducibility and scalability in drug discovery environments.

Retrosynthetic Analysis & Mechanism

To achieve the target 5-amino regiochemistry, the synthesis relies on the condensation of a 4-aryl-3-aminopyrazole (nucleophile) with 3-ethoxyacrylonitrile (electrophile).

Mechanistic Pathway

The reaction proceeds via a Michael-type addition-elimination followed by an intramolecular cyclization:

  • Michael Addition: The exocyclic amine of the pyrazole attacks the

    
    -carbon of 3-ethoxyacrylonitrile, displacing ethanol.
    
  • Cyclization: The endocyclic pyrazole nitrogen (N2) attacks the nitrile carbon.

  • Tautomerization: The resulting imine tautomerizes to form the stable 5-amino-pyrazolo[1,5-a]pyrimidine.

Critical Control Point: The regioselectivity is governed by the initial nucleophilic attack. Under basic conditions, the exocyclic amine is sufficiently nucleophilic to attack the


-carbon of the acrylonitrile derivative, securing the 5-amino position.
Reaction Scheme Visualization

SynthesisPathway Start Aryl Acetonitrile Enamine Enaminonitrile Intermediate Start->Enamine R1 DMF-DMA Reflux Pyrazole 4-Aryl-3-aminopyrazole (Key Precursor) Enamine->Pyrazole Target 3-Aryl-5-amino- pyrazolo[1,5-a]pyrimidine Pyrazole->Target R2 Hydrazine Hydrate EtOH, Reflux R3 3-Ethoxyacrylonitrile NaOEt/EtOH

Figure 1: Synthetic workflow from aryl acetonitrile to the final fused heterocycle.

Experimental Protocols

Phase 1: Synthesis of 4-Aryl-3-aminopyrazole Precursor

This phase constructs the pyrazole ring with the aryl group pre-installed at position 4 (which becomes position 3 in the final scaffold).

Reagents:

  • Aryl acetonitrile (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)

  • Hydrazine hydrate (80% or 98%) (2.0 equiv)

  • Solvents: Toluene (anhydrous), Ethanol (absolute)

Protocol:

  • Enaminone Formation:

    • Charge a reaction vessel with Aryl acetonitrile (10 mmol) and DMF-DMA (12 mmol) in anhydrous Toluene (10 mL).

    • Heat to reflux (110°C) for 3–5 hours. Monitor by TLC (formation of a polar, UV-active spot).

    • Note: The evolution of dimethylamine gas indicates reaction progress.

    • Concentrate the mixture in vacuo to obtain the crude 2-aryl-3-(dimethylamino)acrylonitrile. This intermediate is often an oil or low-melting solid and is used directly without purification.

  • Pyrazole Cyclization:

    • Dissolve the crude intermediate in Ethanol (15 mL).

    • Add Hydrazine hydrate (20 mmol) dropwise at room temperature.

    • Heat the mixture to reflux (80°C) for 4–6 hours.

    • Cool to room temperature.[1] The product, 4-aryl-3-aminopyrazole , often precipitates.

    • Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum. If no precipitate forms, concentrate and recrystallize from EtOH/Hexane.

Yield Expectation: 75–90% QC Check:


H NMR (DMSO-

) should show a singlet for the pyrazole C5-H (

7.5–8.0 ppm) and a broad singlet for

(

4.5–6.0 ppm).
Phase 2: Regioselective Synthesis of 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidine

This step fuses the pyrimidine ring onto the pyrazole.

Reagents:

  • 4-Aryl-3-aminopyrazole (from Phase 1) (1.0 equiv)

  • 3-Ethoxyacrylonitrile (1.1 equiv)

  • Base: Sodium Ethoxide (NaOEt) (1.2 equiv) or Piperidine (cat.)

  • Solvent: Ethanol (anhydrous)

Protocol:

  • Reaction Setup:

    • In a dry round-bottom flask, dissolve 4-aryl-3-aminopyrazole (5 mmol) in anhydrous Ethanol (20 mL).

    • Add 3-Ethoxyacrylonitrile (5.5 mmol).

    • Add NaOEt (6 mmol) (prepared in situ or commercial solution).

    • Alternative: For acid-sensitive substrates, use catalytic Piperidine (0.5 mmol) instead of NaOEt.

  • Cyclization:

    • Reflux the mixture (80°C) for 6–12 hours.

    • Monitor by LC-MS for the disappearance of the pyrazole (M+H) and appearance of the product mass (M+H + 67 Da).

  • Work-up & Purification:

    • Cool the reaction mixture to 0°C.

    • The target compound typically precipitates as a solid.

    • Filter and wash with cold water (to remove salts) and cold ethanol.

    • Recrystallization: If necessary, recrystallize from DMF/Water or Ethanol.

Yield Expectation: 60–80%

Data Summary & Validation

Key Physicochemical Properties
ParameterValue / Observation
Appearance White to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH
Regioselectivity >95% 5-amino isomer (vs. 7-amino)
LC-MS Pattern [M+H]+ consistent with formula
Structural Validation (NMR)

To confirm the 5-amino regiochemistry (vs. 7-amino), observe the coupling constants of the pyrimidine protons.

  • H-6 (Pyrimidine): Doublet,

    
     Hz.[2]
    
  • H-7 (Pyrimidine): Doublet,

    
     Hz.[2]
    
  • Note: In 5-amino derivatives, the amino group is at position 5. The protons at C6 and C7 form a distinct AX system (or AB system depending on substitution).

  • NOE (Nuclear Overhauser Effect): Irradiation of the pyrazole aryl protons (position 3) should show an NOE enhancement of the pyrimidine H-7 proton, confirming the fusion orientation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete reaction with DMF-DMAEnsure anhydrous toluene is used; increase reflux time; ensure removal of dimethylamine.
Formation of 7-amino isomer Wrong electrophile or pHEnsure use of 3-ethoxyacrylonitrile . Avoid strongly acidic conditions which might favor alternative cyclization modes.
Product Oiling Out Impurities or solvent choiceTriturate the oil with diethyl ether or cold acetonitrile to induce crystallization.
Incomplete Cyclization Steric hindrance on Aryl ringIncrease reaction time (up to 24h) or switch solvent to n-Butanol (higher reflux temp).

References

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Source: ACS Medicinal Chemistry Letters (NIH). URL:[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Source: MDPI (Molecules).[2] URL:[Link]

  • Advances in Pyrazolo[1,5-a]pyrimidines: Synthesis and their Role as Protein Kinase Inhibitors. Source: PubMed Central. URL:[Link]

  • Regioselectivity in the Reaction of 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. Source: ResearchGate.[3] URL:[Link]

Sources

Method

Application Note: Utilizing Pyrazolo[1,5-a]pyrimidin-5-amine Derivatives in Anti-Inflammatory Studies

[1][2][3] Executive Summary The Pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of mimicking the adenine ring of ATP.[1] While historical research often focused...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The Pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of mimicking the adenine ring of ATP.[1] While historical research often focused on the 7-position, recent high-impact studies have validated Pyrazolo[1,5-a]pyrimidin-5-amine derivatives as potent inhibitors of specific kinases (e.g., Trk , CK2 , p38 MAPK ) and COX-2 .[1] These targets are critical mediators in the inflammatory cascade, particularly in neurogenic inflammation and autoimmune responses.[1]

This guide provides a rigorous technical framework for utilizing these specific 5-amine derivatives in anti-inflammatory research. It moves beyond generic screening to offer a targeted, mechanism-based workflow—from compound solubilization to in vitro validation and mechanistic elucidation.

Scientific Foundation: Mechanism of Action (MOA)[2]

To effectively utilize these derivatives, one must understand their dual-targeting potential.[1] The planar heterocycle functions primarily as an ATP-competitive inhibitor .[1]

The Structural Advantage

The 5-amine substitution (C5 position on the pyrimidine ring) is strategically located to interact with the hinge region of kinase domains or the hydrophobic pocket of COX-2.[1]

  • Kinase Inhibition (p38 MAPK / Trk): The N1 and N4 nitrogens of the core accept hydrogen bonds from the kinase hinge region, while the 5-amino group projects substituents into the solvent-exposed or ribose-binding pocket, tuning selectivity and solubility.[1]

  • Downstream Effect: Inhibition of these kinases blocks the phosphorylation of transcription factors (like ATF2 or c-Jun), preventing the expression of pro-inflammatory cytokines (TNF-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , IL-6, IL-1
    
    
    
    ).
Signaling Pathway Visualization

The following diagram illustrates the intervention point of Pyrazolo[1,5-a]pyrimidin-5-amine derivatives within the LPS-induced inflammatory pathway.

InflammationPathway cluster_Kinases Kinase Cascade (Target Zone) LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / TRAF6 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 p38 p38 MAPK / JNK TAK1->p38 IKK IKK Complex TAK1->IKK TF Transcription Factors (NF-kB / AP-1) p38->TF IKK->TF Inhibitor Pyrazolo[1,5-a]pyrimidin-5-amine (Inhibitor) Inhibitor->p38 ATP-Competitive Inhibition Nucleus Nucleus: Cytokine Gene Expression TF->Nucleus Cytokines TNF-alpha, IL-6, IL-1beta Nucleus->Cytokines

Caption: Figure 1.[1] Mechanism of Action. The derivative blocks p38 MAPK/JNK phosphorylation, halting the transcription of inflammatory cytokines.[1]

Protocol A: Compound Preparation & Handling[2]

Pyrazolo[1,5-a]pyrimidine derivatives are often hydrophobic due to the aromatic bicyclic core.[1] Proper handling is non-negotiable for assay reproducibility.[1]

Materials:

  • Pyrazolo[1,5-a]pyrimidin-5-amine derivative (Solid).[2][1][3][4]

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (Sigma-Aldrich or equivalent).[1]

  • Vortex mixer and Sonicator.[1]

Step-by-Step Procedure:

  • Stock Solution Calculation: Aim for a high-concentration master stock (e.g., 10 mM or 50 mM ) to minimize DMSO volume in the final assay.[1]

    • Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.[1]

  • Solubilization:

    • Add DMSO to the vial.[1]

    • Vortex vigorously for 30 seconds.

    • Critical Step: If visual particulates remain, sonicate in a water bath at 37°C for 5-10 minutes.[1] The 5-amine substituent can participate in H-bonding, occasionally causing crystal lattice stability that resists dissolution.[1]

  • Storage: Aliquot into amber glass vials (avoid plastic if long-term storage is needed, though polypropylene is acceptable for -20°C). Store at -20°C . Avoid freeze-thaw cycles >3 times.[1]

Protocol B: In Vitro Anti-Inflammatory Screening (RAW 264.7)[2]

This protocol validates the compound's ability to suppress nitric oxide (NO) and cytokine production in LPS-stimulated macrophages.[1]

Cell Model: RAW 264.7 murine macrophages (ATCC TIB-71).[1]

Experimental Workflow Diagram

AssayWorkflow Seed 1. Seed Cells (RAW 264.7) 1x10^5 cells/well Incubate1 2. Incubate 24h @ 37°C Seed->Incubate1 Treat 3. Pre-treatment Add Inhibitor (1h prior to LPS) Incubate1->Treat Stimulate 4. Stimulation Add LPS (1 µg/mL) Treat->Stimulate Incubate2 5. Incubate 18-24h Stimulate->Incubate2 Harvest 6. Harvest Supernatant Incubate2->Harvest Analyze 7. Analysis (Griess / ELISA) Harvest->Analyze

Caption: Figure 2.[1] Standardized workflow for assessing anti-inflammatory activity in RAW 264.7 macrophages.

Detailed Methodology
  • Seeding: Plate RAW 264.7 cells in 96-well plates at a density of

    
     cells/well in DMEM + 10% FBS. Incubate overnight.
    
  • Compound Dilution:

    • Prepare serial dilutions of the Pyrazolo[1,5-a]pyrimidin-5-amine derivative in serum-free DMEM.

    • Range: Typically 0.1 µM to 50 µM.[1]

    • Control: Vehicle control (DMSO final concentration < 0.1%).[1]

  • Pre-treatment: Aspirate old media.[1] Add 100 µL of compound-containing media. Incubate for 1 hour .

    • Why? Pre-treatment ensures the kinase (e.g., p38) is inhibited before the LPS signaling cascade initiates.[1]

  • Stimulation: Add LPS (Lipopolysaccharide, E. coli O55:B5) to a final concentration of 1 µg/mL .[1] Do not wash off the inhibitor.[1]

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO2.

  • Readout 1: Nitric Oxide (Griess Assay):

    • Transfer 50 µL supernatant to a new plate.

    • Add 50 µL Griess Reagent A (Sulfanilamide) + 50 µL Reagent B (NED).[1]

    • Read Absorbance at 540 nm immediately.[1]

  • Readout 2: Cytotoxicity (MTT/CCK-8):

    • Perform on the cells remaining in the original plate to ensure reduced NO is due to inhibition, not cell death.[1]

Protocol C: Mechanistic Validation (Western Blot)

To confirm the compound acts via the hypothesized kinase pathway (e.g., p38 MAPK or Trk), you must observe the phosphorylation status.[1]

Target: Phospho-p38 MAPK (Thr180/Tyr182) vs. Total p38 MAPK.[1]

  • Treatment: Seed cells in 6-well plates. Treat with compound (at IC50 concentration) for 1 hour, then stimulate with LPS for 30 minutes (phosphorylation peaks early).[1]

  • Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer + Phosphatase Inhibitors (Sodium Orthovanadate, NaF). Crucial: Without phosphatase inhibitors, the signal will be lost.[1]

  • Blotting: Run SDS-PAGE.[1] Transfer to PVDF.[1]

  • Antibodies:

    • Primary: Rabbit anti-phospho-p38 (1:1000).[1]

    • Secondary: HRP-conjugated anti-rabbit.[1]

  • Result Interpretation: A successful 5-amine inhibitor will show reduced band intensity for p-p38 compared to the LPS-only control, while Total p38 levels remain constant.[1]

Data Analysis & SAR Insights

When analyzing Pyrazolo[1,5-a]pyrimidin-5-amine derivatives, the Structure-Activity Relationship (SAR) often follows specific trends.

Table 1: Expected SAR Trends for 5-Amine Derivatives

Structural Modification (5-Position)Predicted EffectMechanistic Rationale
Unsubstituted Amine (-NH2) Moderate ActivityGood H-bond donor, but poor hydrophobic fit in the kinase back-pocket.[1]
Aryl-amine (e.g., -NH-Phenyl) High Activity The aryl ring occupies the hydrophobic region II of the kinase pocket; pi-stacking interactions.[1]
Bulky Alkyl-amine (e.g., -NH-tBu) VariableMay cause steric clash unless the pocket is flexible (e.g., Trk).[1]
Polar tail (e.g., -NH-CH2-CH2-OH) Improved SolubilityEnhances ADME properties but may slightly reduce potency if the pocket is purely hydrophobic.[1]

Self-Validating Check:

  • If your IC50 for NO inhibition is < 1 µM, but Cytotoxicity IC50 is also < 1 µM, the compound is toxic , not anti-inflammatory.

  • Success Criteria: Selectivity Index (SI) = ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .
    

References

  • Vertex Pharmaceuticals. (2015).[1] Pyrazolo[1,5-a]pyrimidin-7-amine derivatives useful in therapy.[1] WO2015110491A2.[1] Link

  • Fassihi, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances.[1][5][6] Link

  • Zawadzka, A., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences.[1] Link

  • Kumar, H., et al. (2024).[7] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules.[1][3][5][6][7][8][9][10][11][12][13][14] Link

  • Aggarwal, R., et al. (2006). Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives.[1][15] Journal of Medicinal Chemistry (Cited via PubMed).[1] Link

Sources

Application

Application Note: Evaluation of Anti-Proliferative Potency in Pyrazolo[1,5-a]pyrimidin-5-amine Scaffolds

[1] Abstract & Strategic Overview The Pyrazolo[1,5-a]pyrimidin-5-amine scaffold is a "privileged structure" in medicinal chemistry, widely recognized as a bioisostere of the purine ring in ATP. Its planar, fused bicyclic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

The Pyrazolo[1,5-a]pyrimidin-5-amine scaffold is a "privileged structure" in medicinal chemistry, widely recognized as a bioisostere of the purine ring in ATP. Its planar, fused bicyclic system allows it to dock effectively into the hinge region of various protein kinases (e.g., CDK2, B-Raf, TrkA), acting as an ATP-competitive inhibitor.

However, the rigid planarity of this scaffold often leads to poor aqueous solubility and significant π-π stacking, which can cause precipitation in cell culture media, leading to false negatives (loss of potency) or false positives (aggregate toxicity).

This guide provides a validated workflow to assess the anti-proliferative effects of this class of compounds, moving from solubility validation to phenotypic screening (viability) and mechanistic confirmation (cell cycle arrest).

Mechanism of Action & Rationale

To design an effective assay, one must understand the molecular behavior of the analyte. Pyrazolo[1,5-a]pyrimidines function by occupying the ATP-binding pocket of the target kinase. The exocyclic amine at position 5 (or substituents thereon) often forms critical hydrogen bonds with the kinase hinge region residues.

Diagram 1: Mechanism of Competitive Inhibition

The following diagram illustrates the competitive dynamic between the cellular energy source (ATP) and the inhibitor scaffold.

KinaseInhibition Kinase Target Kinase (e.g., CDK2, B-Raf) Phosphorylation Substrate Phosphorylation (Proliferation Signal) Kinase->Phosphorylation Active State ATP ATP (Endogenous Ligand) ATP->Kinase Binds Active Site Scaffold Pyrazolo[1,5-a]pyrimidin-5-amine (Inhibitor) Scaffold->Kinase Competes for Hinge Region Scaffold->Phosphorylation Blocks Arrest Cell Cycle Arrest (Apoptosis/Stasis) Phosphorylation->Arrest Signal Loss

Caption: Competitive binding of the pyrazolo-pyrimidine scaffold prevents ATP docking, halting downstream phosphorylation cascades required for mitosis.

Phase I: Compound Preparation & Solubility Management

Critical Failure Point: Pyrazolo[1,5-a]pyrimidines are lipophilic. Direct addition to media often results in micro-precipitation that is invisible to the naked eye but scatters light in optical assays.

Protocol A: Stock Solution & Solubility Check
  • Primary Stock: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10 mM . Vortex for 1 minute.

    • Quality Control: Inspect for turbidity. If turbid, sonicate at 37°C for 5 minutes.

  • Working Stock: Prepare a 1000x working stock. (e.g., if testing at 10 µM, prepare a 10 mM stock).

  • Media Compatibility Test (Mandatory):

    • Pipette 1 µL of Stock into 999 µL of complete culture media (containing 10% FBS).

    • Incubate at 37°C for 2 hours.

    • Readout: Measure Absorbance at 600 nm (OD600).

    • Pass Criteria: OD600 < 0.05 (relative to media blank). If OD > 0.05, the compound is precipitating; reduce concentration or add a solubility aid (e.g., 1% Cyclodextrin).

Phase II: High-Throughput Viability Screening (CCK-8)

We utilize the Cell Counting Kit-8 (CCK-8) assay (WST-8 chemistry). Unlike MTT, WST-8 produces a water-soluble formazan dye, eliminating the need for solubilization steps that can introduce errors with hydrophobic scaffolds like pyrazolo-pyrimidines.

Experimental Design
  • Cell Lines: Select lines relevant to the kinase target (e.g., HCT-116 for CDK/colon cancer, A375 for B-Raf/melanoma).

  • Controls:

    • Negative: 0.1% DMSO (Vehicle).

    • Positive: Staurosporine (1 µM) or Doxorubicin.

    • Blank: Media only (no cells).

Step-by-Step Protocol
  • Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed 3,000–5,000 cells/well in 96-well plates (100 µL volume).

    • Edge Effect Mitigation: Fill the outermost wells with sterile PBS; do not use them for data.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Prepare a serial dilution (1:3 or 1:10) of the compound in complete media. Ensure final DMSO concentration is constant (e.g., 0.1%) across all doses.

    • Aspirate old media (carefully) or add 2x concentrated drug solution to existing media (preferred to avoid cell detachment).

    • Incubate for 72 hours . (Kinase inhibitors often require 2–3 doubling times to show phenotypic effects).

  • Measurement:

    • Add 10 µL of CCK-8 reagent per well.

    • Incubate for 1–4 hours at 37°C. Monitor color development (orange).

    • Measure Absorbance at 450 nm (Reference wave: 650 nm).

Data Analysis: IC50 Calculation

Calculate % Viability using the formula:



Fit the data to a 4-parameter logistic (4PL) non-linear regression model :



Phase III: Mechanistic Profiling (Cell Cycle Analysis)

If the Pyrazolo[1,5-a]pyrimidin-5-amine derivative shows anti-proliferative activity (IC50 < 10 µM), the next step is to determine how it stops growth.

  • CDK2/1 inhibitors typically cause G2/M arrest .

  • CDK4/6 inhibitors typically cause G1 arrest .

Protocol B: Propidium Iodide (PI) Flow Cytometry
  • Treatment: Seed cells in 6-well plates. Treat with the compound at 2x IC50 for 24 hours.

  • Harvesting:

    • Collect media (contains floating/dead cells).

    • Trypsinize adherent cells and combine with collected media.

    • Centrifuge (300 x g, 5 min).

  • Fixation (Critical Step):

    • Wash pellet with cold PBS.

    • Resuspend in 200 µL PBS.

    • Add 70% ice-cold ethanol dropwise while vortexing gently.

    • Incubate at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash cells 2x with PBS to remove ethanol.

    • Resuspend in 500 µL PI/RNase Staining Solution (PBS + 50 µg/mL Propidium Iodide + 100 µg/mL RNase A).

    • Incubate 30 min at 37°C in the dark.

  • Acquisition:

    • Analyze on a flow cytometer (Ex: 488 nm, Em: 585/40 nm).

    • Collect 10,000 events.

    • Use ModFit LT or FlowJo to gate single cells and calculate % G1, S, and G2/M phases.

Experimental Workflow Visualization

The following diagram summarizes the integrated workflow from synthesis to data generation.

Workflow Compound Pyrazolo[1,5-a]pyrimidine Derivative Solubility Solubility Check (OD600 in Media) Compound->Solubility Solubility->Compound If Precipitates (Modify Formulation) Assay CCK-8 Viability Assay (72h incubation) Solubility->Assay If Soluble Analysis IC50 Calculation (Non-linear Regression) Assay->Analysis Analysis->Compound If Inactive Mechanism Cell Cycle Analysis (Flow Cytometry/PI) Analysis->Mechanism If IC50 < 10 µM

Caption: Integrated workflow ensuring only soluble compounds are tested, with active hits graduating to mechanistic profiling.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
High Well-to-Well Variability Pipetting error or Edge Effects.Use multi-channel pipettes; exclude outer wells; ensure cells are suspended evenly before plating.
Steep Hill Slope (>2.0) Compound precipitation or non-specific toxicity.Check OD600 of drug in media. If precipitating, the "cliff" in the curve is physical, not biological.
No IC50 reached Compound inactive or degradation.Pyrazolo-pyrimidines are generally stable, but ensure stock was stored at -20°C. Verify target expression in cell line.
Inconsistent Flow Data Cell clumping during fixation.Add ethanol dropwise while vortexing. Do not add the pellet to ethanol; add ethanol to the suspension.

References

  • Vertex AI Search. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. NIH PubMed Central. 1

  • ResearchGate. (2020). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. 2[3][1]

  • International Journal of Pharmaceutical Sciences. (2023). Recent Advances in Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis, Biological Activities...[4][5][6][7]. 5[3][1][5][6][7][8][9][10][2][11][12][13]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. 14[3][1]

  • RSC Medicinal Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. 15

Sources

Method

Pyrazolo[1,5-a]pyrimidin-5-amine as a tool compound for studying kinase signaling pathways

Application Note: Pyrazolo[1,5-a]pyrimidin-5-amine Scaffolds in Kinase Signaling Executive Summary The Pyrazolo[1,5-a]pyrimidin-5-amine (PPA) core represents a "privileged scaffold" in medicinal chemistry, widely utilize...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pyrazolo[1,5-a]pyrimidin-5-amine Scaffolds in Kinase Signaling

Executive Summary

The Pyrazolo[1,5-a]pyrimidin-5-amine (PPA) core represents a "privileged scaffold" in medicinal chemistry, widely utilized to design ATP-competitive inhibitors for serine/threonine and tyrosine kinases. While the bare chemical skeleton serves as a building block, its functionalized derivatives—most notably Dorsomorphin (Compound C) , DMH-1 , and newer CK2/Pim-1 inhibitors —are essential tool compounds for dissecting signaling pathways.

This guide details the application of PPA-based probes to interrogate BMP (Bone Morphogenetic Protein) , AMPK , and CK2 signaling. It provides validated protocols for cellular assays, emphasizes the critical necessity of selectivity profiling due to the scaffold's ATP-mimetic nature, and outlines best practices for data interpretation.

Chemical Biology & Mechanism of Action

The Pharmacophore

The pyrazolo[1,5-a]pyrimidine system functions as a purine bioisostere. It mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonds.

  • Binding Mode: The nitrogen atoms at positions 4 and 9 (bridgehead) typically accept hydrogen bonds from the kinase hinge backbone, while the amine or substituents at position 5 or 7 often interact with the gatekeeper residue or solvent-exposed regions.

  • Selectivity Challenge: Because the scaffold mimics ATP (conserved across the kinome), "naked" PPA derivatives are often promiscuous. High-quality tool compounds (e.g., DMH-1) rely on specific side-chains (R-groups) to exploit the unique geometry of the target kinase's ATP-binding pocket.

Key Tool Compounds in this Class
Common NamePrimary Target(s)Selectivity ProfileRecommended Use
Dorsomorphin (Compound C) AMPK, BMPR-I (ALK2/3/6)Low (Promiscuous). Inhibits VEGF, PHK, etc.Historical control only. Use with extreme caution for AMPK.
DMH-1 BMPR-I (ALK2/3)High. >500-fold selective over AMPK/VEGF.Gold Standard for inhibiting BMP signaling.
SGI-1776 / PPA-Probes Pim-1, Pim-2, Pim-3Moderate to High.Studying Pim kinases in oncology (myeloma).
IC20 Casein Kinase 2 (CK2)High (Macrocyclic derivative).[1]Investigating CK2-driven proliferation.

Application I: Interrogating BMP Signaling

The most robust application of PPA derivatives is the inhibition of Bone Morphogenetic Protein (BMP) signaling. DMH-1 is the preferred probe over Dorsomorphin due to its lack of AMPK inhibition.

Pathway Visualization

The following diagram illustrates the entry point of PPA inhibitors within the BMP/Smad signaling cascade.

BMP_Signaling Ligand BMP Ligand (BMP4/6) Receptor BMP Receptor Complex (ALK2/3/6) Ligand->Receptor Activation Smad158 Smad1/5/8 (R-Smad) Receptor->Smad158 Phosphorylation Inhibitor PPA Inhibitor (DMH-1 / Dorsomorphin) Inhibitor->Receptor ATP-Competitive Blockade PSmad Phospho-Smad1/5/8 Smad158->PSmad Activation Complex Smad Transcriptional Complex PSmad->Complex + Smad4 Smad4 Smad4 (Co-Smad) Nucleus Nucleus / Gene Expression (Id1, Id2, Msx2) Complex->Nucleus Translocation

Figure 1: Mechanism of Action for PPA-based BMP inhibitors. The compound competitively inhibits the Type I receptor (ALK2/3), preventing the phosphorylation of R-Smads.

Protocol: Cellular Inhibition Assay (Western Blot)

Objective: Validate kinase inhibition by monitoring the phosphorylation status of downstream substrate Smad1/5/8.

Materials:

  • Cell Line: C2C12 myoblasts or HeLa cells.

  • Reagents: DMH-1 (10 mM stock in DMSO), Recombinant BMP4 (10 µg/mL stock).

  • Antibodies: Anti-Phospho-Smad1/5/8 (Rabbit mAb), Anti-Total Smad1 (Rabbit mAb), Anti-GAPDH (Loading Control).

Step-by-Step Methodology:

  • Seeding: Plate cells in 6-well plates (300,000 cells/well) in DMEM + 10% FBS. Allow to attach overnight.

  • Serum Starvation: Wash cells 2x with PBS and switch to DMEM + 0.1% BSA (Low Serum) for 6–12 hours. Rationale: Removes basal growth factor signaling to reduce background noise.

  • Inhibitor Pre-treatment:

    • Prepare DMH-1 dilutions in serum-free media (0.1, 0.5, 1.0, 5.0, 10 µM).

    • Add to cells and incubate for 60 minutes at 37°C.

    • Control: DMSO vehicle (0.1% final).

  • Stimulation: Add BMP4 (final concentration 50 ng/mL) directly to the media containing the inhibitor. Incubate for 30–45 minutes .

  • Lysis:

    • Place plate on ice. Wash 1x with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Sodium Orthovanadate/Fluoride). Critical: Phosphatases will rapidly dephosphorylate Smad1/5/8 without inhibitors.

  • Analysis: Perform SDS-PAGE and Western Blot.

    • Success Criteria: A dose-dependent reduction in p-Smad1/5/8 bands compared to the BMP-only control, with no change in Total Smad1.

Application II: Studying CK2 & Pim Kinases

Newer generations of PPA derivatives target CK2 and Pim kinases, which are critical in hematological malignancies.

Protocol: Kinase Selectivity & IC50 Determination

Because PPA scaffolds are ATP mimetics, "off-target" effects are the primary risk. A self-validating system requires testing against a panel.

Experimental Workflow:

IC50_Workflow Step1 Compound Prep (Serial Dilution) Step2 Kinase Reaction (Enzyme + Substrate + ATP) Step1->Step2 Step3 Detection (ADP-Glo / FRET) Step2->Step3 Step4 Data Fit (Sigmoidal Dose-Response) Step3->Step4

Figure 2: Standard workflow for biochemical IC50 generation.

Protocol (ADP-Glo Assay Format):

  • Reagent Prep: Prepare 2.5x Kinase/Substrate mix and 2.5x ATP mix.

    • Note: Use ATP concentration at the K_m of the kinase (typically 10–50 µM) to ensure competitive kinetics are measurable.

  • Compound Addition: Add 1 µL of PPA derivative (e.g., SGI-1776) per well in 384-well plate (12-point dose response).

  • Reaction: Add 2 µL Kinase mix + 2 µL ATP mix. Incubate 60 min at RT.

  • Termination: Add 5 µL ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to Light). Read Luminescence.

  • Calculation:

    
    
    

Critical Considerations & Troubleshooting

The "Compound C" Trap

Warning: Many researchers use Compound C (Dorsomorphin) to "prove" AMPK involvement.

  • Fact: Compound C inhibits BMP receptors more potently than AMPK. It also inhibits VEGF receptors.

  • Solution: If using a PPA-based probe for AMPK, you must use a genetic control (AMPK siRNA/CRISPR) or a structurally distinct inhibitor (e.g., A-769662) to validate findings. Never rely on Compound C alone.

Solubility & Stability
  • Solubility: PPA derivatives are generally lipophilic. Dissolve in 100% DMSO to 10–50 mM.

  • Precipitation: When diluting into aqueous media, rapid precipitation can occur at >50 µM. Vortex immediately.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.RSC Advances, 2022.

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.European Journal of Medicinal Chemistry, 2020.

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry, 2014.[2]

  • Dorsomorphin (Compound C) inhibits distinct signal transduction pathways.Biochemical Journal, 2008. (Key reference for promiscuity).

Sources

Application

Application Note: In Vivo Experimental Design for Testing Pyrazolo[1,5-a]pyrimidin-5-amine Efficacy

Part 1: Executive Summary & Strategic Rationale The Pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its ability to mimic the purine ring of ATP. This structura...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its ability to mimic the purine ring of ATP. This structural mimicry allows derivatives, particularly those substituted at the 5-amine or 7-position, to act as potent inhibitors of cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (Trk), and Bone Morphogenetic Protein (BMP) signaling pathways.

While the core moiety serves as the anchor, in vivo efficacy is dictated by the specific substitutions that confer selectivity and metabolic stability.[1] This guide focuses on the experimental design for testing a hypothetical lead derivative (referred to herein as PPA-Lead ) targeting CDK2/Cyclin E in an oncology setting, a common and robust application for this chemotype.

Key Mechanistic Targets
  • Primary: CDK2/Cyclin E (G1/S phase transition blockade).

  • Secondary/Off-Target: BMP Type I receptors (ALK2), VEGFR2 (KDR), and Trk kinases.

Part 2: Pre-Clinical Formulation & Pharmacokinetics (PK)

Before efficacy testing, the lipophilic nature of pyrazolo[1,5-a]pyrimidines requires rigorous formulation optimization to ensure bioavailability.

Formulation Strategy

Most pyrazolo[1,5-a]pyrimidine derivatives exhibit poor aqueous solubility (Class II/IV BCS). Simple saline suspensions often lead to erratic absorption.

Recommended Vehicle Systems:

Vehicle Class Composition Application
Standard (IP/PO) 5% DMSO + 40% PEG400 + 55% Saline Initial screening; balances solubility with tolerability.
Enhanced (PO) 10% Captisol® (Sulfobutyl ether-beta-cyclodextrin) in Water (pH 3.5) Preferred for oral bioavailability; improves stability.

| Lipid-Based | 10% Ethanol + 10% Tween 80 + 80% Methylcellulose (0.5%) | Suitable for long-term daily oral gavage. |

Expert Insight: Avoid using >10% DMSO for chronic dosing ( >14 days) as it can induce localized toxicity and confound weight-loss data.

Pilot Pharmacokinetic (PK) Study

Conduct a single-dose PK study (n=3 mice/timepoint) to define the dosing interval (


).
  • Dose: 10 mg/kg (IV) and 30 mg/kg (PO).

  • Sampling: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Goal: Confirm Oral Bioavailability (

    
    ) and ensure plasma concentration exceeds the cellular 
    
    
    
    for at least 6–8 hours.

Part 3: In Vivo Efficacy Protocol (Oncology Xenograft)

This protocol utilizes the HCT-116 (Colorectal Carcinoma) xenograft model, which is highly sensitive to CDK inhibition and possesses a functional Rb pathway, making it an ideal system for validating PPA-Lead efficacy.

Experimental Workflow

G Start Cell Culture (HCT-116) Implant Subcutaneous Implantation (Day 0) Start->Implant Growth Tumor Growth (100-150 mm³) Implant->Growth Monitor Volume Random Randomization (Day 10-14) Growth->Random Exclude Outliers Treatment Dosing Phase (21 Days) Random->Treatment Daily Dosing Necropsy Necropsy & Tissue Harvest Treatment->Necropsy End of Study

Figure 1: Workflow for HCT-116 Xenograft Efficacy Study.

Study Groups & Dosing Regimen

Animals: Male BALB/c Nude Mice (6–8 weeks old). Group Size: n=10 per group (Required for statistical power).

GroupTreatmentDoseRouteFrequencyRationale
G1 Vehicle ControlN/APOQD x 21Baseline tumor growth.
G2 PPA-Lead (Low)25 mg/kgPOQD x 21Assess dose-dependency.
G3 PPA-Lead (High)75 mg/kgPOQD x 21Maximum Tolerated Dose (MTD) target.
G4 Positive Control40 mg/kgIPQ3DExample: Dinaciclib or 5-FU (Standard of Care).
Detailed Procedures

Step 1: Cell Inoculation

  • Harvest HCT-116 cells in log-phase growth.

  • Resuspend in 50% Matrigel / 50% PBS at

    
     cells/100 µL.
    
  • Inject subcutaneously into the right flank.

Step 2: Randomization

  • Initiate treatment when mean tumor volume (MTV) reaches 100–150 mm³ .

  • Critical Step: Use a randomized block design to ensure starting MTV is statistically identical across groups (

    
    ).
    

Step 3: Dosing & Monitoring

  • Tumor Measurement: Measure length (

    
    ) and width (
    
    
    
    ) via digital calipers every 3 days.
    • Formula:

      
      
      
  • Toxicity Check: Weigh mice daily.

    • Stop Rule: If body weight loss

      
      , give a dosing holiday. If 
      
      
      
      , euthanize immediately.

Step 4: Endpoints

  • Primary: Tumor Growth Inhibition (TGI %).

  • Secondary: Survival (Kaplan-Meier).

Part 4: Pharmacodynamic (PD) Assessment

To validate that tumor reduction is due to the specific mechanism (CDK2 inhibition) and not general toxicity, you must assess molecular biomarkers in the tumor tissue.

Mechanism of Action (CDK2/Rb Pathway)

Pathway PPA PPA-Lead (Inhibitor) CDK2 CDK2 / Cyclin E Complex PPA->CDK2 Inhibits Rb Rb Protein (Hypophosphorylated) CDK2->Rb Phosphorylates pRb p-Rb (Hyperphosphorylated) Rb->pRb Inactivation E2F E2F Transcription Factor Rb->E2F Sequesters pRb->E2F Releases SPhase S-Phase Entry (Proliferation) E2F->SPhase Promotes

Figure 2: Mechanism of Action. PPA-Lead inhibits CDK2, preventing Rb phosphorylation.[2] This keeps E2F sequestered, blocking S-phase entry.

Biomarker Protocols

Harvest tumors 4 hours post-last dose (at


) for optimal signal.
  • Western Blot (Target Engagement):

    • Marker: Phospho-Rb (Ser807/811).

    • Expectation: Dose-dependent decrease in p-Rb levels relative to Total Rb.

    • Downstream: Decrease in Cyclin A levels.

  • Immunohistochemistry (Apoptosis/Proliferation):

    • Ki-67: Proliferation index (expect reduction).

    • Cleaved Caspase-3: Apoptosis marker (expect increase).

Part 5: Troubleshooting & Expert Tips

  • Solubility Crash: If the compound precipitates in the syringe, switch to the 10% Captisol formulation immediately. Precipitated drug leads to zero bioavailability and false negatives.

  • Biphasic Growth: If tumors shrink then regrow, resistance may have developed. Harvest "regrown" tumors to sequence for kinase domain mutations.

  • Hypothermia: Small molecule kinase inhibitors can disrupt thermoregulation. If mice appear lethargic, check body temperature.

Part 6: References

  • Review of Scaffold: L. H. Al-Wahaibi, et al. "Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors." RSC Advances, 2023. (Contextual match to search result 1.1/1.5)

  • CDK Inhibitor Efficacy: D. J. K. Moffat, et al. "A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases... Demonstrates Antitumor Effects in Human Tumor Xenografts."[2] Journal of Medicinal Chemistry, 2010.

  • Trk Inhibition & SAR: M. S. Malamas, et al. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." MDPI Pharmaceuticals, 2024.

  • BMP Signaling (Dorsomorphin): P. B. Yu, et al. "Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism." Nature Chemical Biology, 2008.

Sources

Method

Techniques for radiolabeling Pyrazolo[1,5-a]pyrimidin-5-amine for imaging studies

This guide details the radiochemical strategies for labeling the Pyrazolo[1,5-a]pyrimidin-5-amine scaffold, a privileged structure in medicinal chemistry found in kinase inhibitors (e.g., CDK, Trk), TSPO ligands, and hyp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the radiochemical strategies for labeling the Pyrazolo[1,5-a]pyrimidin-5-amine scaffold, a privileged structure in medicinal chemistry found in kinase inhibitors (e.g., CDK, Trk), TSPO ligands, and hypnotic agents (e.g., Zaleplon analogues).

The following protocols focus on Positron Emission Tomography (PET) isotopes Carbon-11 (


C) and Fluorine-18 (

F), providing high-yield, automated workflows suitable for preclinical and clinical imaging.

Strategic Overview & Isotope Selection

The pyrazolo[1,5-a]pyrimidine core contains a nucleophilic exocyclic amine at the C5 position. This functional handle allows for versatile radiolabeling without disrupting the core aromaticity. The choice of isotope depends on the biological half-life of the target and the allowable structural modifications.

FeatureCarbon-11 (

C)
Fluorine-18 (

F)
Half-life 20.4 minutes109.8 minutes
Labeling Site

-Methylation of 5-amine

-Fluoroalkylation or Ring Substitution
Structural Impact Isotopic: No change in bioactivity if replacing a native methyl group.Bioisosteric: Adds steric bulk; may alter lipophilicity (logP) and binding affinity.
Application CNS drugs, Receptor Occupancy (RO) studies.Oncology, long-duration PK studies, biodistribution.[1]

Protocol A: Carbon-11 Labeling via -Methylation

Objective: Synthesis of


-[

C]methyl-pyrazolo[1,5-a]pyrimidin-5-amine derivatives. Mechanism: Nucleophilic substitution using [

C]Methyl Iodide ([

C]CH

I) or [

C]Methyl Triflate ([

C]CH

OTf).
Precursor Requirements
  • Substrate: Pyrazolo[1,5-a]pyrimidin-5-amine (primary amine) or its

    
    -desmethyl secondary amine analogue.
    
  • Purity: >98% (HPLC grade).

  • Base: Sodium Hydride (NaH) or Tetrabutylammonium hydroxide (TBAOH) to deprotonate the amine.

  • Solvent: Anhydrous DMF or DMSO (polar aprotic is essential for S

    
    2).
    
Automated Synthesis Workflow

This protocol is designed for a standard GE TRACERlab FX C-Pro or equivalent module.

  • Cyclotron Production:

    • Target: N

      
       gas (+0.5% O
      
      
      
      ).
    • Reaction:

      
      N(p,
      
      
      
      )
      
      
      C
      
      
      [
      
      
      C]CO
      
      
      .[2]
    • Conversion: [

      
      C]CO
      
      
      
      is reduced to [
      
      
      C]CH
      
      
      and iodinated to form [
      
      
      C]CH
      
      
      I
      .
    • Optional: Pass through AgOTf column to generate [

      
      C]CH
      
      
      
      OTf
      (higher reactivity).
  • Labeling Reaction:

    • Vessel: Dissolve 1.0 mg Precursor + 2.0 mg NaH in 300 µL anhydrous DMF.

    • Trapping: Trap [

      
      C]CH
      
      
      
      I/OTf in the reaction vessel at -10°C (to minimize solvent evaporation).
    • Heating: Seal and heat to 80°C for 3 minutes .

    • Quenching: Add 1.5 mL HPLC mobile phase (e.g., 30% MeCN/H

      
      O).
      
  • Purification:

    • Inject crude mixture onto semi-preparative HPLC (C18 column).

    • Elute with MeCN:H

      
      O + 0.1% TEA (isocratic).
      
    • Collect the radioactive product peak.

  • Formulation:

    • Dilute fraction with water, trap on C18 Sep-Pak cartridge.

    • Wash with 10 mL water.

    • Elute with 1 mL Ethanol

      
       dilute with 9 mL Saline.
      
    • Sterile Filter: Pass through 0.22 µm membrane.

Visual Workflow (Graphviz)

C11_Labeling Cyclotron Cyclotron 14N(p,α)11C MeI_Synth [11C]MeI Synthesis Module Cyclotron->MeI_Synth [11C]CO2 Reactor Reaction Vessel (Precursor + NaH + DMF) MeI_Synth->Reactor [11C]CH3I / [11C]CH3OTf HPLC Semi-Prep HPLC Purification Reactor->HPLC Crude Mixture Formulation SPE Formulation (Ethanol/Saline) HPLC->Formulation Pure Fraction Product Final Product N-[11C]Methyl-Pyrazolo... Formulation->Product Sterile Filter

Figure 1: Automated workflow for Carbon-11 methylation of the pyrazolo[1,5-a]pyrimidine amine.

Protocol B: Fluorine-18 Labeling via Indirect Alkylation

Objective: Synthesis of


-(2-[

F]fluoroethyl)-pyrazolo[1,5-a]pyrimidin-5-amine. Rationale: Direct fluorination of the amine is chemically unstable (N-F bonds are labile). The standard approach is indirect labeling using a prosthetic group like [

F]Fluoroethyl Tosylate ([

F]FEtTs).
Step 1: Synthesis of Prosthetic Group ([ F]FEtTs)
  • Precursor: Ethyl ditosylate (1,2-bis(tosyloxy)ethane).

  • Radiofluorination:

    • Azeotropically dry [

      
      F]Fluoride (K
      
      
      
      /K
      
      
      CO
      
      
      complex).
    • Add precursor in MeCN (10 mg/1 mL).

    • Heat at 100°C for 10 min .

    • Purify via C18 Sep-Pak (wash with water, elute with MeCN/H

      
      O).
      
Step 2: Alkylation of the Scaffold
  • Reaction:

    • Mix Pyrazolo[1,5-a]pyrimidin-5-amine (2 mg) with Cs

      
      CO
      
      
      
      (5 mg) in DMSO (0.5 mL).
    • Add purified [

      
      F]FEtTs solution.
      
    • Heat at 110°C for 10-15 minutes .

  • Mechanism: S

    
    2 attack of the 5-amine nitrogen on the [
    
    
    
    F]fluoroethyl tosylate.
  • Purification: Semi-prep HPLC (Gradient: 10%

    
     60% MeCN in 0.1% H
    
    
    
    PO
    
    
    ).
Visual Pathway (Graphviz)

F18_Labeling F18 [18F]Fluoride (K2.2.2/K2CO3) Prosthetic [18F]Fluoroethyl Tosylate ([18F]FEtTs) F18->Prosthetic SN2 Substitution Precursor1 Ethyl Ditosylate Precursor1->Prosthetic Coupling Coupling Reaction (Cs2CO3, DMSO, 110°C) Prosthetic->Coupling Scaffold Pyrazolo[1,5-a]pyrimidin-5-amine Scaffold->Coupling Final N-[18F]Fluoroethyl-Pyrazolo Derivative Coupling->Final N-Alkylation

Figure 2: Two-step synthesis strategy for F-18 labeling via fluoroethylation prosthetic group.

Quality Control & Validation Standards

Every batch must pass the following QC criteria before release for imaging studies.

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC (Radio-detector)> 95%
Chemical Purity Analytical HPLC (UV 254 nm)No significant impurity peaks
Molar Activity (A

)
HPLC Mass Calibration> 18 GBq/µmol (500 mCi/µmol)
Residual Solvents Gas Chromatography (GC)DMF < 880 ppm, DMSO < 5000 ppm
Identity Co-injection with Cold StandardRetention time

0.5 min of standard
pH pH Strip4.5 – 8.5
Self-Validating Protocol Design

To ensure trustworthiness, the protocol includes "Stop/Go" Checkpoints :

  • Checkpoint 1 (Drying): If azeotropic drying of

    
    F takes >20 mins or residue is not white/dry, abort. Moisture kills the S
    
    
    
    2 reaction.
  • Checkpoint 2 (Pre-HPLC): Measure activity in the reaction vessel vs. waste. If <40% incorporation, check precursor quality or base freshness (NaH degrades with moisture).

References

  • Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidines. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Novel Pyrazolo[1,5-a]pyrimidines as TSPO Ligands: Synthesis and [18F]-Labeling. Source: National Institutes of Health (PubMed Central) URL:[Link]

  • Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. Source: MD Anderson Cancer Center URL:[3][Link]

  • Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers. Source: Molecules (MDPI) URL:[Link]

  • A new concept for the production of [11C]-labelled radiotracers. Source: EJNMMI Radiopharmacy and Chemistry URL:[Link]

Sources

Application

Crystallization methods for Pyrazolo[1,5-a]pyrimidin-5-amine in complex with target proteins

Abstract & Scientific Rationale The pyrazolo[1,5-a]pyrimidin-5-amine scaffold represents a privileged structure in medicinal chemistry, particularly for ATP-competitive kinase inhibition. Its planar, bicyclic geometry mi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The pyrazolo[1,5-a]pyrimidin-5-amine scaffold represents a privileged structure in medicinal chemistry, particularly for ATP-competitive kinase inhibition. Its planar, bicyclic geometry mimics the adenine ring of ATP, allowing it to anchor effectively to the kinase hinge region via bidentate hydrogen bonds (typically involving the N1 and the exocyclic 5-amine).

However, this scaffold presents distinct crystallographic challenges. Its inherent planarity and aromaticity often lead to poor aqueous solubility and a tendency for self-aggregation (stacking) in aqueous buffers, resulting in ligand precipitation before complex formation can occur. Furthermore, high-affinity derivatives (e.g., Dinaciclib ) often induce significant conformational changes in the target protein (e.g., P-loop movement in CDKs), rendering "soaking" methods ineffective.

This guide details a field-proven Co-crystallization workflow designed to overcome solubility barriers and capture high-resolution complexes, validated against targets like CDK2 , CK2 , and Pim-1 .

Pre-Crystallization Characterization

Before attempting vapor diffusion, you must validate the ligand's behavior in the protein buffer environment. Blind screening with this scaffold frequently leads to false negatives due to "crash-out."

Ligand Solubility Profiling

Pyrazolo[1,5-a]pyrimidines are hydrophobic. Standard 100 mM DMSO stocks may precipitate immediately upon dilution into aqueous protein buffer.

Protocol:

  • Dilute ligand stock (100 mM in DMSO) into the specific protein buffer to a final concentration of 500 µM .

  • Incubate for 30 minutes at RT.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Measure absorbance of the supernatant. If >20% loss is observed compared to theoretical max, do not proceed to crystallization . You must add solubilizing agents (e.g., 5% sulfobetaine-201 or reduce ligand concentration).

Thermal Shift Assay (TSA) Validation

Confirm binding and stabilization before setting drops. This scaffold typically yields high


 values (>5°C) for tight binders.

Table 1: TSA Interpretation for Pyrazolo[1,5-a]pyrimidines


(Shift)
InterpretationAction
< 1.0°C Non-binder or PrecipitationRe-check solubility; do not crystallize.
1.0°C - 4.0°C Weak/Moderate BinderProceed with Soaking (if crystals exist) or High-Conc Co-cryst.
> 5.0°C Tight BinderCo-crystallization is mandatory. (High probability of conformational lock).

Detailed Co-crystallization Protocol

Target Case Study: CDK2/Dinaciclib-like systems. Method: Sitting Drop Vapor Diffusion.[1]

Step 1: Protein Preparation

Ensure the protein is monodisperse (>95% purity). For kinases, remove flexible tails if possible, but the pyrazolo scaffold generally stabilizes the kinase domain well.

  • Concentration: Concentrate protein to 8–12 mg/mL .

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT. Avoid phosphate buffers if using salt screens.

Step 2: Complex Formation (The Critical Step)

Unlike fragment soaking, this scaffold requires pre-incubation to drive the equilibrium and prevent precipitation.

  • Molar Ratio: Target a 1:1.2 to 1:1.5 (Protein:Ligand) ratio. Excess ligand often leads to amorphous precipitate with this scaffold.

  • Addition Method: Do not add pure DMSO stock directly to the concentrated protein.

    • Intermediate Step: Dilute ligand into a "buffer cushion" (Protein buffer + 10% DMSO) to 2x final concentration.

    • Slowly mix this intermediate with the protein solution.

  • Incubation: Incubate on ice for 60 minutes .

  • Clarification: Centrifuge the complex at 14,000 x g for 20 minutes at 4°C immediately before setting drops. Note: You will likely see a small pellet of excess ligand/denatured protein. This is normal; removing it is crucial to prevent nucleation of salt crystals.

Step 3: Screening Strategy

Use a sparse matrix screen, but bias towards conditions known to crystallize kinase-heterocycle complexes.

  • Primary Precipitant Systems:

    • Ammonium Sulfate / MES pH 6.5 (Proven for CK2/Pyrazolo complexes).

    • PEG 3350 / Sodium Acetate .

    • PEG MME 5k (Common for CDK2).[1]

  • Drop Ratio: Set 1:1 and 2:1 (Protein:Reservoir). The 2:1 ratio often favors nucleation for this scaffold by keeping protein concentration high while lowering precipitant shock.

Workflow Visualization

The following diagram outlines the decision logic for handling Pyrazolo[1,5-a]pyrimidin-5-amine derivatives.

CrystallizationWorkflow Start Start: Purified Protein (8-12 mg/mL) LigandPrep Ligand Prep: DMSO Stock -> Intermediate Buffer Start->LigandPrep SolubilityCheck Solubility Check: Does Ligand Crash Out? LigandPrep->SolubilityCheck SolubilityCheck->LigandPrep Precipitates (Add Additive/Reduce Conc) TSA Thermal Shift Assay (TSA) SolubilityCheck->TSA Soluble DeltaT Delta Tm > 5°C? TSA->DeltaT CoCryst Protocol A: Co-Crystallization (Pre-incubation 1 hr) DeltaT->CoCryst Yes (Tight Binder) Soak Protocol B: Soaking (Use Apo Crystals) DeltaT->Soak No (Weak Binder) Optimiz Optimization: Ammonium Sulfate / PEG MME 5k CoCryst->Optimiz Soak->Optimiz

Caption: Decision tree for crystallizing Pyrazolo[1,5-a]pyrimidin-5-amine complexes, prioritizing Co-crystallization for tight binders to capture conformational shifts.

Structural Analysis & Troubleshooting

Electron Density Interpretation

When solving the structure (typically Molecular Replacement using the Apo kinase), pay close attention to the Hinge Region .

  • Key Interaction: Expect a donor-acceptor pair between the pyrazolo[1,5-a]pyrimidine N1 and the backbone NH of the hinge residue (e.g., Leu83 in CDK2).

  • Gatekeeper Residue: Check for steric clashes with the "gatekeeper" residue. This scaffold is often modified at the 3- or 7-position to access the back pocket; ensure density supports the orientation of these substituents.

Troubleshooting "Oily" Drops

If drops phase-separate (oily look) rather than crystallize:

  • Cause: The hydrophobic ligand is acting as a detergent or nucleating agent.

  • Solution: Add 3-5% Ethanol or MPD to the reservoir. This increases the solubility of the ligand slightly, preventing phase separation while allowing protein crystallization.

References

  • Martin, M. P., et al. (2013). "Cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains."[2] ACS Chemical Biology (Describing the structure of CDK2-Dinaciclib, PDB: 4KD1).

  • Battistutta, R., et al. (2020). "Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor."[3] bioRxiv. (Detailed protocol for CK2 co-crystallization using Ammonium Sulfate/MES).

  • Barillari, C., et al. (2013). "Discovery of Pyrazolo[1,5-a]pyrimidine-based Pim1 Inhibitors." RCSB PDB. (Structure of Pim-1 complex, PDB: 4MBL).

  • Paruch, K., et al. (2013). "Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases."[2] ACS Medicinal Chemistry Letters. (Synthesis and properties of the scaffold).

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low yield in Pyrazolo[1,5-a]pyrimidin-5-amine synthesis

Technical Support Center: Optimizing Pyrazolo[1,5-a]pyrimidin-5-amine Synthesis Executive Summary The synthesis of Pyrazolo[1,5-a]pyrimidin-5-amines via the condensation of 3-aminopyrazoles with 1,3-electrophiles (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Pyrazolo[1,5-a]pyrimidin-5-amine Synthesis

Executive Summary

The synthesis of Pyrazolo[1,5-a]pyrimidin-5-amines via the condensation of 3-aminopyrazoles with 1,3-electrophiles (e.g., 3-alkoxyacrylonitriles) is notoriously sensitive to reaction conditions. The primary cause of "low yield" is often not a failure of conversion, but rather regiochemical mismatch —the formation of the thermodynamically favored 7-amine isomer instead of the desired 5-amine.

This guide provides a technical breakdown of the competing mechanistic pathways and offers validated protocols to shift selectivity and maximize the recovery of the 5-amino regioisomer.

Part 1: The Core Problem – Regioselectivity

Q: I am following a standard literature protocol (Ethanol/Reflux), but my isolated yield of the 5-amine is <15%. What is happening?

A: You are likely synthesizing the 7-amine isomer, which is the kinetic and often thermodynamic product under neutral or basic conditions.

The Mechanism: The reaction involves two nucleophilic centers on the 3-aminopyrazole:

  • Exocyclic Amine (

    
    ):  Highly nucleophilic, hard base.
    
  • Endocyclic Nitrogen (N-2): Less nucleophilic, soft base (pyridine-like).

In standard Michael addition (e.g., with 3-ethoxyacrylonitrile), the exocyclic amine attacks the


-carbon of the electrophile first. This pathway leads to the 7-amine .[1] To obtain the 5-amine , you must force the endocyclic nitrogen  to attack the 

-carbon first, or use conditions that destabilize the 7-amine intermediate.
Regioselectivity Decision Matrix
Reaction ConditionDominant NucleophilePrimary ProductMechanism Note
Basic (NaOEt/EtOH) Exocyclic

(Deprotonated)
7-Isomer Enhanced nucleophilicity of exocyclic amine favors rapid Michael addition.
Neutral (EtOH Reflux) Exocyclic

7-Isomer (Major) Exocyclic amine is naturally more nucleophilic than N-2.
Acidic (Glacial AcOH) Endocyclic N-25-Isomer (Favored) Protonation of the exocyclic amine (

) deactivates it. The endocyclic N-2 remains available for attack.
Microwave (150°C+) Mixed5-Isomer (Improved) High energy can overcome the activation barrier for the N-2 attack pathway.

Part 2: Troubleshooting Workflows

Scenario A: "I have product, but the NMR doesn't match the 5-amine."

Diagnosis: You have isolated the 7-amine. Verification: Check the


 NMR shift of the pyrimidine proton (H-6).
  • 7-amine: H-6 typically appears upfield (

    
     5.8 – 6.2 ppm) due to the shielding effect of the amino group at the 7-position.
    
  • 5-amine: H-6 typically appears downfield (

    
     6.5 – 8.0 ppm) as the amino group at position 5 has a different electronic contribution to the ring current.
    

Corrective Protocol (The "Acid Switch"): If you are using a nitrile electrophile (e.g., 3-ethoxyacrylonitrile):

  • Switch Solvent: Move from Ethanol to Glacial Acetic Acid .

  • Temperature: Reflux (118°C) is mandatory.

  • Mechanism: The acid protonates the exocyclic amine, rendering it non-nucleophilic. The endocyclic nitrogen (N-2) then attacks the electrophile.

  • Workup: Evaporate AcOH, neutralize with saturated

    
    , and collect the precipitate.
    
Scenario B: "The reaction is black/tarry and yield is low (<30%)."

Diagnosis: Oxidative dimerization of the aminopyrazole or polymerization of the electrophile. Root Causes:

  • Old Reagents: 3-aminopyrazoles oxidize efficiently in air to form azo-dimers (often red/brown).

  • Wet Solvents: Water hydrolyzes the alkoxymethylene intermediate back to a formyl species, killing the cyclization.

Corrective Protocol:

  • Recrystallize Starting Material: Ensure your 3-aminopyrazole is white/off-white. If brown, recrystallize from Ethanol/Toluene.

  • Use Fresh Electrophile: 3-ethoxyacrylonitrile polymerizes over time. Distill if necessary.

  • Inert Atmosphere: Run the reaction under Argon/Nitrogen.

Part 3: Optimized Synthetic Protocols

Protocol 1: Acid-Mediated Synthesis (Targeting 5-Amine)

Best for: Overcoming the natural preference for the 7-isomer.

  • Dissolve: 1.0 eq of 3-aminopyrazole and 1.1 eq of 3-ethoxyacrylonitrile in Glacial Acetic Acid (0.5 M concentration).

  • Reflux: Heat to reflux (118°C) for 4–6 hours. Monitor by TLC (Note: In acid, the spot may streak; neutralize an aliquot before spotting).

  • Concentration: Remove roughly 80% of the acetic acid under reduced pressure.

  • Neutralization: Pour the residue slowly into ice-cold saturated

    
     solution with vigorous stirring.
    
  • Isolation: Filter the precipitate. Wash with cold water (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted nitrile.
  • Purification: Recrystallize from DMF/Ethanol (1:4) .

Protocol 2: Microwave-Assisted Synthesis

Best for: High-throughput screening and stubborn substrates.

  • Mix: 1.0 eq 3-aminopyrazole, 1.2 eq electrophile, and 10 mol%

    
     (Lewis Acid catalyst) in Ethanol.
    
  • Irradiate: Microwave at 140°C for 20 minutes (High absorption setting).

  • Workup: Cool to RT. The product often crystallizes directly from the reaction mixture upon cooling.

Part 4: Visualization of Pathways

The following diagram illustrates the bifurcation point where yield is lost to the wrong isomer and how to correct it.

G Start 3-Aminopyrazole + Electrophile Condition_Base Neutral/Basic Conditions (EtOH, NaOEt) Start->Condition_Base Standard Protocol Condition_Acid Acidic Conditions (Glacial AcOH) Start->Condition_Acid Optimized Protocol Mech_Exo Exocyclic NH2 Attack (Kinetic Control) Condition_Base->Mech_Exo Deprotonation Mech_Endo Endocyclic Ring-N Attack (Thermodynamic/Acid Control) Condition_Acid->Mech_Endo Exocyclic N Protonated Prod_7 7-Amine Isomer (Undesired) Mech_Exo->Prod_7 Cyclization Prod_5 5-Amine Isomer (Target) Mech_Endo->Prod_5 Cyclization Prod_7->Start Restart with AcOH

Caption: Mechanistic bifurcation in Pyrazolo[1,5-a]pyrimidine synthesis. Acidic conditions suppress the exocyclic amine nucleophilicity, favoring the formation of the 5-amine.

Part 5: Solubility & Purification Data

Pyrazolo[1,5-a]pyrimidin-5-amines are planar, rigid, and often poorly soluble. Yield loss during recrystallization is common.

Solvent SystemApplicationProsCons
DMF / Water (1:1) RecrystallizationExcellent for highly polar derivatives.High boiling point of DMF makes drying difficult.
Ethanol / Toluene RecrystallizationGood for lipophilic derivatives.May not dissolve polar 5-amines.
Acetic Acid WashingDissolves impurities/dimers; product often less soluble.Corrosive; requires neutralization.
DMSO NMR AnalysisEssential for characterization.Not suitable for isolation.

Tip: If your product is "oiling out" during recrystallization, add a seed crystal of the crude material and let it stand at room temperature for 12 hours before cooling. Rapid cooling traps impurities.

References

  • Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis Title: Regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines by reaction of 5-amino-1H-pyrazoles and

    
    -dicarbonyl compounds.[2][3][4]
    Source: Tetrahedron (2012)
    URL:[4][Link][4]
    
  • Acid-Catalyzed Synthesis Protocols Title: Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines.[4] (Demonstrates AcOH usage). Source: Journal of Medicinal Chemistry URL:[Link]

  • Microwave-Assisted Methodology Title: Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions.[5] Source: ResearchGate / Molecular Diversity URL:[Link]

  • Review of Synthetic Strategies Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[3][6][7][8][9] Source: RSC Advances (2025) URL:[8][Link]

Sources

Optimization

Optimizing reaction conditions for the synthesis of Pyrazolo[1,5-a]pyrimidin-5-amine

Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket Scope: Reaction Optimization & Troubleshooting Welcome to the Synthesis Support Hub You have reached the advanced technical support module for N-fuse...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket Scope: Reaction Optimization & Troubleshooting

Welcome to the Synthesis Support Hub

You have reached the advanced technical support module for N-fused heterocycle synthesis. This guide addresses the specific challenges in synthesizing Pyrazolo[1,5-a]pyrimidin-5-amine , a privileged scaffold in kinase inhibition (e.g., Pim-1, B-Raf) and drug discovery.

Below you will find resolved "tickets" addressing the three most common failure modes: Regioselectivity Inversion , Reaction Stalling , and Purification Difficulties .

Ticket #001: Regioselectivity Control

User Report: "I am reacting 3-aminopyrazole with a


-ketonitrile equivalent, but NMR suggests I’m forming the 7-amine isomer or a complex mixture. How do I lock in the 5-amine?"

Technical Diagnosis: The synthesis of pyrazolo[1,5-a]pyrimidines is governed by the competition between the exocyclic amine (


)  and the endocyclic ring nitrogen (N2) .
To synthesize the 5-amine  specifically, you are likely using 3-alkoxyacrylonitriles  (e.g., 3-ethoxyacrylonitrile) as your electrophile.
  • The Pathway to 5-amine: Requires the exocyclic amine to act as the Michael donor attacking the

    
    -carbon of the acrylonitrile, followed by the endocyclic nitrogen  attacking the nitrile group to close the ring.
    
  • The Failure Mode: If the reaction conditions are too acidic, or if the steric bulk at the

    
    -position is too high, the nucleophilicity of the ring nitrogen may dominate, or the initial intermediate may fail to cyclize onto the nitrile.
    

Troubleshooting Protocol:

VariableRecommendation for 5-amineScientific Rationale
Solvent Ethanol (EtOH) or DMF Protic solvents like EtOH stabilize the transition state for the Michael addition. Aprotic polar solvents (DMF) are useful if solubility is an issue but require harder workup.
Catalyst Mild Base (Piperidine or Et3N) Basic conditions increase the nucleophilicity of the exocyclic amine, favoring the initial Michael addition required for the 5-amine pathway. Avoid strong acids , which protonate the exocyclic amine and deactivate it.
Temperature Reflux (80–120°C) High thermal energy is required to overcome the activation barrier for the intramolecular cyclization onto the nitrile group.

Visualizing the Mechanism (DOT Diagram):

ReactionMechanism Start 3-Aminopyrazole + 3-Ethoxyacrylonitrile Inter1 Intermediate A: Michael Addition (Exocyclic N attacks u03b2-carbon) Start->Inter1  Base Catalysis (Kinetic Control) SideProd Side Product: Regioisomer (7-amine) (Rare with this electrophile) Start->SideProd  Steric hindrance or Strong Acid Inter2 Intermediate B: Imine Formation (Endocyclic N attacks Nitrile) Inter1->Inter2  Cyclization Prod5 Target Product: Pyrazolo[1,5-a]pyrimidin-5-amine Inter2->Prod5  Tautomerization

Figure 1: Mechanistic pathway favoring the 5-amine regioisomer via initial Michael addition.

Ticket #002: Yield Optimization & Conversion

User Report: "My reaction stalls at 50% conversion. I see starting material on TLC even after 12 hours of reflux."

Technical Diagnosis: The condensation reaction releases ethanol (or methanol) and requires the cyclization step to be irreversible. If water is present in the solvent, it can hydrolyze the nitrile intermediate before cyclization. Furthermore, the reversibility of the Michael addition can lead to equilibrium stalling.

Optimization Matrix:

ParameterActionWhy it works
Water Scavenging Add Molecular Sieves (4Å) or use Anhydrous EtOH Prevents hydrolysis of the nitrile or ester intermediates. Essential for high yields.[1]
Energy Input Switch to Microwave Irradiation Microwave synthesis (e.g., 120°C for 20 mins) has been proven to drastically improve yields (up to 85-95%) compared to conventional heating by efficiently coupling with the polar transition states [1].
Stoichiometry Use 1.2 eq of ElectrophileThe electrophile (alkoxyacrylonitrile) is often volatile or unstable. A slight excess ensures the aminopyrazole is fully consumed.
Ticket #003: Purification & Isolation

User Report: "The product is an oil or a sticky solid that co-elutes with impurities on silica."

Technical Diagnosis: Pyrazolo[1,5-a]pyrimidines are often highly polar and can streak on silica gel, making column chromatography inefficient. They also have a tendency to trap solvent molecules.

Resolution Guide:

  • Precipitation (The "Crash Out" Method):

    • Cool the reaction mixture to

      
      .
      
    • If no precipitate forms, reduce volume by 50% under vacuum and add cold diethyl ether or water (if the product is water-insoluble).

    • Note: Many 5-amine derivatives are moderately soluble in water; if using water, ensure the pH is adjusted to ~8-9 to keep the amine deprotonated and less soluble.

  • Recrystallization:

    • Solvent System: Ethanol/Water (9:1) or Acetonitrile.

    • Avoid Methanol if possible, as it often leads to oiling.

Standard Operating Procedure (SOP)

Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidin-5-amine Validated for 1-5g scale.

Reagents:

  • 3-Aminopyrazole (1.0 equiv)

  • 3-Ethoxyacrylonitrile (1.2 equiv)

  • Ethanol (Anhydrous, 10 mL/g of substrate)

  • Piperidine (0.1 equiv) - Catalyst

Workflow:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-aminopyrazole in anhydrous ethanol.

  • Addition: Add piperidine, followed by the dropwise addition of 3-ethoxyacrylonitrile at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the pyrazole spot (usually lower Rf).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Option A (Precipitate): If solids form, filter and wash with cold EtOH (

      
      ) and Et2O (
      
      
      
      ).
    • Option B (No Precipitate): Concentrate the solvent to

      
       volume. Add cold water. Filter the resulting solid.[2]
      
  • Purification: Recrystallize from Ethanol/Water if purity is

    
     by HPLC.
    

Troubleshooting Decision Tree (DOT Diagram):

Troubleshooting Start Reaction Complete? CheckTLC Check TLC/LCMS Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Wrong_Prod Wrong Isomer/Byproducts CheckTLC->Wrong_Prod Good_Prod Desired Product Formed CheckTLC->Good_Prod Action_SM 1. Add 0.2 eq Electrophile 2. Switch to Microwave 3. Check for Water SM_Left->Action_SM Action_Iso 1. Check pH (Too acidic?) 2. Lower Temp & Extend Time 3. Switch Solvent (EtOH -> DMF) Wrong_Prod->Action_Iso Action_Purify 1. Cool to 0°C 2. Add Et2O/Water 3. Recrystallize (EtOH) Good_Prod->Action_Purify

Figure 2: Decision tree for troubleshooting common synthetic hurdles.

References
  • Kaping, S., et al. (2016).[3] "A facile, regioselective synthesis of pyrazolo[1,5-a]pyrimidine analogs in the presence of KHSO4 in aqueous media assisted by ultrasound." Monatshefte für Chemie - Chemical Monthly.

  • Al-Azmi, A. (2019).[4] "Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications." Current Organic Chemistry.

  • Fichez, J., Busca, P., & Prestat, G. (2020). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Arkivoc.

  • Johns, B. A., et al. (2007). "Synthesis of Pyrazolo[1,5-a]pyrimidinone Regioisomers." The Journal of Organic Chemistry.

Sources

Troubleshooting

Troubleshooting solubility issues of Pyrazolo[1,5-a]pyrimidin-5-amine in biological buffers

[1][2] Executive Summary: The "Hidden" Solubility Trap Pyrazolo[1,5-a]pyrimidin-5-amine (CAS: 216066-95-4) and its derivatives are privileged scaffolds in kinase inhibition (e.g., CK2, Pim-1, BMP signaling).[1][2] Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Hidden" Solubility Trap

Pyrazolo[1,5-a]pyrimidin-5-amine (CAS: 216066-95-4) and its derivatives are privileged scaffolds in kinase inhibition (e.g., CK2, Pim-1, BMP signaling).[1][2] However, they present a classic medicinal chemistry paradox: while their LogP (approx. 0.3–1.[2]2) suggests reasonable hydrophilicity, their planar, rigid fused-ring structure drives strong intermolecular


-

stacking.[1][2] This leads to high crystal lattice energy and unexpected precipitation ("crashing out") when diluted from organic stocks into aqueous buffers.[1][2]

This guide moves beyond generic advice to address the specific thermodynamic behaviors of this scaffold.

Module 1: The "Crash-Out" Phenomenon

User Query: "I prepared a 10 mM stock in DMSO. When I spike it directly into PBS (pH 7.4) to reach 10 µM, the solution turns cloudy immediately. Why?"

Technical Diagnosis: This is a solvent-shift thermodynamical failure . DMSO is a polar aprotic solvent that disrupts the


-stacking of the pyrazolo-pyrimidine rings.[1][2] PBS is a highly polar, ionic environment.[2] When you spike a high-concentration DMSO stock directly into PBS, you create a local zone of supersaturation.[1][2] The water molecules strip away the DMSO solvation shell faster than the compound can diffuse, causing immediate nucleation and precipitation.

Troubleshooting Protocol: The "Intermediate Shift" Method Do not spike directly. Use a serial dilution strategy that steps down the dielectric constant gradually.[1][2]

Step-by-Step Protocol:

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Dilution (10x): Dilute the stock 1:10 into a 50% DMSO / 50% Water (or Buffer) mixture.

    • Result: 1 mM compound in 55% DMSO.[1][2] (This maintains solubility while introducing water).[1][2]

  • Secondary Intermediate (Optional): Dilute 1:10 into buffer containing 0.1% Tween-80 .

  • Final Dilution: Dilute into the final assay buffer (pre-warmed to 37°C if cell-based).

    • Critical: Vortex the buffer during the addition of the compound to ensure rapid dispersion.

Module 2: False Positives & Colloidal Aggregation

User Query: "My IC50 curves are non-sigmoidal or vary wildly between replicates. Is the compound degrading?"

Technical Diagnosis: It is likely not degradation, but colloidal aggregation .[2] Planar heteroaromatics like Pyrazolo[1,5-a]pyrimidines are prone to forming sub-micron colloids at concentrations >1 µM.[1][2] These colloids sequester enzymes or bind non-specifically to protein targets, leading to false positives (promiscuous inhibition).[3][4]

Validation Experiment: The Detergent Test To verify if your activity is real or an artifact of aggregation, perform the "Detergent Sensitivity Factor" test.

ConditionProtocolInterpretation
Standard Assay Run assay in standard buffer.Baseline IC50.[1][2]
Detergent Arm Add 0.01% Triton X-100 or 0.005% Tween-80 to the buffer.[1][2]If IC50 increases significantly (potency drops), the original activity was likely due to aggregation.

Note: Non-ionic detergents disrupt colloids but usually do not affect specific ligand-receptor binding.[1][2]

Module 3: pH-Dependent Solubility & Formulation

User Query: "I need to formulate this for an animal study (IP injection) at 5 mg/mL. PBS isn't working."[1]

Technical Diagnosis: The amino group at position 5 is weakly basic.[1][2] At physiological pH (7.4), the molecule is predominantly neutral (uncharged), which is its least soluble state. To achieve mg/mL concentrations, you must utilize ionization or encapsulation.[2]

Recommended Formulation Vehicles:

Vehicle ComponentConcentrationFunctionCompatibility Notes
DMSO 5-10%Primary SolubilizerHigh toxicity potential; keep minimal.[1][2]
PEG 400 30-40%Co-solventPrevents precipitation upon dilution.[1][2]
HP-

-Cyclodextrin
20% (w/v) in waterEncapsulationTraps the hydrophobic core; highly recommended for IP/IV.[1][2]
Saline/PBS RemainderBulking AgentAdd LAST.

Formulation Protocol (Order of Addition is Critical):

  • Dissolve compound in DMSO (5% of final volume).

  • Add PEG 400 (30% of final volume) and vortex.

  • Slowly add 20% HP-

    
    -CD  (aqueous) while sonicating.
    
  • Check clarity.[1][2] If clear, proceed. If cloudy, slightly acidify with 0.1N HCl (dropwise) to protonate the amine, then back-titrate if necessary, though cyclodextrin often negates the need for pH shifts.

Visual Troubleshooting Guide

The following logic tree guides you through the decision-making process for handling Pyrazolo[1,5-a]pyrimidin-5-amine.

Troubleshooting Start Start: Solubility Issue CheckCloudy Is solution cloudy immediately? Start->CheckCloudy CheckAssay Is assay data erratic? CheckCloudy->CheckAssay No Precipitation Diagnosis: Crash-out (Solvent Shock) CheckCloudy->Precipitation Yes Aggregation Diagnosis: Colloidal Aggregation CheckAssay->Aggregation Yes CheckConc Is Target Conc > 1 mg/mL? CheckAssay->CheckConc No Stepwise Action: Use Stepwise Dilution Protocol Precipitation->Stepwise Detergent Action: Add 0.01% Triton X-100 Aggregation->Detergent CheckConc->Stepwise No Formulation Action: Use 20% HP-β-CD + 30% PEG400 CheckConc->Formulation Yes

Figure 1: Decision matrix for diagnosing solubility and stability issues with Pyrazolo[1,5-a]pyrimidine derivatives.

Visual Workflow: The "Intermediate Shift" Dilution

This diagram illustrates the correct method to transfer the compound from organic stock to aqueous buffer to minimize thermodynamic shock.

SerialDilution Stock DMSO Stock (10 - 50 mM) Inter Intermediate Mix (1:10 Dilution) 50% DMSO / 50% Water Stock->Inter Step 1: Prevent Nucleation Final Final Assay Buffer (1:100 Dilution) < 0.5% DMSO Inter->Final Step 2: Rapid Dispersion

Figure 2: Stepwise dilution workflow to prevent "crash-out" precipitation.

References
  • PubChem. Pyrazolo[1,5-a]pyrimidin-5-amine Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Shoichet, B. K. (2006).[1][2] Screening in a Spirit of Haunted Colloids. Drug Discovery Today.[1][2] (Discusses the mechanism of colloidal aggregation in planar heterocycles). [Link]

  • ResearchGate Community. Troubleshooting DMSO to PBS precipitation. (Peer-validated protocols for solvent shifting). [Link]

  • ACS Medicinal Chemistry Letters. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds. (Provides context on the scaffold's physicochemical properties). [Link]

Sources

Optimization

Addressing hERG inhibition in Pyrazolo[1,5-a]pyrimidin-5-amine derivatives

Technical Support Center: CardioSafety Optimization Hub Topic: Addressing hERG Inhibition in Pyrazolo[1,5-a]pyrimidin-5-amine Derivatives Reference ID: KB-HERG-PYR-005 Welcome to the CardioSafety Optimization Hub User: S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: CardioSafety Optimization Hub Topic: Addressing hERG Inhibition in Pyrazolo[1,5-a]pyrimidin-5-amine Derivatives Reference ID: KB-HERG-PYR-005

Welcome to the CardioSafety Optimization Hub

User: Senior Medicinal Chemist / Lead Biologist Status: Active Ticket Subject: High hERG affinity (>10 µM safety margin breached) in Pyrazolo[1,5-a]pyrimidin-5-amine lead series.

Executive Summary: You are likely utilizing the pyrazolo[1,5-a]pyrimidin-5-amine scaffold as an ATP-competitive kinase inhibitor (e.g., targeting CDK2, Trk, or JAK). While this scaffold offers exceptional hinge-binding affinity, its planar aromatic core and the basic nitrogen at the 5-position create a "perfect storm" for hERG channel blockade. This guide provides a root-cause analysis and actionable synthetic/assay troubleshooting steps to decouple kinase potency from hERG liability.

Part 1: The Diagnostic Phase (Root Cause Analysis)

Q: Why is this specific scaffold a "hERG magnet"?

A: The hERG potassium channel pore is unique; it possesses a large central cavity flanked by aromatic residues (Tyr652 and Phe656). High-affinity blockade typically requires two features, both of which your scaffold likely possesses:

  • Pi-Pi Stacking: The planar, bicyclic pyrazolo[1,5-a]pyrimidine core acts as a hydrophobic slab, engaging in strong

    
    -
    
    
    
    stacking interactions with the aromatic side chains of Tyr652 and Phe656 in the hERG pore.
  • Cation-Pi Interaction: The "5-amine" moiety (often a secondary amine or part of a solubilizing tail) is usually basic. At physiological pH, this amine is protonated. This positive charge interacts electrostatically with the electron-rich

    
    -systems of the channel or the polar serine residues (Ser624).
    

The "Pharmacophore Trap": In many kinase programs, the 5-amine is essential for solubility or solvent-front interactions. Unfortunately, the exact features that improve solubility (basic amine) often drive hERG potency.

Part 2: Synthetic Troubleshooting (Medicinal Chemistry)

Q: How do I modify the 5-amine without killing kinase potency?

A: You must lower the pKa of the amine or shield the core from pi-stacking. Below is the hERG Mitigation Decision Tree .

Strategy A: pKa Modulation (The "Electronic" Fix)

If the basic amine is driving the interaction, reducing its basicity (pKa < 7.0) often reduces hERG affinity by orders of magnitude.

  • Tactic 1: Oxygen Insertion. Move from a piperidine/pyrrolidine tail to a morpholine or oxa-azaspiro system. The inductive effect of the oxygen lowers the amine pKa.

  • Tactic 2: Fluorination. Introduce fluorine on the carbon adjacent to the amine. This lowers pKa via the inductive effect (

    
    -withdrawing).
    
Strategy B: Lipophilicity Reduction (The "Solubility" Fix)

hERG blockade correlates strongly with LogP.

  • Target: Aim for LogD7.4 < 3.0 .

  • Action: If your 5-amine substituent is an aromatic ring (e.g., aniline), replace it with a saturated heterocycle or introduce polar "exit vectors" (e.g., hydroxyls, sulfones) that do not fit the hydrophobic hERG pocket.

Strategy C: Steric Disruption (The "Shape" Fix)

The hERG pore is large but flat.

  • Action: Introduce "out-of-plane" substituents (e.g., a methyl group on the pyrazolo core or the amine linker) to disrupt the planar stacking capability.

Data Comparison: Impact of Modifications

Compound Variant5-Position SubstituentpKa (Calc)LogD7.4hERG IC50 (µM)Kinase IC50 (nM)Status
Lead (Problem) N-Methylpiperazine8.53.80.8 12🔴 Fail
Variant A Morpholine7.22.98.5 15🟡 Monitor
Variant B 3,3-Difluoropyrrolidine6.53.1> 30 22🟢 Pass
Variant C 4-Hydroxypiperidine8.81.812.0 18🟢 Pass

Note: Data represents typical SAR trends for this scaffold. Lowering LogD (Variant C) or pKa (Variant B) is most effective.

Part 3: Visualization (Workflow & Pathway)

Figure 1: The hERG Optimization Loop

Caption: A logical workflow for medicinal chemists to iteratively design away from hERG liability while maintaining kinase potency.

HERG_Optimization Start Lead Compound (Pyrazolo[1,5-a]pyrimidin-5-amine) Check_HERG hERG IC50 Assay (Patch Clamp) Start->Check_HERG Decision hERG IC50 < 10 µM? Check_HERG->Decision Analysis Analyze Physicochemical Profile Decision->Analysis Yes Success Candidate Selection (hERG > 30µM, Kinase < 20nM) Decision->Success No Path_A High Basicity (pKa > 8)? Analysis->Path_A Action_A Strategy: Reduce pKa (Morpholine, Fluorination, Amide) Path_A->Action_A Yes Path_B High Lipophilicity (LogD > 3.5)? Path_A->Path_B No Synthesis Synthesize Analogs Action_A->Synthesis Action_B Strategy: Polarity (Add -OH, SO2, Zwitterion) Path_B->Action_B Yes Path_C Planar Stacking? Path_B->Path_C No Action_B->Synthesis Action_C Strategy: Sterics (Ortho-substitution, sp3 centers) Path_C->Action_C Yes Action_C->Synthesis Kinase_Check Check Kinase Potency Synthesis->Kinase_Check Kinase_Check->Check_HERG Potency Retained Kinase_Check->Analysis Potency Lost (Re-design)

Part 4: Assay Troubleshooting (The "False Positive" Check)

Q: My compound precipitates in the patch clamp assay. Is the data real?

A: Pyrazolo[1,5-a]pyrimidines are often highly crystalline and lipophilic. In standard hERG buffers (HEPES-buffered saline), they may precipitate, leading to:

  • False Negatives: Compound crashes out; actual concentration < nominal concentration.

  • False Positives: Micro-precipitates clog the pipette tip or disrupt the seal, mimicking "blockade."

Protocol: Solubility-Optimized Patch Clamp Preparation

  • Stock Prep: Dissolve compound in 100% DMSO to 10 mM. Sonicate for 10 mins to ensure no micro-crystals exist.

  • Intermediate Dilution: Do not dilute directly into buffer. Perform a serial dilution in DMSO first (e.g., to 300x the final test concentration).

  • Final Dilution: Spike the DMSO concentrate into the assay buffer (final DMSO < 0.3%).

  • Visual Check: Inspect the final solution under 40x magnification. If "oil droplets" or crystals are visible, the hERG IC50 is invalid.

    • Correction: Add 0.1% Pluronic F-127 or BSA to the buffer to stabilize the dispersion (validate that BSA doesn't bind your drug first).

Part 5: References

  • Mahajan, A. T., et al. (2024).[1] "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Molecules. Link

  • Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs." Cardiovascular Research. Link

  • Waring, M. J., et al. (2015). "An analysis of the attrition of drug candidates from four major pharmaceutical companies." Nature Reviews Drug Discovery. Link

  • Gogula, S., et al. (2024). "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases." Pharmaceuticals.[1][2][3][4][5] Link

Sources

Troubleshooting

Improving the selectivity of Pyrazolo[1,5-a]pyrimidin-5-amine for specific kinases

Topic: Improving Kinase Selectivity | Ticket ID: KIN-SEL-005 Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Introduction: The Selectivity Paradox You are lik...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Kinase Selectivity | Ticket ID: KIN-SEL-005 Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Introduction: The Selectivity Paradox

You are likely working with the Pyrazolo[1,5-a]pyrimidin-5-amine scaffold because it is a "privileged structure" in kinase discovery. It mimics the adenine ring of ATP with exceptional fidelity, allowing the N1 and the C5-amine to form a bidentate hydrogen bond with the kinase hinge region (e.g., Leu83 in CDK2 or Met592 in TRK).

The Problem: This high affinity is a double-edged sword. The scaffold fits too well into the conserved ATP-binding pocket of the kinome (500+ kinases), leading to off-target toxicity (e.g., hitting GSK3


 when targeting CDKs).

This guide provides a troubleshooting framework to break this promiscuity by exploiting non-conserved regions of the kinase pocket.

Module 1: Structural Activity Relationship (SAR) Troubleshooting

User Question: "My lead compound has nanomolar potency against my target (e.g., CDK2), but it’s hitting CDK1 and GSK3


 with equal potency. How do I engineer selectivity without killing activity?"
Technical Analysis

The Pyrazolo[1,5-a]pyrimidine core is rigid.[1] Selectivity must be introduced via vectors that point away from the conserved hinge region. You have three primary vectors: C3 (Gatekeeper) , C7 (Solvent Front) , and N-substituents at C5 .

Troubleshooting Protocol: The Vector Scan
Target VectorAnatomical Target in KinaseModification Strategy
C3 Position The Gatekeeper Residue The Size Filter: This is your primary selectivity lever. The C3 substituent points directly at the gatekeeper residue. • Action: If your target has a small gatekeeper (e.g., Thr, Ala) and the off-target has a large one (e.g., Phe, Met), introduce a bulky group (e.g., isopropyl, cyclopropyl, or ortho-substituted aryl) at C3. This creates a steric clash with the off-target while fitting the target.
C7 Position Solvent Front / Roof The Electrostatic Filter: This position points toward the solvent-exposed region or the "roof" of the pocket. • Action: Introduce polar solubilizing groups or bulky heterocycles (e.g., pyridine-N-oxide as in Dinaciclib). This disrupts the water network in off-targets that lack the accommodating space.
C5-Amine Hinge Region + Ribose Pocket The Shape Filter: The amine itself binds the hinge. The substituent on the amine points toward the ribose pocket. • Action: Switch from a simple amine to a chiral amino-alcohol or a cyclic amine. This restricts conformation and can pick up specific H-bonds in the ribose pocket unique to your target.
Visualization: SAR Decision Logic

SAR_Logic Start Issue: Poor Selectivity Analyze Analyze Off-Target Gatekeeper Start->Analyze Gatekeeper_Large Off-Target has LARGE Gatekeeper? Analyze->Gatekeeper_Large Strategy_C3 Modify C3 Position (Add Bulk/Sterics) Gatekeeper_Large->Strategy_C3 Yes (Target is Small) Check_Ribose Check Ribose Pocket (C5-Amine Substituent) Gatekeeper_Large->Check_Ribose No (Both Small) Action_C3 Add Isopropyl/Aryl at C3 to Clash Strategy_C3->Action_C3 Strategy_C7 Modify C7 Position (Solvent Front/Electrostatics) Action_C7 Add Polar Heterocycle at C7 Strategy_C7->Action_C7 Check_Ribose->Strategy_C7 Ribose Pocket Conserved Check_Ribose->Action_C7 Ribose Pocket Unique

Caption: Decision tree for modifying the Pyrazolo[1,5-a]pyrimidine scaffold based on off-target structural features.

Module 2: Assay Interference & Validation

User Question: "My IC50 values shift significantly (10x-50x) between biochemical assays and cellular proliferation assays. Is the compound not entering the cell?"

Technical Analysis

While permeability is a factor, the Pyrazolo[1,5-a]pyrimidin-5-amine scaffold is a classic Type I (ATP-competitive) inhibitor. The discrepancy is often due to the massive difference in ATP concentration between biochemical assays (often 10-100 µM) and the cellular environment (1-5 mM).

Troubleshooting Protocol: ATP-Km Adjustment
  • Determine ATP Km: You must experimentally determine the Km of ATP for your specific kinase under your assay conditions.

  • Run at Km: Perform your biochemical IC50 assay at an ATP concentration equal to the Km (or up to 10x Km).

    • Why? If you screen at low ATP, you artificially inflate the potency of ATP-competitive inhibitors.

  • Calculate Ki: Convert your IC50 to Ki using the Cheng-Prusoff equation to normalize for ATP competition.

    
    
    
  • Residence Time (Target Engagement): Selectivity in a cell is dynamic. A compound with a long residence time (slow off-rate) on the target, but a fast off-rate on the off-target, will appear more selective in a cellular context than in an equilibrium biochemical assay.

    • Experiment: Perform a Jump-Dilution assay to measure

      
      .
      
Visualization: Assay Validation Workflow

Assay_Workflow Step1 Biochemical Screen (Low ATP) Step2 Determine ATP Km (Kinase Specific) Step1->Step2 High Potency? Step3 Re-run IC50 @ [ATP] = Km Step2->Step3 Step4 Calculate Ki (Cheng-Prusoff) Step3->Step4 Step5 Cellular Assay (NanoBRET/Western) Step4->Step5 Predicts

Caption: Workflow to bridge the gap between biochemical potency and cellular efficacy for ATP-competitive inhibitors.

Module 3: Computational & Structural Biology

User Question: "Docking scores for my C7-substituted analogs do not correlate with biological activity. Why is the model failing?"

Technical Analysis

The Pyrazolo[1,5-a]pyrimidine scaffold is highly planar.[1] Standard docking often fails to account for conserved water networks . In many kinases (e.g., CDK2), a specific water molecule mediates the interaction between the inhibitor and the protein backbone. Displacing this "structural water" without replacing its H-bond energy results in a "Potency Cliff."

Troubleshooting Protocol: Solvation Analysis
  • Water Mapping: Do not strip all waters from your PDB file. Use software (e.g., WaterMap, 3D-RISM) to identify "unhappy" (high energy) waters vs. "structural" (stable) waters.

  • The C7 Clash: Substituents at C7 often point toward the "roof" of the active site. If your docking shows a clash with the G-loop (Glycine-rich loop), the compound may actually induce a conformational change (induced fit) that rigid docking misses.

  • Action: Use Induced-Fit Docking (IFD) protocols allowing the G-loop residues to move.

FAQ: Quick Solutions

Q: My compounds are precipitating in the assay buffer. Is this a scaffold issue? A: Yes. The Pyrazolo[1,5-a]pyrimidine core is flat and lipophilic (aromatic stacking).

  • Fix: Introduce

    
     character (e.g., morpholine, piperazine) at the C5-amine or C7 position to disrupt planarity. Check for PAINS (Pan-Assay Interference Compounds) aggregation using a detergent-based counter-screen (e.g., 0.01% Triton X-100).
    

Q: Can I make this scaffold a covalent inhibitor? A: Yes. If your target has a Cysteine near the solvent front or the hinge, you can attach an acrylamide "warhead" to the C3 or C7 position. This changes the mechanism from equilibrium competition to irreversible binding, theoretically infinite selectivity against kinases lacking that specific Cysteine.

References
  • Dinaciclib (SCH 727965) Discovery: Parry, D., et al. (2010). Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor. Molecular Cancer Therapeutics.

  • Scaffold SAR & Selectivity: Anderson, M., et al. (2008). Pyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of CDK2.[2][3][4][5][6] Bioorganic & Medicinal Chemistry Letters.

  • Gatekeeper Interaction: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer.

  • Assay Validation (ATP Competition): Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley-Interscience.

  • TRK Inhibition SAR: Schenone, S., et al. (2008). Pyrazolo[3,4-d]pyrimidines as potent inhibitors of the Src-Abl kinase family. (Relevant comparative SAR for fused pyrimidines).

Sources

Optimization

How to handle drug resistance development against Pyrazolo[1,5-a]pyrimidin-5-amine

This guide serves as a specialized Technical Support Center for researchers working with the Pyrazolo[1,5-a]pyrimidin-5-amine scaffold. This chemotype is a privileged structure in kinase inhibitor discovery, widely utili...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with the Pyrazolo[1,5-a]pyrimidin-5-amine scaffold. This chemotype is a privileged structure in kinase inhibitor discovery, widely utilized to target CDKs (Cyclin-Dependent Kinases), Trk receptors, and CK2 due to its ability to mimic the adenine ring of ATP.

Ticket ID: RES-PPA-001 Subject: Troubleshooting Acquired Resistance & Efficacy Loss Support Tier: Senior Application Scientist

System Overview: The Mechanism of Action

To troubleshoot resistance, you must first validate the binding mode. The Pyrazolo[1,5-a]pyrimidin-5-amine scaffold functions as a Type I ATP-competitive inhibitor .

  • The Anchor: The pyrazolo[1,5-a]pyrimidine core occupies the adenine-binding pocket of the kinase.[1]

  • The Hinge Interaction: The nitrogen atoms in the core (specifically N1) and the exocyclic 5-amine group typically form crucial hydrogen bonds with the kinase "hinge" region (e.g., Met592 in Trk kinases or Leu83 in CDK2).

  • The Failure Point: Resistance invariably arises when this H-bond network is disrupted (mutations) or when the compound is physically removed from the cell (efflux).

Troubleshooting Modules

Module A: The "Gatekeeper" Mutation (Steric Blockade)

Symptom: You observe a significant right-shift in IC50 (>10-fold) in drug-acclimated cell lines compared to parental lines, but the target kinase expression levels remain unchanged.

Diagnosis: The most common resistance mechanism for this scaffold is a point mutation at the "gatekeeper" residue deep within the ATP binding pocket. The pyrazolo[1,5-a]pyrimidine core is rigid.[2] If the gatekeeper residue mutates to a bulkier amino acid (e.g., Threonine to Isoleucine/Methionine), it creates a steric clash that prevents the scaffold from entering the pocket.

Validation Protocol:

  • Extract RNA from resistant and parental cells.

  • Perform RT-PCR amplifying the kinase domain (specifically the ATP-binding cleft).

  • Sanger Sequence to identify point mutations (Look for T→I, T→M, or G→R shifts).

Mitigation Strategy (Chemical Modification):

  • Remove Bulk: If your derivative has a bulky group at the C3 or C7 position, the mutation likely clashes with it.

  • Scaffold Hopping: Switch to a "Type II" inhibitor profile or modify the C3-position with a smaller, linear alkyne or nitrile group to avoid the gatekeeper clash.

Visualization: The Gatekeeper Block

GatekeeperResistance Compound Pyrazolo-Amine Scaffold BindingSite ATP Binding Pocket Compound->BindingSite Targets Resistance Steric Clash (Resistance) Compound->Resistance Cannot Bind GatekeeperWT Wild Type Gatekeeper (Small Residue) BindingSite->GatekeeperWT Contains GatekeeperMut Mutant Gatekeeper (Bulky Residue) BindingSite->GatekeeperMut Acquires Mutation Inhibition Successful Inhibition GatekeeperWT->Inhibition Allows Entry GatekeeperMut->Resistance Blocks Entry

Figure 1: Logic flow of Gatekeeper Mutation resistance.[2] The bulky mutant residue physically blocks the rigid pyrazolo[1,5-a]pyrimidine core from accessing the hinge region.

Module B: The Efflux Pump (MDR Phenotype)

Symptom: Your compound shows nanomolar potency in biochemical (cell-free) kinase assays but micromolar potency in whole-cell viability assays. The resistant cells show cross-resistance to Taxol or Doxorubicin.

Diagnosis: The Pyrazolo[1,5-a]pyrimidin-5-amine scaffold is often a substrate for P-glycoprotein (P-gp/ABCB1) or BCRP (ABCG2) . High lipophilicity (common in this class) increases the likelihood of being pumped out of the cell before engaging the target.

Diagnostic Experiment:

Condition Treatment Expected Result (If Efflux is Cause)
A Compound X alone High IC50 (Low Efficacy)
B Compound X + Verapamil (5 µM) Significant IC50 Drop (Restored Efficacy)

| C | Compound X + Fumitremorgin C | IC50 Drop (Implies BCRP involvement) |

Mitigation Strategy:

  • Reduce Lipophilicity: Lower the cLogP (target < 3.5) by introducing polar groups (e.g., morpholine, piperazine) at the C7 position.

  • Mask H-Bond Donors: The 5-amine is a hydrogen bond donor. Capping it or modifying the pKa can reduce P-gp recognition.

Module C: Bypass Signaling (Pathway Reactivation)

Symptom: Western blots confirm the target kinase is inhibited (phosphorylation of downstream substrate is blocked), yet the cells continue to proliferate.

Diagnosis: The cancer cells have activated a parallel survival pathway. For example, if you inhibit CDK2/9, the cell may upregulate MYC or activate the PI3K/AKT pathway to bypass the cell cycle blockade.

Validation Protocol: Perform a Phospho-Kinase Array or Proteomics screen. Look for upregulation of:

  • p-ERK (MAPK pathway)

  • p-AKT (PI3K pathway)

  • p-STAT3 (JAK/STAT pathway)

Mitigation Strategy:

  • Combination Therapy: Combine your Pyrazolo-amine compound with a MEK inhibitor (e.g., Trametinib) or a PI3K inhibitor.

  • Dual Inhibition: Synthesize derivatives that target both the primary kinase and the bypass kinase (e.g., dual CDK/Trk inhibitors are common with this scaffold).

Visualization: Bypass Mechanism

BypassSignaling GrowthSignal Growth Signal TargetKinase Target Kinase (e.g., CDK2) GrowthSignal->TargetKinase BypassPath Bypass Pathway (e.g., PI3K/AKT) GrowthSignal->BypassPath Compensatory Activation Downstream Cell Cycle Progression TargetKinase->Downstream Blocked Inhibitor Pyrazolo-Amine Inhibitor Inhibitor->TargetKinase Inhibits Survival Cell Survival (Resistance) BypassPath->Survival Drives Growth

Figure 2: Bypass signaling. While the inhibitor successfully blocks the primary target, the cell reroutes signaling through an alternative pathway (red arrows) to ensure survival.

Frequently Asked Questions (FAQ)

Q: My compound precipitates in cell culture media. Could this mimic resistance? A: Yes. Pyrazolo[1,5-a]pyrimidines can be planar and lipophilic, leading to poor aqueous solubility. If the compound crashes out, the effective concentration drops, mimicking resistance.

  • Fix: Check solubility in PBS/Media. Formulate with cyclodextrins or create a hydrochloride salt form of the 5-amine to improve solubility.

Q: Is the resistance reversible? A:

  • If Epigenetic/Metabolic: Yes. A "drug holiday" (culturing without drug for 4 weeks) may restore sensitivity.

  • If Genetic (Mutation): No. The mutation is fixed in the genome.

Q: Can I use this scaffold for CNS targets? A: Yes, but P-gp efflux is a major barrier at the Blood-Brain Barrier (BBB). You must optimize the Multi-Parameter Optimization (MPO) score, specifically keeping TPSA < 90 Ų and avoiding high molecular weight substituents.

References

  • Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidine Trk Inhibitors. Source: MDPI (Molecules 2024). Context: Details the hinge interaction at Met592 and how scaffold modifications (e.g., at C3/C7) affect potency against gatekeeper mutations like Trk F589L. URL:[Link]

  • Pyrazolo[1,5-a]pyrimidines as CDK Inhibitors (Dinaciclib Analogues). Source: MDPI (Pharmaceuticals 2024). Context: Discusses the binding mode of the scaffold in the ATP pocket of CDK2 and strategies to enhance selectivity and overcome resistance. URL:[Link]

  • Overcoming P-gp Mediated Resistance with Pyrazolo/Triazolo Derivatives. Source: PubMed Central / NIH. Context: Describes how heterocycles in this class can be substrates for efflux pumps and strategies to design inhibitors that evade or inhibit P-gp. URL:[Link]

  • Advances in Pyrazolo[1,5-a]pyrimidines as Protein Kinase Inhibitors. Source: RSC Advances. Context: Comprehensive review of the scaffold's synthesis, biological targets (EGFR, B-Raf, MEK), and structural modifications to improve pharmacokinetics.[3][4] URL:[Link]

Sources

Troubleshooting

Technical Support Center: Bioavailability Enhancement for Pyrazolo[1,5-a]pyrimidin-5-amine

Status: Active Operator: Senior Application Scientist, Lead Optimization Unit Ticket ID: BIO-PYR-005-SOL Executive Summary You are encountering bioavailability challenges with Pyrazolo[1,5-a]pyrimidin-5-amine . This scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist, Lead Optimization Unit Ticket ID: BIO-PYR-005-SOL

Executive Summary

You are encountering bioavailability challenges with Pyrazolo[1,5-a]pyrimidin-5-amine . This scaffold exhibits classic BCS Class II/IV characteristics : high crystal lattice energy (planar rigidity), poor aqueous solubility at physiological pH, and potential metabolic liability.

This guide bypasses generic advice. It provides a root-cause analysis and actionable protocols to transition your compound from "brick dust" to a bioavailable clinical candidate.

Module 1: Solubility Troubleshooting (The "Brick Dust" Issue)

User Issue: "My compound dissolves in DMSO but precipitates immediately upon dilution in PBS or saline."

Root Cause Analysis: The pyrazolo[1,5-a]pyrimidine core is highly planar, leading to strong


 stacking interactions and high lattice energy. The 5-amine group is a weak base (pKa 

3.5–4.5). At neutral pH (7.4), the molecule is predominantly uncharged and lipophilic, causing rapid precipitation (crash-out) from organic stocks.

Troubleshooting Protocol:

ParameterSpecificationActionable Adjustment
pKa Exploitation Weak Base (N-5/N-1)Acidify the vehicle. Solubility increases exponentially as pH drops below pKa. Target vehicle pH 3.5–4.0 using Citrate or Acetate buffer.
Cosolvent Limit DMSO/PEG400Avoid "Shock" Dilution. Do not inject 100% DMSO stock directly into saline. Use a stepped gradient: DMSO

PEG400

Aqueous Buffer.
Surfactant WettabilityAdd Tween 80 (0.5 - 1%). This prevents crystal nucleation during the mixing phase.
Decision Logic: Solubility Optimization

SolubilityLogic Start Start: Compound Precipitation Check_pKa Check pKa (Is it basic?) Start->Check_pKa Salt_Screen Generate Salt Form (Mesylate/HCl) Check_pKa->Salt_Screen Yes (Amine present) Cosolvent Cosolvent System (10% DMSO / 40% PEG400) Check_pKa->Cosolvent No (Neutral) Salt_Screen->Cosolvent Solubility < 1mg/mL Success Stable Solution Salt_Screen->Success Solubility > 1mg/mL Complexation Cyclodextrin Complexation (SBE-β-CD / Captisol) Cosolvent->Complexation Precipitates in vivo Cosolvent->Success Stable Complexation->Success

Figure 1: Stepwise logic for solubilizing hydrophobic amines. Prioritize salt formation and complexation over high-percentage organic cosolvents to reduce vehicle toxicity.

Module 2: Advanced Formulation (Cyclodextrin Complexation)

User Issue: "Cosolvents cause pain/toxicity in mice, but the drug is still insoluble in water."

Technical Solution: For Pyrazolo[1,5-a]pyrimidines, Sulfobutyl ether-


-cyclodextrin (SBE-

-CD / Captisol®)
is the gold standard. Unlike standard

-CD (nephrotoxic), SBE-

-CD is safe for parenteral use. It encapsulates the hydrophobic aromatic core while the sulfobutyl arms interact with the protonated amine.

Protocol: "In Situ" Complexation for IV/IP Dosing

  • Preparation of Vehicle: Dissolve 20% w/v SBE-

    
    -CD in 50 mM Citrate Buffer (pH 4.0).
    
  • Drug Addition: Add excess Pyrazolo[1,5-a]pyrimidin-5-amine powder to the vehicle.

  • High-Energy Mixing: Sonicate for 20 minutes or bead-mill for 1 hour. Note: Heat (up to 60°C) can speed up equilibrium but verify chemical stability first.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove un-dissolved "brick dust."
    
  • Quantification: Analyze filtrate by HPLC to determine the final soluble concentration (often increases from <1

    
    g/mL to >5 mg/mL).
    

Why this works: The anionic nature of SBE-


-CD electrostatically attracts the protonated 5-amine, while the hydrophobic cavity shields the pyrazolo-pyrimidine rings from water.
Module 3: In Vivo Pharmacokinetics (Clearance & Metabolism)

User Issue: "I achieved solubility, but plasma exposure (AUC) is negligible."

Root Cause Analysis: If solubility is solved (


 is high) but bioavailability (

) remains low, the issue is likely First-Pass Metabolism (

)
or Efflux .
  • Metabolic Liability: The pyrazolo[1,5-a]pyrimidine scaffold is susceptible to oxidation by CYP3A4, particularly at the C-3 or C-6 positions if unsubstituted.

  • Permeability/Efflux: These planar amines are frequent substrates for P-glycoprotein (P-gp/MDR1).

Diagnostic Workflow: The "Bioavailability Trap"

PK_Failure_Analysis Low_F Low Bioavailability (F%) Sub_Solubility 1. Check Solubility (Fa) Low_F->Sub_Solubility Sub_Permeability 2. Check Permeability (Caco-2) Sub_Solubility->Sub_Permeability Soluble Action_Formulation Fix: Nanomilling / Lipid Formulation Sub_Solubility->Action_Formulation Insoluble Sub_Metabolism 3. Check Metabolism (Microsomes) Sub_Permeability->Sub_Metabolism High Permeability Action_Efflux Fix: P-gp Inhibitor / Prodrug Sub_Permeability->Action_Efflux High Efflux Ratio Action_MedChem Fix: Block Metabolic Hotspot (F/Cl) Sub_Metabolism->Action_MedChem High Intrinsic Clearance

Figure 2: Diagnostic flow for low exposure. Distinguishing between solubility-limited absorption (Class II) and metabolism-limited elimination (Class I/II) is critical.

Actionable Steps:

  • Microsomal Stability Assay: Incubate compound with mouse/human liver microsomes + NADPH. If

    
     min, you have a metabolic stability issue, not just a solubility issue.
    
  • Caco-2 Assay: Calculate the Efflux Ratio (B-A / A-B). If ratio > 2, your compound is being pumped out of the gut wall.

    • Fix: Co-administer with a P-gp inhibitor (e.g., Elacridar) for proof-of-concept studies, or use a lipid-based formulation (Labrasol) to inhibit intestinal P-gp.

Module 4: Vehicle Toxicity & Limits

User Issue: "My mice are losing weight or showing injection site necrosis."

Safety Limits for Rodents (IV/IP): Do not exceed these thresholds. High organic content causes hemolysis and peritonitis.

ExcipientMax % (Bolus IV)Max % (IP)Mechanism of Toxicity
DMSO 5-10%10-20%Hemolysis, local inflammation.
Ethanol 5-10%10%CNS depression, hemolysis.
PEG 400 40%50%High osmolality causes cellular dehydration/pain.
Tween 80 1-2%1-2%Histamine release (pseudo-allergy).
SBE-

-CD
40% 40% Safest option. Renally cleared.

Recommended "Universal" Vehicle for this Scaffold:

  • 5% DMSO (Pre-dissolve stock)

  • 30% PEG 400

  • 65% Water (or Saline) + 1 molar equivalent HCl (to form in situ salt)

References
  • Scaffold Properties: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[1][2][3][4] Molecules. 2024.[2][5]

  • Cyclodextrin Formulation: Captisol®: An efficient carrier and solubilizing agent for essential oils and their components. Journal of Inclusion Phenomena.

  • Solubility Enhancement: Enhanced Solubility and Rapid Delivery of Vitamin D3 via Captisol®. Sci Pharm. 2022.

  • Metabolic Stability: Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors. ACS Med.[1] Chem. Lett. 2016.[1]

  • General Physicochemical Data: PubChem Compound Summary for Pyrazolo[1,5-a]pyrimidin-5-amine. National Library of Medicine.

Sources

Optimization

Common pitfalls in the characterization of Pyrazolo[1,5-a]pyrimidin-5-amine compounds

Technical Support Center: Characterization & Troubleshooting of Pyrazolo[1,5-a]pyrimidin-5-amine Scaffolds Audience: Medicinal Chemists, Structural Biologists, and Process Chemists. Topic: Pyrazolo[1,5-a]pyrimidin-5-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization & Troubleshooting of Pyrazolo[1,5-a]pyrimidin-5-amine Scaffolds

Audience: Medicinal Chemists, Structural Biologists, and Process Chemists. Topic: Pyrazolo[1,5-a]pyrimidin-5-amine Characterization. Version: 1.0 (Current as of 2026).

Overview: The "Privileged" Scaffold Trap

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in kinase inhibitor discovery (e.g., Dinaciclib, Zaleplon) due to its ATP-mimetic properties. However, its synthesis and characterization are fraught with specific pitfalls—primarily regiochemical ambiguity and tautomeric fluidity—that often lead to structural misassignment.

This guide provides self-validating protocols to troubleshoot these specific issues.

Module 1: The Regioisomer Crisis (5- vs. 7-Substitution)

User Question: I synthesized a 5-methyl-7-aryl derivative via condensation of a 5-aminopyrazole with a


-diketone, but the biological activity is unexpected. How do I definitively confirm I didn't make the 7-methyl-5-aryl regioisomer?

Technical Insight: The condensation of 3(5)-aminopyrazoles with unsymmetrical 1,3-electrophiles (like


-ketoesters or 

-diketones) is governed by the "hard/soft" nucleophilicity of the pyrazole exocyclic amine (N-NH2) versus the ring nitrogen (N1). Subtle changes in solvent (AcOH vs. EtOH) or temperature can flip the regioselectivity, yielding the 7-isomer instead of the 5-isomer.

Self-Validating Troubleshooting Protocol:

  • The "Methyl Rule" (13C NMR Check):

    • Protocol: Acquire a standard proton-decoupled 13C NMR. Locate the methyl carbon signal attached to the pyrimidine ring.

    • Validation Logic:

      • Signal at

        
        24.0–25.0 ppm:  Indicates a 5-methyl  substituent.
        
      • Signal at

        
        17.0–17.5 ppm:  Indicates a 7-methyl  substituent.
        
    • Mechanism:[1] The C7 position experiences a stronger shielding effect due to the proximity of the bridgehead nitrogen lone pair and the pyrazole ring current.

  • The H-6 Coupling Test (1H NMR Check):

    • Protocol: Examine the proton signal at position 6 (H-6) and the methyl group signal.

    • Validation Logic:

      • No Coupling: If the methyl group is a singlet and H-6 is a singlet (or simple doublet from H-2), it is likely the 5-methyl isomer.

      • Long-Range Coupling (~0.9 Hz): If the methyl signal shows a fine splitting (quartet-like) or H-6 shows additional splitting, it is the 7-methyl isomer. The 7-methyl group couples through the ring system to H-6 more effectively than the 5-methyl group.

  • The 15N-HMBC Arbiter (Definitive):

    • Protocol: Run a 1H-15N HMBC experiment. Focus on the bridgehead nitrogen (N4).

    • Validation Logic: Distinguishing isomers relies on the correlation between the pyrimidine protons and the bridgehead nitrogen. If H-5 correlates to the bridgehead N, you have the 7-substituted isomer. If H-7 correlates, you have the 5-substituted isomer.

Visual Guide: Regioisomer Determination Workflow

RegioisomerCheck cluster_legend Validation Logic Start Sample: Pyrazolo[1,5-a]pyrimidine (Methyl substituted) C13_Check Step 1: 13C NMR Check Methyl Shift Start->C13_Check Decision1 Shift Value? C13_Check->Decision1 Res_5Me Probable 5-Methyl Isomer (~24.8 ppm) Decision1->Res_5Me > 20 ppm Res_7Me Probable 7-Methyl Isomer (~17.2 ppm) Decision1->Res_7Me < 18 ppm H1_Check Step 2: 1H NMR Check H-6 Coupling Res_5Me->H1_Check Res_7Me->H1_Check Decision2 Coupling (J)? H1_Check->Decision2 Confirm_5 CONFIRMED: 5-Methyl (No H6-Me coupling) Decision2->Confirm_5 Singlet (No J) Confirm_7 CONFIRMED: 7-Methyl (J ~ 0.9 Hz detected) Decision2->Confirm_7 Quartet/Split Validation Data derived from Chimichi et al. (Can. J. Chem.)

Caption: Decision tree for distinguishing 5-methyl vs. 7-methyl regioisomers using standard NMR parameters.

Module 2: Tautomerism & The "Missing" Proton

User Question: My LC-MS shows the correct mass for the 5-amino compound, but the proton NMR in CDCl3 is missing the NH2 protons, and the aromatic peaks are incredibly broad. Is my compound decomposing?

Technical Insight: Pyrazolo[1,5-a]pyrimidin-5-amines can exist in equilibrium between the amino form (favored in polar solvents) and the imino tautomer. In non-polar solvents like CDCl3, rapid exchange between these forms, or intermolecular hydrogen bonded aggregation (stacking), causes intermediate exchange rates on the NMR time scale, leading to peak broadening or "disappearance" of exchangeable protons.

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
Broad/Missing NH2 Rapid exchange or aggregation.Switch Solvent: Use DMSO-d6 or DMF-d7. The high polarity stabilizes the amino form and breaks aggregates.
Split Signals (Duplication) Restricted rotation (Rotamers) or slow tautomerism.Variable Temp (VT) NMR: Heat sample to 340-350 K. If peaks coalesce into sharp singlets, it is a dynamic equilibrium (rotamer/tautomer), not an impurity.
Extra Carbonyl Peak (~160 ppm) Hydrolysis to Pyrazolo-pyrimidinone.Check MS: If Mass = M+1 (vs amine), the amine has hydrolyzed to the ketone (common in acidic workups).

Module 3: The Dimroth Rearrangement Trap

User Question: I treated my pyrazolo[1,5-a]pyrimidine with base to alkylate the amine, and the product has the correct mass but a completely different UV/NMR profile.

Technical Insight: Under basic conditions (especially with heating), pyrazolo[1,5-a]pyrimidines can undergo a Dimroth Rearrangement . The pyrimidine ring opens and recyclizes, often swapping the positions of substituents (e.g., a substituent at C7 might migrate or the core might rearrange to a [1,5-b] isomer equivalent depending on the specific fusion).

Self-Validating Check:

  • UV-Vis Comparison: The rearranged isomer usually has a significantly different

    
     due to altered conjugation.
    
  • Synthesis Audit: Did you use strong base (NaOH, NaOEt) and heat? If yes, rearrangement is a high probability.

  • Verification: Use the 15N-HMBC protocol from Module 1. The connectivity of the bridgehead nitrogen will change if the ring system has rearranged.

Module 4: Solubility & Purification Artifacts

User Question: I cannot get a clean separation on HPLC. The peak tails significantly, and I see a "ghost" peak that re-equilibrates.

Technical Insight: The planar, electron-deficient nature of the scaffold invites strong


-

stacking. On C18 columns, this manifests as severe tailing. The "ghost peak" is often a protonated species separating from the neutral species if the mobile phase pH is near the pKa of the pyrimidine nitrogen (~pKa 2-4).

Optimization Guide:

  • Mobile Phase: Do NOT use neutral pH.

    • Recommendation: Use 0.1% Formic Acid (pH ~2.7) or 10mM Ammonium Bicarbonate (pH ~10). You must drive the equilibrium fully to the protonated or neutral state.

  • Diluent: Do not dissolve the sample in 100% DMSO if injecting onto a high-aqueous initial gradient. This causes "micro-precipitation" in the loop, leading to artifacts. Use 50:50 DMSO:Water or MeCN:Water.

References

  • Regioselective Synthesis & NMR Assignment: Chimichi, S., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry, vol. 70, 1992, pp. 1093-1097.[2] Link

  • Kinase Inhibitor Context: Williamson, D. S., et al. "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2." Bioorganic & Medicinal Chemistry Letters, vol. 15, no. 3, 2005, pp. 863-867. Link

  • Tautomerism & Rearrangement: Lynch, M. A., et al. "Dimroth rearrangement of pyrazolo[1,5-a]pyrimidines." Journal of Heterocyclic Chemistry, vol. 35, 1998. Link

  • General Characterization: Moustafa, M. S., et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors."[1][3] RSC Advances, 2022. Link

Sources

Troubleshooting

Purification techniques for high-purity Pyrazolo[1,5-a]pyrimidin-5-amine

Topic: Purification & Isolation Protocols Content Type: Troubleshooting Guide & FAQs Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Introduction: The Purity Paradox As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Protocols Content Type: Troubleshooting Guide & FAQs Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists

Introduction: The Purity Paradox

As a Senior Application Scientist, I often see researchers struggle with Pyrazolo[1,5-a]pyrimidin-5-amine scaffolds. The challenge is rarely the synthesis itself—cyclocondensation is robust—but rather the deceptive simplicity of its purification. This scaffold is prone to regioisomer contamination (specifically the 7-amine isomer) and persistent chromophoric impurities that trace back to oxidized pyrazole starting materials.

High purity (>99.5%) is non-negotiable for kinase inhibition assays (e.g., CK2, CDK) where minor isomers can skew IC50 values by orders of magnitude. This guide moves beyond standard textbook recipes to address the specific physicochemical behaviors of this fused heterocyclic system.

Part 1: Critical Troubleshooting (Q&A)
Q1: My LC-MS shows a single peak, but the ¹H NMR suggests a mixture. What is happening?

Diagnosis: You are likely dealing with regioisomeric contamination . The Science: The condensation of 3-aminopyrazole with unsymmetrical 1,3-dicarbonyls (or enaminones) produces both the 5-amine and 7-amine isomers. These isomers have identical molecular weights and very similar polarities, often co-eluting on standard C18 gradients. The Fix:

  • Switch Stationary Phases: Standard Silica (SiO₂) often fails to resolve these. Switch to Amine-functionalized silica or use a C18-PFP (Pentafluorophenyl) column for HPLC. The PFP phase engages in pi-pi interactions that discriminate between the electronic distributions of the 5- and 7-isomers.

  • NMR Validation: Check the chemical shift of the proton at the 6-position (pyrimidine ring). In the 5-amine, this proton is typically more shielded (upfield) compared to the 7-amine due to the resonance effect of the adjacent amine group.

Q2: The product retains a stubborn yellow/brown tint even after column chromatography. How do I remove it?

Diagnosis: Trace oxidation products of the pyrazole ring or trapped metal catalysts. The Science: Pyrazolo[1,5-a]pyrimidines are weak fluorophores. However, intense color usually indicates conjugated impurities (oligomers) or metal complexes that "ride" with your compound due to similar solubility profiles. The Fix:

  • Do NOT just recrystallize: Recrystallization often traps these colored impurities in the lattice.

  • Activated Carbon Treatment: Dissolve the crude solid in hot Ethanol or MeOH (10-15 volumes). Add Activated Carbon (Darco G-60, 5-10 wt%) . Reflux for 30 minutes, then filter hot through a Celite pad.

  • Scavenger Resins: If Pd/Cu catalysis was used in a prior step, use a thiourea-based scavenger resin (e.g., SiliaMetS® Thiol) rather than standard extraction.

Q3: My compound precipitates on the column during loading. How do I solve this solubility issue?

Diagnosis: "Crash-out" due to polarity mismatch. The Science: Pyrazolo[1,5-a]pyrimidin-5-amines are planar and stack efficiently, leading to poor solubility in the non-polar mobile phases (Hexane/DCM) required for initial loading. The Fix:

  • Solid Load (Dry Load): This is the gold standard. Dissolve your crude in MeOH/DCM, adsorb onto Celite 545 or silica gel (ratio 1:2 compound:support), and evaporate to dryness. Load this powder as a "cartridge" on top of your column. This eliminates solvent mismatch shock.

Q4: Acid-Base extraction failed to recover my product. Where did it go?

Diagnosis: Incorrect pH targeting. The Science: The bridgehead nitrogen reduces the basicity of the pyrimidine ring. The pKa of the conjugate acid is typically lower (approx 2.5–3.5) than simple pyrimidines.[1][2][3] If you extract with weak acid (pH 4-5), the molecule remains neutral and stays in the organic layer. The Fix:

  • Extraction Protocol: Use 1M or 2M HCl to ensure full protonation (pH < 1) and drive the compound into the aqueous phase.

  • Recovery: When basifying the aqueous layer to precipitate the product, neutralize slowly to pH 8-9 using saturated NaHCO₃ or NH₄OH. Do not overshoot to pH 14, as some derivatives can undergo ring-opening hydrolysis under harsh basic conditions.

Part 2: Quantitative Data & Solvent Selection

Table 1: Solvent Selection Guide for Recrystallization Based on thermodynamic solubility differentials.

Solvent SystemSuitabilityNotes
Ethanol (Abs.) ⭐⭐⭐⭐⭐Primary Choice. Good thermal gradient. Dissolves impurities hot; product crystallizes upon cooling.
MeOH/Water (9:1) ⭐⭐⭐⭐Excellent for removing inorganic salts. Requires slow cooling to avoid oiling out.
Acetonitrile ⭐⭐⭐Good for removing non-polar synthesis byproducts.
Ethyl Acetate ⭐⭐often too poor solubility for the product, leading to high solvent volumes.
DMSO/Water Avoid. Hard to remove solvent traces; high boiling point risks thermal degradation.

Table 2: Chromatographic Parameters

ParameterRecommendationRationale
Stationary Phase C18-PFP or Amine-SilicaEnhanced selectivity for regioisomers.
Mobile Phase A Water + 0.1% NH₄OHBasic pH suppresses ionization, improving peak shape for amines.
Mobile Phase B AcetonitrileSharper peaks than MeOH for this scaffold.
Detection UV 254 nm & 280 nm280 nm is more selective for the fused ring system.
Part 3: Visualization of Workflows
Workflow 1: Purification Decision Tree

Caption: Logical decision pathway for selecting the optimal purification method based on crude purity and impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC / LC-MS) Start->CheckTLC IsomerCheck Regioisomers Present? CheckTLC->IsomerCheck ColorCheck Strong Coloration? IsomerCheck->ColorCheck No (Clean Profile) Column Flash Chromatography (DCM/MeOH or EtOAc/Hex) IsomerCheck->Column Yes (>5%) Recryst Recrystallization (EtOH or MeOH/H2O) ColorCheck->Recryst No CarbonTreat Activated Carbon Treatment (Reflux) ColorCheck->CarbonTreat Yes Final Pure Pyrazolo[1,5-a]pyrimidin-5-amine Recryst->Final CarbonTreat->Recryst Column->ColorCheck DryLoad Solid Load on Celite Column->DryLoad Poor Solubility? DryLoad->Column

Workflow 2: Regioisomer Formation & Control

Caption: Mechanistic origin of the 5-amine vs 7-amine regioisomers during cyclocondensation.

Regioisomerism Amine 3-Aminopyrazole (Nucleophile) Reaction Cyclocondensation Amine->Reaction Diketo Unsymmetrical 1,3-Dicarbonyl Diketo->Reaction PathA Attack at C1 (Ketone) Reaction->PathA PathB Attack at C3 (Ester/Nitrile) Reaction->PathB Prod7 7-Amine Isomer (Impurity) PathA->Prod7 Favored under Acidic Conditions Prod5 5-Amine Isomer (Target) PathB->Prod5 Favored under Basic Conditions

References
  • Vertex Pharmaceuticals. (2024).[4] Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity. PubMed Central. [Link]

  • Royal Society of Chemistry. (2020).[3] Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. [Link]

  • National Institutes of Health. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. PubMed Central. [Link]

  • Google Patents. (2015).

Sources

Optimization

Mitigating cytotoxicity of Pyrazolo[1,5-a]pyrimidin-5-amine in normal cell lines

Topic: Mitigating Cytotoxicity in Normal Cell Lines Status: Active | Ticket Priority: High | Assigned Specialist: Senior Application Scientist Executive Summary The Pyrazolo[1,5-a]pyrimidine scaffold is a "privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Cytotoxicity in Normal Cell Lines

Status: Active | Ticket Priority: High | Assigned Specialist: Senior Application Scientist

Executive Summary

The Pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, widely utilized to design ATP-competitive inhibitors for kinases such as CDK, CK2, B-Raf, and Trk . While highly potent against cancer lines (e.g., inducing G2/M arrest and apoptosis), these compounds often exhibit significant cytotoxicity in normal cell lines (e.g., fibroblasts, hepatocytes).

This toxicity typically stems from two distinct sources:

  • Physicochemical Toxicity: Poor aqueous solubility leading to micro-precipitation and physical cellular stress.

  • On-Target/Off-Target Pharmacology: Inhibition of essential "housekeeping" kinases (e.g., CDK1/2) in normal proliferating cells.

This guide provides a structured troubleshooting approach to decouple these variables and improve the Selectivity Index (SI) of your compounds.

Module 1: Physicochemical Troubleshooting (Solubility & Formulation)

User Issue: "My cells look granular or necrotic immediately (<4 hours) after adding the compound, even at low concentrations."

Diagnosis: This is likely non-specific physical toxicity caused by compound precipitation. Pyrazolo[1,5-a]pyrimidines are planar and lipophilic; they tend to stack and crash out of aqueous media (like DMEM/RPMI) when added directly from high-concentration DMSO stocks.

Protocol 1.1: The "Step-Down" Serial Dilution Method

Do not spike 100% DMSO stock directly into the cell culture well.

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate Dilution: Dilute the stock 1:10 in culture media (without serum) or PBS to create a 1 mM working solution (10% DMSO).

    • Check Point: Vortex vigorously. If it turns cloudy, sonicate for 30 seconds.

  • Final Dilution: Add the intermediate solution to your cell culture media to reach the final assay concentration (e.g., 10 µM, 0.1% DMSO final).

  • Validation: Inspect the media under 40x microscopy before adding to cells. If crystals are visible, the toxicity is physical, not biological.

Visual Guide: Solubility Optimization Workflow

SolubilityWorkflow Figure 1: Step-Down Dilution Strategy to prevent false-positive cytotoxicity caused by precipitation. Start Compound Stock (100% DMSO) Direct Direct Addition to Media Start->Direct StepDown Intermediate Dilution (1:10 in PBS/Media) Start->StepDown Precip Micro-precipitation (False Positive Toxicity) Direct->Precip Check Visual Check (Turbidity/Crystals) StepDown->Check Check->StepDown Cloudy (Sonicate/Warm) Final Add to Cells (Final <0.5% DMSO) Check->Final Clear

Module 2: Pharmacological Optimization (SAR & Selectivity)

User Issue: "The compound is soluble, but it kills normal fibroblasts (e.g., WI-38, MRC-5) with the same potency as cancer cells."

Diagnosis: This indicates a Selectivity Window failure. Your compound is likely inhibiting essential kinases (CDK1, CDK2, or GSK-3β) required for normal cell homeostasis. The Pyrazolo[1,5-a]pyrimidine core binds the ATP hinge region; without specific "gatekeeper" interactions, it is a promiscuous pan-kinase inhibitor.

Scientific Insight: Structural Activity Relationship (SAR)

To mitigate toxicity, you must modify the scaffold to exploit differences between the oncogenic target (e.g., B-Raf V600E, CDK9) and housekeeping kinases.

  • Position C3 (Selectivity Switch): Introduction of bulky groups here (e.g., pyrazole-3-carbonitrile, triazoles) often improves selectivity by clashing with the gatekeeper residue of off-target kinases.

  • Position C7 (Electronic Tuning): Electron-donating groups (EDGs) here influence the electron density of the pyrimidine ring, altering hydrogen bond strength at the hinge region.

  • Position C5 (Hinge Binder): The amine/aniline moiety at C5 is critical for ATP-pocket binding. Modifying the aniline ring with solubilizing groups (morpholine, piperazine) can alter the orientation and improve the pharmacokinetic profile.

Visual Guide: SAR Optimization Logic

SAR_Logic Figure 2: SAR decision tree for mitigating toxicity via structural modification. cluster_mod Structural Modifications Core Pyrazolo[1,5-a]pyrimidine Scaffold (Promiscuous) C3 C3 Substitution (Bulky Heterocycles) Core->C3 C7 C7 Substitution (Electron Donors) Core->C7 C5 C5 Amine Linker (Solubilizing Groups) Core->C5 Result_C3 Gatekeeper Clash (Increases Selectivity) C3->Result_C3 Result_C7 H-Bond Tuning (Fine-tunes Potency) C7->Result_C7 Result_C5 Reduced Lipophilicity (Lowers Physical Tox) C5->Result_C5

Module 3: Experimental Validation (Selectivity Index)

User Issue: "How do I quantitatively prove my compound is safe for normal tissues?"

Solution: You must calculate the Selectivity Index (SI) . An SI > 10 is generally considered the threshold for a promising therapeutic lead.

Protocol 3.1: Comparative Cytotoxicity Assay
  • Cell Selection:

    • Target: Cancer line (e.g., MCF-7, HCT-116).

    • Control: Normal counterpart (e.g., MCF-10A for breast, primary hepatocytes for liver).

  • Dosing: 9-point dose-response curve (e.g., 10 µM down to 1 nM).

  • Endpoint: MTT or CellTiter-Glo assay at 72 hours.

  • Calculation:

    
    
    
Data Interpretation Table
SI ValueInterpretationAction Required
< 1.0 Toxic / Non-selectiveSTOP. Compound kills normal cells faster than cancer cells. Check solubility.
1.0 - 10 Moderate SelectivityOptimize. Modify C3/C7 positions to improve kinase specificity.
> 10 Good SelectivityProceed. Move to metabolic stability (microsomal) assays.
Module 4: Frequently Asked Questions (FAQs)

Q: My compound is stable in DMSO but precipitates in media after 24 hours. Why? A: This is "delayed precipitation" or crystallization. The Pyrazolo[1,5-a]pyrimidine core is highly crystalline.

  • Fix: Add a solubilizing tail (e.g., N-methylpiperazine) to the C5-aniline ring or use a formulation additive like 5% Cyclodextrin (HP-β-CD) in your media.

Q: I see toxicity in Hepatocytes but not Fibroblasts. Is this specific? A: Yes. This suggests metabolic activation . The liver cells (hepatocytes) contain CYP450 enzymes that may be oxidizing the pyrazolo[1,5-a]pyrimidine ring into a reactive epoxide or quinone-imine intermediate.

  • Fix: Perform a microsomal stability assay. If stability is low, block metabolic "soft spots" (often the para-position of the phenyl ring) with Fluorine or Chlorine.

Q: Can I use this scaffold for CNS targets? A: Yes, but be cautious. While these compounds often cross the Blood-Brain Barrier (BBB) due to lipophilicity, this same property increases neurotoxicity risk. Ensure your LogP is optimized between 2.0 and 3.5.

References
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances, 2021.

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 2020.[1]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules, 2024.[2][3][4]

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases. Journal of Medicinal Chemistry, 2010.

  • Synthesis, Cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines. Bioorganic Chemistry, 2020.[5]

Sources

Troubleshooting

Improving the stability of Pyrazolo[1,5-a]pyrimidin-5-amine under acidic conditions

Topic: Improving Stability Under Acidic Conditions Document ID: TSC-PYR-005 | Version: 2.1 | Status: Active Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you have obser...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Stability Under Acidic Conditions

Document ID: TSC-PYR-005 | Version: 2.1 | Status: Active

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed unexpected degradation of your Pyrazolo[1,5-a]pyrimidin-5-amine scaffold during High-Performance Liquid Chromatography (HPLC) purification, LC-MS analysis, or storage in acidic media.

This scaffold is a privileged structure in kinase inhibitor discovery (e.g., CDK, PI3K, and Trk inhibitors).[1] However, the fused pyrimidine ring possesses specific electronic vulnerabilities that make it susceptible to acid-catalyzed nucleophilic attack , leading to ring opening and loss of potency.

This guide provides the mechanistic "why" and the procedural "how" to stabilize your compound.

Module 1: Diagnostic & Mechanism

Q: Why is my compound degrading in acidic solvents (e.g., 0.1% TFA)?

A: The degradation is likely caused by acid-catalyzed hydration of the pyrimidine ring, specifically at the C7 position.

The Mechanism of Failure

While the Pyrazolo[1,5-a]pyrimidine system is aromatic, the bridgehead nitrogen (N4) and the pyrazole nitrogen (N1) create a push-pull electronic system.

  • Protonation: In strong acids (pH < 2, such as 0.1% TFA), the N1 or N4 nitrogen becomes protonated.[1]

  • Activation: This protonation significantly increases the electrophilicity of the C7 carbon.[1]

  • Nucleophilic Attack: Water (present in your mobile phase) attacks C7.[1]

  • Ring Opening: The C7-N4 bond cleaves, destroying the bicyclic core and forming a pyrazole-amidine byproduct (often observed as a mass shift of +18 Da or complete fragmentation).[1]

Visualization: Acid-Catalyzed Degradation Pathway

The following diagram illustrates the structural failure point.

DegradationMechanism Start Pyrazolo[1,5-a]pyrimidine (Intact Scaffold) Inter Protonated Intermediate (Activated C7) Start->Inter Protonation (N1/N4) Acid Acidic Environment (H+ from TFA/HCl) Acid->Inter Water Nucleophilic Attack (H2O) Inter->Water C7 Susceptibility End Ring Opening (Hydrolysis Product) Water->End C7-N4 Bond Cleavage

Module 2: Purification & Handling Protocols

Q: How do I purify this compound if TFA destroys it?

A: You must switch from "kinetic" acidic modifiers (TFA) to "thermodynamic" buffering systems or weaker acids.[1]

The Golden Rule: Avoid pH < 3.0 for prolonged periods.[1]

Recommended Mobile Phase Replacements
Standard Modifier (Avoid)Recommended AlternativeRationale
0.1% TFA (pH ~2.0) 0.1% Formic Acid (pH ~2.7) Formic acid is a weaker acid; reduces protonation potential while maintaining peak shape.[1]
0.1% TFA 10 mM Ammonium Acetate (pH 4.5) Best for Stability. Buffers the solution away from the hydrolysis danger zone.[1]
0.1% TFA 10 mM Ammonium Bicarbonate (pH 7.8) Use for basic compounds.[1] Excellent MS sensitivity, zero acid hydrolysis risk.[1]
Protocol: Safe Prep-HPLC Workflow
  • Solubility Check: Dissolve 1 mg of compound in DMSO. Dilute 1:10 in the proposed mobile phase (e.g., 10 mM Ammonium Acetate).[1]

  • Stability Test: Let stand for 1 hour. Inject on analytical LC-MS.

    • Pass: Single peak, correct mass.[1]

    • Fail: New peaks (+18 Da).[1] Action: Switch to Ammonium Bicarbonate (pH 7.8).

  • Purification: Run gradient using the validated buffer.

  • Workup (Critical): Do not use strong acid to acidify fractions for lyophilization. Freeze fractions immediately or rotary evaporate at < 40°C.[1]

Visualization: Purification Decision Tree

PurificationLogic Start Start: Purification Strategy Check Is Compound Stable in 0.1% Formic Acid? Start->Check Yes Use 0.1% Formic Acid (Standard C18) Check->Yes Yes No Use Buffered System Check->No No BufferChoice Select Buffer pH No->BufferChoice AmAc 10mM Ammonium Acetate (pH 4.5) BufferChoice->AmAc Mildly Acidic AmBic 10mM Ammonium Bicarbonate (pH 7.8) BufferChoice->AmBic Basic (Safest)

Caption: Decision logic for selecting mobile phases to prevent on-column degradation.

Module 3: Biological Assay Stability (SGF)

Q: My compound loses potency in oral dosing studies. Is it the stomach acid?

A: Likely, yes.[1] If the compound degrades in TFA, it will likely degrade in Simulated Gastric Fluid (SGF, pH ~1.2).[1]

Protocol: SGF Stability Assay

To confirm if gastric instability is the cause of poor bioavailability (


), perform this assay:
  • Preparation:

    • Prepare SGF : 2.0 g NaCl + 3.2 g Pepsin in 7.0 mL HCl, dilute to 1000 mL with water (pH ~1.2).

    • Prepare Stock : 10 mM compound in DMSO.

  • Incubation:

    • Add 10 µL Stock to 990 µL SGF (Final conc: 100 µM).

    • Incubate at 37°C.

  • Sampling:

    • Take aliquots at

      
       min.
      
    • Quench immediately with cold Acetonitrile (1:3 ratio) containing Internal Standard.

  • Analysis:

    • Analyze via LC-MS/MS.[1] Plot % remaining vs. time.[1]

  • Interpretation:

    • If

      
       min, the compound requires enteric coating  or structural modification  (e.g., steric bulk at C6/C7 to block water attack).[1]
      

Module 4: Structural Optimization (SAR)

Q: Can I modify the structure to stop this without losing potency?

A: Yes. Medicinal chemistry strategies can stabilize the core.[1]

  • Electron Withdrawing Groups (EWG):

    • Placing an EWG (e.g., -F, -Cl, -CN) at the C3 position pulls electron density away from the ring, making the N1/N4 less basic (harder to protonate).

  • Steric Hindrance:

    • Substituents at C6 or C7 can sterically hinder the approach of water, slowing the hydrolysis rate.[1]

  • Bioisosteres:

    • Consider switching to Pyrazolo[1,5-a]pyridine (carbon replacing nitrogen at the bridgehead).[1] This eliminates the N4 lone pair, drastically improving acid stability, though it may alter kinase binding affinity.[1]

References

  • Synthesis and Reactivity: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. (2025).[1][2][3][4] RSC Advances.

  • Degradation Mechanism: Isomerization of pyrazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction.[1] (2014).[1] Royal Society of Chemistry.

  • Purification Strategy: Mobile Phase Additives for Peptide and Heterocycle Characterization: TFA vs. Formic Acid.[1] Waters Corporation Technical Notes.[1]

  • Medicinal Chemistry Context: Pyrazolo[1,5-a]pyrimidines as a Prominent Framework for Trk Inhibitors.[1][5][6] (2022).[1][7] Molecules. [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Pyrazolo[1,5-a]pyrimidin-5-amine Scaffold vs. Clinical Pim-1 Inhibitors

Executive Summary The Pyrazolo[1,5-a]pyrimidin-5-amine scaffold represents a critical evolution in the design of Proviral Integration site for Moloney murine leukemia virus (Pim) kinase inhibitors. While first-generation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pyrazolo[1,5-a]pyrimidin-5-amine scaffold represents a critical evolution in the design of Proviral Integration site for Moloney murine leukemia virus (Pim) kinase inhibitors. While first-generation inhibitors like SGI-1776 demonstrated potent pan-Pim inhibition, they were plagued by cardiotoxicity (hERG inhibition).

This guide evaluates the efficacy of the Pyrazolo[1,5-a]pyrimidin-5-amine class (exemplified by second-generation leads like TP-3654 ) against established alternatives (SGI-1776 , AZD1208 ). Data indicates that while AZD1208 offers superior absolute potency (IC50 < 1 nM), the Pyrazolo[1,5-a]pyrimidine scaffold provides the optimal balance of selectivity and metabolic stability , specifically resolving the hERG liability inherent in earlier imidazopyridazine-based inhibitors.

Structural & Mechanistic Basis[1][2][3]

The Scaffold Advantage

Pim-1 is a constitutively active serine/threonine kinase.[1] Unlike many kinases, it lacks a regulatory phosphorylation site, meaning its activity is driven solely by expression levels and stability.[1]

The Pyrazolo[1,5-a]pyrimidin-5-amine core mimics the adenine ring of ATP. The 5-amine position is chemically significant because it serves as a hydrogen bond donor/acceptor system that interacts with the kinase hinge region (specifically Glu121 and Leu120 in Pim-1).

  • SGI-1776 (Imidazo[1,2-b]pyridazine): High potency but poor selectivity against hERG channels.[2]

  • Pyrazolo[1,5-a]pyrimidine: Modified geometry reduces hERG binding affinity while maintaining nanomolar potency against Pim-1.

Signaling Pathway & Inhibition Logic

Pim-1 promotes cell survival by phosphorylating Bad (preventing apoptosis) and 4E-BP1 (promoting translation). The diagram below illustrates the specific intervention point of these inhibitors.

PimSignaling cluster_0 Upstream Activation Cytokines (IL-6) Cytokines (IL-6) JAK2 JAK2 Cytokines (IL-6)->JAK2 STAT3/5 STAT3/5 JAK2->STAT3/5 Pim-1 Expression Pim-1 Expression STAT3/5->Pim-1 Expression Transcription Pim-1 Protein Pim-1 Protein Pim-1 Expression->Pim-1 Protein Translation Bad (pS112) Bad (pS112) Pim-1 Protein->Bad (pS112) Phosphorylation 4E-BP1 4E-BP1 Pim-1 Protein->4E-BP1 Phosphorylation p21/Cip1 p21/Cip1 Pim-1 Protein->p21/Cip1 Phosphorylation Pyrazolo-Inhibitor Pyrazolo[1,5-a]pyrimidin-5-amine (ATP Competitive Inhibitor) Pyrazolo-Inhibitor->Pim-1 Protein Blocks ATP Pocket Cell Survival Cell Survival Bad (pS112)->Cell Survival Inhibits Apoptosis Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis Cap-dependent Translation

Figure 1: Mechanism of Action. The Pyrazolo[1,5-a]pyrimidin-5-amine scaffold competitively binds to the ATP pocket of Pim-1, halting the phosphorylation of downstream survival factors Bad and 4E-BP1.

Comparative Efficacy Analysis

The following data synthesizes biochemical assays comparing the Pyrazolo scaffold (represented by optimized derivative TP-3654 ) against major competitors.

Table 1: Biochemical Potency & Selectivity Profile
FeaturePyrazolo[1,5-a]pyrimidine (TP-3654) SGI-1776 (First Gen)AZD1208 (Clinical Std)
Pim-1 IC50 / Ki 5 nM (Ki)7 nM (IC50)0.4 nM (IC50)
Pim-2 IC50 239 nM363 nM5.0 nM
Pim-3 IC50 42 nM69 nM1.9 nM
Mechanism ATP-CompetitiveATP-CompetitiveATP-Competitive
hERG Inhibition Low (> 10 µM) High (Cardiotoxic)Low
Oral Bioavailability HighPoorHigh
Primary Indication Solid Tumors / FibrosisDiscontinued (Toxicity)AML / Prostate Cancer
Key Technical Insights:
  • Potency vs. Toxicity Trade-off: While AZD1208 is biochemically more potent (sub-nanomolar), the Pyrazolo[1,5-a]pyrimidine class is sufficient for therapeutic knockdown (Ki = 5 nM) without the off-target toxicity seen in SGI-1776.

  • Isoform Selectivity: The Pyrazolo scaffold shows a distinct preference for Pim-1 and Pim-3 over Pim-2 (5 nM vs 239 nM). This is advantageous in specific solid tumor models where Pim-1 is the primary driver, potentially sparing Pim-2 mediated immune functions.

  • Structure-Activity Relationship (SAR): The 5-amine group is essential. Removal or bulky substitution at this position results in a >100-fold loss in potency, confirming its role in anchoring the molecule to the kinase hinge region.

Experimental Validation Protocols

To validate the efficacy of a Pyrazolo[1,5-a]pyrimidin-5-amine derivative in your own lab, follow these self-validating protocols.

Protocol A: In Vitro Kinase Assay (FRET-based)

Objective: Determine the IC50 of the compound against recombinant Pim-1.

Reagents:

  • Recombinant human Pim-1 kinase.

  • Peptide substrate (e.g., S6 ribosomal protein peptide).

  • ATP (at Km apparent, typically 10-50 µM for Pim-1).

  • TR-FRET detection reagents (Europium-labeled antibody).

Workflow:

  • Preparation: Dilute the Pyrazolo compound in DMSO (10-point dose-response, starting at 10 µM).

  • Reaction: Mix Kinase (2 nM final) + Peptide + Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Control 1 (Max Signal): DMSO only (no inhibitor).

    • Control 2 (Min Signal): No ATP or EDTA quench.

  • Initiation: Add ATP to start the reaction. Incubate for 60 mins at RT.

  • Detection: Add Stop/Detection solution (EDTA + Antibody). Read Fluorescence Ratio (665 nm / 615 nm).

  • Validation: The Z-factor must be > 0.5. If IC50 of reference (SGI-1776) is not within 3-fold of historical data (7 nM), discard run.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound inhibits Pim-1 signaling inside the cell.

Workflow:

  • Cell Line: MV-4-11 (AML) or PC-3 (Prostate) cells.

  • Treatment: Treat cells with compound (0.1, 1.0, 10 µM) for 4 hours.

  • Lysis: Harvest cells in RIPA buffer with Phosphatase Inhibitors (Critical: Sodium Orthovanadate).

  • Blotting:

    • Primary Target: p-Bad (Ser112) - Direct Pim-1 substrate.

    • Secondary Target: p-4E-BP1 (Thr37/46).

    • Loading Control: Total Pim-1 and GAPDH.

  • Interpretation: Efficacy is confirmed if p-Bad levels decrease in a dose-dependent manner while Total Pim-1 remains constant (or increases slightly due to feedback loop).

Experimental Workflow Diagram

This diagram outlines the critical path for validating a new Pyrazolo[1,5-a]pyrimidin-5-amine derivative.

Workflow cluster_1 Phase 1: Biochemical cluster_2 Phase 2: Cellular Scaffold Synthesis Scaffold Synthesis Enzymatic IC50 Kinase Assay (Target: <10 nM) Scaffold Synthesis->Enzymatic IC50 Selectivity Panel Kinome Scan (Avoid hERG) Enzymatic IC50->Selectivity Panel If Potent Cell Viability MTS Assay (MV-4-11 Cells) Selectivity Panel->Cell Viability If Selective Western Blot p-Bad Reduction Cell Viability->Western Blot Confirm Mechanism Lead Candidate Lead Candidate Western Blot->Lead Candidate

Figure 2: Validation Funnel. A stepwise progression from synthesis to cellular confirmation, prioritizing early hERG exclusion.

Conclusion

The Pyrazolo[1,5-a]pyrimidin-5-amine scaffold is a superior structural alternative to first-generation imidazopyridazines for Pim-1 inhibition. While it may not always match the absolute sub-nanomolar potency of AZD1208 , it offers a more favorable safety profile by eliminating the hERG liability associated with SGI-1776 .

Recommendation: For researchers developing novel Pim inhibitors, utilizing the Pyrazolo[1,5-a]pyrimidin-5-amine core provides a "privileged scaffold" that is pre-validated for kinase hinge binding and metabolic stability. Future optimization should focus on the R3 and R7 positions to enhance Pim-2 isoform potency if pan-Pim inhibition is required for the specific oncological indication.

References

  • Foulks, J. M., et al. (2014). "A small-molecule inhibitor of PIM kinases as a potential treatment for urothelial carcinomas." Neoplasia, 16(5), 403-412. (Describes TP-3654 and the Pyrazolo scaffold advantage).

  • Chen, L. S., et al. (2011). "Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells." Blood, 118(3), 693-702. (Establishes SGI-1776 baseline and toxicity).

  • Keeton, E. K., et al. (2014). "AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia." Blood, 123(6), 905-913. (Data source for AZD1208 comparison).

  • Eipper-Mains, J. E., et al. (2013). "Pim-1 kinase inhibitors: a patent review." Expert Opinion on Therapeutic Patents, 23(9), 1177-1196. (Review of Pyrazolo[1,5-a]pyrimidine patent landscape).

  • Nakai, R., et al. (2021). "Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Potent and Selective Pim-1 Inhibitors." Bioorganic & Medicinal Chemistry. (Specific SAR data for the scaffold).

Sources

Comparative

Technical Guide: Optimizing Kinase Inhibitors via 5-Substituted Pyrazolo[1,5-a]pyrimidines

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine core found in ATP. While the scaffold itself is ubiquitous in ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine core found in ATP. While the scaffold itself is ubiquitous in kinase inhibitor discovery (e.g., Dinaciclib, Zaleplon), the 5-position represents a critical "exit vector" for optimizing physicochemical properties without disrupting the hinge-binding motif.

This guide provides a technical comparison of 5-substituted analogs against their 7-substituted and unsubstituted counterparts. It details the structure-activity relationship (SAR) driving their potency, the regioselective synthetic challenges involved in their production, and the experimental protocols required to validate their identity and activity.

Part 1: The Scaffold & Binding Mode Analysis

Bioisosterism and Binding Topology

The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP. In the context of Type I kinase inhibitors:

  • Positions 2/3 (Pyrazole Ring): Typically orient toward the hinge region (Glu/Leu residues), forming critical hydrogen bonds.

  • Position 5 (Pyrimidine Ring): Projects towards the solvent-exposed front or the ribose-binding pocket, depending on the specific kinase conformation. This makes it the ideal vector for solubilizing groups (amines, morpholines) to improve PK/PD profiles.

  • Position 7 (Pyrimidine Ring): Often occupies the hydrophobic back pocket or gatekeeper region. Bulky groups here increase selectivity but often at the cost of solubility.

Visualization: Pharmacophore Mapping

The following diagram illustrates the functional zones of the scaffold.[1]

G Scaffold Pyrazolo[1,5-a]pyrimidine Core Hinge Positions 2/3 (Hinge Binding) Scaffold->Hinge H-Bond Donor/Acceptor Pos5 Position 5 (Solvent Front/Exit Vector) Scaffold->Pos5 Solubilizing Groups (Morpholine, Piperazine) Pos7 Position 7 (Hydrophobic/Gatekeeper) Scaffold->Pos7 Steric Bulk (Aryl, CF3) Solubility & Metabolic Stability Solubility & Metabolic Stability Pos5->Solubility & Metabolic Stability Potency & Selectivity Potency & Selectivity Pos7->Potency & Selectivity

Figure 1: Pharmacophore mapping of the pyrazolo[1,5-a]pyrimidine scaffold, highlighting the distinct roles of the 5- and 7-positions in kinase inhibition.

Part 2: Comparative SAR Analysis

The Strategic Advantage of the 5-Position

Unlike the 7-position, which is sterically constrained by the kinase back pocket, the 5-position tolerates a wider range of substitutions. This allows researchers to "rescue" potent but insoluble leads.

Table 1: Comparative Performance of Substitution Patterns

Data synthesized from representative kinase inhibitor campaigns (e.g., CDK2, Trk, CK2).

Feature5-Substituted Analogs 7-Substituted Analogs Unsubstituted (Core)
Primary Role ADME Optimization (Solubility/LogD)Potency & Selectivity (Shape complementarity)Scaffold Baseline
Solubility (aq) High (allows polar groups)Low (often lipophilic aryls)Moderate
Metabolic Stability High (blocks metabolic soft spot)Moderate (prone to oxidation if aryl)Low (prone to oxidation)
Kinase Selectivity Moderate (solvent exposed)High (interacts with gatekeeper)Low
Synthetic Difficulty High (Regioselectivity issues)ModerateLow
Scaffold Hopping: Pyrimidine vs. Pyridine

A common alternative is the pyrazolo[1,5-a]pyridine. The pyrimidine analog (containing N4) is generally preferred for drug candidates due to lower lipophilicity.

Table 2: Scaffold Comparison
ParameterPyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyridine Implication
H-Bond Acceptors 2 (N1, N4)1 (N1)Pyrimidine offers better water solubility via N4 interaction.
pKa (Conj. Acid) ~2.5~5.2Pyrimidine is less basic, reducing non-specific protein binding.
LogP Lower (More Polar)Higher (More Lipophilic)Pyrimidine analogs generally have better oral bioavailability.

Part 3: Regioselective Synthesis & Validation

The synthesis of 5-substituted analogs is non-trivial. The condensation of 3-aminopyrazole with unsymmetrical 1,3-dicarbonyls (or


-keto esters) can yield two regioisomers: the 5-substituted and the 7-substituted product.

The "Fork in the Road":

  • Kinetic Control: Often favors the formation of the 7-isomer (nucleophilic attack at the most reactive carbonyl).

  • Thermodynamic Control: Can be driven to the 5-isomer or mixtures depending on solvent (AcOH vs EtOH) and steric bulk.

Synthetic Workflow Diagram

Synthesis Aminopyrazole 3-Aminopyrazole Condensation Cyclocondensation Aminopyrazole->Condensation BetaKeto Beta-Keto Ester/Dicarbonyl (R1 vs R2 sterics) BetaKeto->Condensation Cond_Acid Acidic (AcOH) Reflux Condensation->Cond_Acid Cond_Base Basic (NaOEt) or Neutral Condensation->Cond_Base Isomer7 7-Substituted Isomer (Often Major Product) Cond_Acid->Isomer7 Favors Isomer5 5-Substituted Isomer (Target) Cond_Base->Isomer5 Favors (Substrate Dependent) NOE Validation: NOE NMR / X-Ray Isomer7->NOE Isomer5->NOE

Figure 2: Regioselective synthesis pathways. Note that regiochemistry is highly substrate-dependent; validation via NOE is mandatory.

Part 4: Experimental Protocols

Protocol: Regioselective Synthesis of 5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine

Objective: To synthesize a reference standard and validate regiochemistry.

Reagents:

  • 3-Amino-5-phenylpyrazole (1.0 eq)

  • Acetoacetaldehyde dimethyl acetal (or equivalent 1,3-electrophile)

  • Acetic Acid (Glacial) vs. Ethanol/Piperidine

Step-by-Step:

  • Reaction Setup: Dissolve 3-amino-5-phenylpyrazole (1 mmol) in Ethanol (5 mL).

  • Addition: Add the unsymmetrical 1,3-dicarbonyl equivalent (1.1 mmol).

  • Catalysis: Add 5 drops of Piperidine (Base) to favor the 5-substituted product (mechanistic preference for attack at the less hindered carbonyl). Note: Using Glacial Acetic acid often shifts preference to the 7-isomer.

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

  • Purification: Recrystallize from EtOH/DMF if necessary.

Self-Validating Step (Critical):

  • 1H-NMR NOE (Nuclear Overhauser Effect): You must irradiate the proton on C6 (pyrimidine ring).

    • If 5-substituted: You will see NOE enhancement at the C5-substituent (e.g., Methyl group).

    • If 7-substituted: You will see NOE enhancement at the C7-substituent (e.g., Phenyl group).

    • Failure to perform this step results in high risk of misassigning SAR data.

Protocol: Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify potency (IC50) of the 5-substituted analog against a target kinase (e.g., CDK2).

Materials:

  • Kinase: Recombinant CDK2/Cyclin E.

  • Substrate: Histone H1 peptide.

  • Reagent: Promega ADP-Glo™ Kinase Assay Kit.

Workflow:

  • Compound Prep: Serial dilute compounds in DMSO (10 mM start, 1:3 dilution).

  • Enzyme Reaction: Incubate Kinase (5 ng/µL) + Substrate (0.2 µg/µL) + Compound in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Initiation: Add ATP (10 µM final) to start the reaction. Incubate at RT for 60 mins.

  • Termination: Add ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP). Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable slope) to determine IC50.

Part 5: References

  • Vertex Pharmaceuticals. (2002). Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors.[1][2][3][4][5] (Example of early scaffold patenting).

  • Williamson, D. S., et al. (2005). "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2." Bioorganic & Medicinal Chemistry Letters. Link

  • Faming Zhuanli Shenqing. (2024).[4] Pyrazolo[1,5-a]pyrimidine derivatives, preparation method thereof and pharmaceutical application thereof. (Recent SAR updates).[3]

  • Smaill, J. B., et al. (2016). "Tyrosine Kinase Inhibitors.[1][4] 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[3,4-d]pyrimidine-6-acrylamides." Journal of Medicinal Chemistry. (Comparative scaffold analysis).

  • MDPI Molecules. (2020). Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines.Link

  • RSC Advances. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[1][3][4][5]Link

Sources

Validation

Validation of Pyrazolo[1,5-a]pyrimidin-5-amine Derivatives: The Gold Standard in Selective Trk Inhibition

Executive Summary: The Scaffold of Choice The Pyrazolo[1,5-a]pyrimidin-5-amine scaffold represents the structural backbone of the most potent and selective Tropomyosin Receptor Kinase (Trk) inhibitors currently available...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold of Choice

The Pyrazolo[1,5-a]pyrimidin-5-amine scaffold represents the structural backbone of the most potent and selective Tropomyosin Receptor Kinase (Trk) inhibitors currently available, most notably exemplified by Larotrectinib (LOXO-101) . Unlike multi-kinase inhibitors that utilize indazole or oxindole cores (e.g., Entrectinib, GNF-5837), the pyrazolo[1,5-a]pyrimidine moiety confers exceptional selectivity for the Trk family (TrkA, TrkB, TrkC) by exploiting specific hydrophobic interactions within the ATP-binding pocket while avoiding off-target kinases like ALK and ROS1.

This guide validates the performance of Pyrazolo[1,5-a]pyrimidin-5-amine derivatives, providing a comparative analysis against industry standards to support their selection as the primary chemical probe for Trk-driven pathologies.

Mechanistic Validation & Chemical Logic

Structural Basis of Selectivity

The Pyrazolo[1,5-a]pyrimidin-5-amine scaffold functions as a Type I ATP-competitive inhibitor. Its superiority lies in its binding mode:

  • Hinge Interaction: The pyrazolo nitrogen accepts a hydrogen bond from the backbone amide of Met592 (TrkA numbering), mimicking the adenine ring of ATP.

  • Gatekeeper Compatibility: The C-3 and C-5 substitutions allow the molecule to navigate the steric bulk of the gatekeeper residue (Phe589), a common site of resistance mutations (e.g., F589L).

  • Solvent Front: Derivatives like Larotrectinib extend into the solvent front, enhancing affinity without compromising the core's selectivity.

Signaling Pathway Impact

Inhibition of the Trk kinase domain blocks the autophosphorylation of tyrosine residues (Y490, Y785), effectively silencing three major oncogenic cascades:

  • RAS/MAPK/ERK: Proliferation.

  • PI3K/AKT: Cell survival and anti-apoptosis.

  • PLC

    
    :  Neuronal differentiation and plasticity.
    

Trk_Signaling Ligand Neurotrophins (NGF, BDNF, NT-3) Trk Trk Receptor (TrkA/B/C) Ligand->Trk Activation RAS RAS Trk->RAS PI3K PI3K Trk->PI3K PLCg PLCγ Trk->PLCg Inhibitor Pyrazolo[1,5-a]pyrimidin-5-amine (Inhibitor) Inhibitor->Trk Blockade RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Outcome Proliferation & Survival ERK->Outcome AKT AKT PI3K->AKT AKT->Outcome PLCg->Outcome

Figure 1: Mechanism of Action. The inhibitor blocks ATP binding, preventing downstream activation of MAPK, PI3K, and PLC


 pathways.

Comparative Performance Analysis

The following data compares the Pyrazolo[1,5-a]pyrimidine scaffold (represented by Larotrectinib ) against the Indazole scaffold (Entrectinib ) and the Oxindole scaffold (GNF-5837 ).

Biochemical Potency & Selectivity

While Entrectinib is potent, it is a multi-kinase inhibitor (Trk/ROS1/ALK). The Pyrazolo scaffold offers superior specificity, reducing the risk of off-target toxicity in research models.

FeaturePyrazolo[1,5-a]pyrimidine (Larotrectinib)Indazole (Entrectinib)Oxindole (GNF-5837)
TrkA IC

< 1.0 nM1.7 nM11 nM
TrkB IC

< 1.0 nM1.8 nM9 nM
TrkC IC

< 1.0 nM1.9 nM7 nM
Selectivity High (>100x vs. ALK/ROS1)Moderate (Hits ALK/ROS1)Moderate
Primary Utility Selective Trk ProbePan-Trk/ROS1/ALK ProbeEarly Tool Compound
CNS Penetration HighHighLow/Moderate

Key Insight: For experiments requiring the isolation of Trk biology without confounding ALK or ROS1 inhibition, the Pyrazolo[1,5-a]pyrimidine scaffold is the mandatory choice.

Experimental Validation Framework

To validate this inhibitor in your specific model, follow these self-validating protocols.

Protocol A: Cellular Target Engagement (Ba/F3 Model)

Objective: Confirm potency driven specifically by Trk fusion oncogenes. Cell Lines: Ba/F3 parental (IL-3 dependent) vs. Ba/F3-LMNA-NTRK1 (IL-3 independent).

Step-by-Step Methodology:

  • Seeding: Plate Ba/F3-NTRK1 cells at 5,000 cells/well in 96-well plates using RPMI-1640 + 10% FBS.

  • Treatment: Prepare a 10-point dilution series of the Pyrazolo inhibitor (Start: 1 µM, 1:3 dilution). Include Entrectinib as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add CellTiter-Glo® reagent (Promega). Measure luminescence.

  • Validation Check:

    • Pass: IC

      
       in NTRK1 cells < 10 nM.
      
    • Pass: IC

      
       in Parental cells (+IL-3) > 1,000 nM (demonstrates lack of general cytotoxicity).
      
Protocol B: Western Blot Pathway Analysis

Objective: Visualize the collapse of downstream signaling.

Step-by-Step Methodology:

  • Lysis: Treat KM12 (colorectal cancer) or MO-91 (AML) cells with inhibitor (10 nM and 100 nM) for 2 hours.

  • Extraction: Lyse in RIPA buffer supplemented with phosphatase inhibitors (Na

    
    VO
    
    
    
    , NaF).
  • Detection: Probe for:

    • p-TrkA (Tyr490): Primary target engagement.

    • p-ERK1/2 (Thr202/Tyr204): Downstream effector.

    • Total TrkA & Total ERK: Loading controls.

  • Causality Check: A valid Pyrazolo inhibitor must abolish p-TrkA and p-ERK signal at <10 nM without affecting total protein levels.

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cell Cellular Assay cluster_downstream Pathway Confirmation Start Compound Preparation Enz LanthaScreen Trk Kinase Assay Start->Enz IC50 Determine IC50 (< 1 nM) Enz->IC50 BaF3 Ba/F3-NTRK Proliferation IC50->BaF3 Selectivity Parental Control (Toxicity Check) BaF3->Selectivity WB Western Blot (p-Trk, p-ERK) Selectivity->WB Validated Validated Selective Inhibitor WB->Validated Pass

Figure 2: Validation Workflow. A sequential screening cascade ensuring biochemical potency translates to cellular efficacy.

References

  • Drilon, A., et al. (2018). "Efficacy of Larotrectinib in TRK Fusion-Positive Cancers in Adults and Children." New England Journal of Medicine.

  • Doebele, R. C., et al. (2015). "An Oncogenic NTRK Fusion in a Patient with Soft-Tissue Sarcoma with Response to the Tropomyosin-Related Kinase Inhibitor LOXO-101." Cancer Discovery.

  • Wang, T., et al. (2020).[1] "Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RET V804M Kinase." ACS Medicinal Chemistry Letters.

  • Albaugh, P., et al. (2012). "Discovery of GNF-5837, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models."[2][3] ACS Medicinal Chemistry Letters.

  • Russo, M., et al. (2020).[1] "Acquired Resistance to the TRK Inhibitor Entrectinib in Colorectal Cancer." Cancer Discovery.

Sources

Comparative

Comparative Technical Guide: Pyrazolo[1,5-a]pyrimidin-5-amine vs. 7-amine Isomers

Executive Summary: The Purine Bioisostere Landscape The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine ring system (adenine). Its pla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purine Bioisostere Landscape

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine ring system (adenine). Its planar, aromatic, nitrogen-rich architecture allows it to mimic the ATP molecule, making it a cornerstone in the design of kinase inhibitors (e.g., CDK, Trk, PI3K) and GABA-A receptor modulators (e.g., Zaleplon).

This guide provides a comparative analysis of two critical regioisomers: the 5-amine and the 7-amine . While they share an identical molecular formula, their electronic distributions, synthetic accessibilities, and binding vectors within the ATP-binding pocket differ significantly. Understanding these nuances is critical for "scaffold hopping" and optimizing Structure-Activity Relationships (SAR).

Structural & Electronic Comparison

The core difference lies in the positioning of the exocyclic amine relative to the bridgehead nitrogen (


). This positioning dictates the hydrogen bond donor/acceptor landscape and the dipole moment of the molecule.
Feature5-Amino Isomer 7-Amino Isomer
IUPAC Numbering Pyrazolo[1,5-a]pyrimidin-5-aminePyrazolo[1,5-a]pyrimidin-7-amine
Adenine Mimicry Mimics the

position of purine (if

aligns with

of adenine).
Mimics the

position of purine (Adenine exocyclic amine).
Electronic Character The amine is conjugated to

through a longer path. Less electron-donating to the bridgehead.
The amine is vinylogous to the bridgehead

. Strong push-pull system.
Basicity (

)
Generally lower

for the ring nitrogens due to distance from the amine donor.
Higher basicity at

due to resonance donation from the 7-amino group.
Synthetic Access Often requires

displacement of a 5-leaving group (Cl/F).
Direct condensation accessible via alkynenitriles or malonates.
Metabolic Liability Moderate.[1]

oxidation is possible but sterically less hindered than 7-substituents.
High. The electron-rich nature can make the ring susceptible to oxidative metabolism.
Electronic Topology Diagram

The following diagram illustrates the resonance and H-bond vector differences between the two isomers.

IsomerComparison cluster_0 5-Amino Isomer (Hinge Binder Type A) cluster_1 7-Amino Isomer (Hinge Binder Type B) Struct5 Pyrazolo[1,5-a]pyrimidin-5-amine - Amine at C5 - H-Bond Donor Vector: Equatorial - Steric Bulk: Low impact on Gatekeeper ATP ATP Binding Pocket (Kinase Hinge) Struct5->ATP  Interacts via N1 (Acceptor) & 5-NH2 (Donor) Struct7 Pyrazolo[1,5-a]pyrimidin-7-amine - Amine at C7 - H-Bond Donor Vector: Axial/Solvent - Steric Bulk: High impact on Gatekeeper Struct7->ATP  Interacts via N1 (Acceptor) & 7-NH2 (Donor/Solvent)

Figure 1: Comparative binding vectors. The 5-amino isomer typically presents a binding mode where the amine interacts with the hinge region backbone carbonyls, while the 7-amino isomer often projects substituents towards the solvent front or the gatekeeper residue.

Divergent Synthesis: Controlling Regiochemistry

The primary challenge in working with this scaffold is the regioselective synthesis. The condensation of 3-aminopyrazole with 1,3-biselectrophiles is the industry standard, but the outcome is highly dependent on the electrophile's asymmetry and reaction conditions (pH).

The Regioselectivity Challenge
  • Reaction: 3-Aminopyrazole +

    
    -Keto Ester / 
    
    
    
    -Ketonitrile.[2]
  • Mechanism: The exocyclic amine of the pyrazole is the hardest nucleophile and attacks the most reactive carbonyl first.

  • Outcome:

    • Path A (Kinetic): Attack at the most electrophilic ketone

      
       Cyclization 
      
      
      
      7-isomer .
    • Path B (Thermodynamic): Under acidic conditions or specific solvent control, the regioselectivity can shift or equilibrate to the 5-isomer .

Synthetic Workflow Diagram

SynthesisPath cluster_electrophiles Electrophile Selection Start Starting Material: 3-Aminopyrazole E1 Alkynenitrile / Malononitrile (1,3-CCC Electrophile) Start->E1 Condensation E2 Beta-Keto Ester (1,3-OCO Electrophile) Start->E2 Condensation Isomer7 Target: 7-Amino-pyrazolo[1,5-a]pyrimidine E1->Isomer7 Direct Cyclization (High Yield) Intermediate Intermediate: Pyrazolo[1,5-a]pyrimidin-5-one (or 7-one mixture) E2->Intermediate Formation of Pyrazolo-pyrimidin-one Chlorination Chloro-Intermediate (5-Cl or 7-Cl) Intermediate->Chlorination POCl3 / Reflux Isomer5 Target: 5-Amino-pyrazolo[1,5-a]pyrimidine Chlorination->Isomer5 SnAr with Amine (Displacement)

Figure 2: Synthetic decision tree. Direct access to the 7-amine is often achieved via nitrile condensation, whereas the 5-amine is frequently accessed via chlorination and nucleophilic aromatic substitution (


).

Experimental Protocols

To ensure reproducibility, the following protocols utilize robust methodologies validated in medicinal chemistry literature (e.g., J. Med. Chem., Tetrahedron).[3]

Protocol A: Regioselective Synthesis of 7-Amino-pyrazolo[1,5-a]pyrimidine

Context: This method uses microwave irradiation to ensure rapid cyclization and high regioselectivity, minimizing the formation of the 5-isomer byproduct.[1]

Materials:

  • 3-Aminopyrazole (1.0 equiv)

  • Alkynenitrile (e.g., 3-phenylpropiolonitrile) or substituted Malononitrile (1.0 equiv)

  • Solvent: Ethanol (EtOH) or solvent-free conditions.

  • Catalyst: Piperidine (0.1 equiv) - optional, for basic activation.

Step-by-Step:

  • Preparation: In a microwave-safe vial, combine 3-aminopyrazole (1.0 mmol) and the electrophile (1.0 mmol).

  • Mixing: Add EtOH (2 mL) if using solvent. For solvent-free, grind reagents to a paste.

  • Irradiation: Seal the vial. Irradiate at 120°C for 10-15 minutes (Power: 150W). Note: Conventional heating requires reflux for 4-6 hours.

  • Work-up: Cool to room temperature. The product typically precipitates.

  • Purification: Filter the solid. Wash with cold diethyl ether (2 x 5 mL). Recrystallize from EtOH if necessary.

  • Validation: Check regiochemistry via

    
     NMR. The 7-amino proton signals are distinct (broad singlet, exchangeable with 
    
    
    
    ) and the C6-H appears as a singlet or doublet depending on C5 substitution.
Protocol B: Kinase Affinity Assay (FRET-Based)

Context: Comparing the binding affinity of 5-amino vs 7-amino analogs against a target kinase (e.g., CDK2 or TrkA).

System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher/Invitrogen style).

Step-by-Step:

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Tracer: Use a known Alexa Fluor™ labeled tracer (e.g., Tracer 236) specific to the ATP pocket.

  • Antibody: Eu-anti-tag antibody (specific to the kinase tag, e.g., GST or His).

  • Compound Plate: Prepare 10-point dose-response curves of the 5-amino and 7-amino isomers in DMSO (Start at 10

    
    M, 3-fold dilution).
    
  • Reaction:

    • Add 5

      
      L of compound to a 384-well white low-volume plate.
      
    • Add 5

      
      L of Kinase/Antibody mixture.
      
    • Add 5

      
      L of Tracer.
      
  • Incubation: Incubate at Room Temperature for 60 minutes in the dark.

  • Detection: Read TR-FRET on a plate reader (Excitation: 340 nm; Emission: 615 nm [Eu] and 665 nm [Tracer]).

  • Analysis: Calculate the Emission Ratio (665/615). Plot Ratio vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine

    
    .
    
    • Interpretation: A lower

      
       indicates tighter binding. If the 5-amino isomer is significantly more potent, the kinase likely requires a donor vector at the "sugar pocket" entry.
      

Performance Analysis: Case Studies

Case Study 1: Trk Inhibition (Tropomyosin Receptor Kinase)

Research indicates that 5-substituted pyrazolo[1,5-a]pyrimidines often show superior potency against Trk kinases compared to their 7-substituted counterparts.

  • Mechanism: The 5-position allows substituents (like pyrrolidine or morpholine) to extend into the hydrophobic region of the ATP pocket without clashing with the gatekeeper residue (Met592 in TrkA).

  • Data Point: Analogs with 5-substitution showed

    
     values < 1 nM, whereas 7-substitution often resulted in steric clashes, raising 
    
    
    
    to > 100 nM [Ref 1].
Case Study 2: PI3K Selectivity

For PI3K


 inhibitors, the 5-indolyl  substitution pattern is critical.[4]
  • Mechanism: The indole at C5 forms a specific hydrogen bond with Asp-787 in the affinity pocket.[4]

  • Comparison: 7-amino variants fail to achieve this geometry, leading to a loss of isoform selectivity [Ref 2].

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI Pharmaceuticals. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Int. J. Mol. Sci. [Link]

  • Regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines. Tetrahedron. [Link][5]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. [Link][6]

Sources

Validation

The Translational Bridge: Pyrazolo[1,5-a]pyrimidin-5-amine Scaffolds in Kinase Inhibition

Topic: In vitro versus in vivo correlation of Pyrazolo[1,5-a]pyrimidin-5-amine activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Synthesis: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro versus in vivo correlation of Pyrazolo[1,5-a]pyrimidin-5-amine activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Synthesis: The Scaffold Advantage

The Pyrazolo[1,5-a]pyrimidin-5-amine core has emerged as a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibition. Unlike promiscuous scaffolds that suffer from poor selectivity, this fused bicyclic system offers a rigid, planar geometry that mimics the adenine moiety of ATP.

Its primary value lies in its tunable IVIVC (In Vitro-In Vivo Correlation) . While many chemotypes show nanomolar potency in enzymes but fail in animal models due to metabolic liability or poor solubility, the 5-amine substitution pattern on this scaffold frequently imparts favorable physicochemical properties (LogP, pKa) that translate potent biochemical inhibition (IC₅₀) into robust tumor growth inhibition (TGI) in xenograft models.

Key Target Classes:

  • Cyclin-Dependent Kinases (CDKs): Specifically CDK2/Cyclin E and CDK9/Cyclin T.

  • Tropomyosin Receptor Kinases (TRK): TrkA/B/C fusion proteins.

  • Pim Kinases: Pim-1/2 survival pathways.

Mechanistic Basis & Structural Logic

To understand the correlation, one must first understand the binding mode. The pyrazolo[1,5-a]pyrimidine core typically binds in the hinge region of the kinase ATP-binding pocket.

  • The Hinge Binder: The N1 nitrogen often acts as a hydrogen bond acceptor interacting with the backbone amide of the hinge residue (e.g., Leu83 in CDK2 or Met592 in TrkA).

  • The 5-Amine Vector: Substituents at the 5-position project towards the solvent-accessible region or the ribose-binding pocket. This is critical for solubility and selectivity , preventing the "molecular obesity" that often kills in vivo bioavailability.

Visualization: Mechanism of Action (CDK2 Inhibition)[1]

CDK_Pathway cluster_inhibition Therapeutic Intervention CDK2 CDK2/Cyclin E Complex Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylation (Blocked by Inhibitor) pRb Phospho-Rb (Inactive) CDK2->pRb Hyper-phosphorylation Inhibitor Pyrazolo[1,5-a]pyrimidin-5-amine (Inhibitor) Inhibitor->CDK2 Competitive Binding ATP ATP ATP->CDK2 Normal Substrate E2F E2F Transcription Factor Rb->E2F Sequesters pRb->E2F Releases S_Phase S-Phase Entry (Proliferation) E2F->S_Phase Activates Transcription

Figure 1: Mechanism of CDK2 blockade by Pyrazolo[1,5-a]pyrimidin-5-amine derivatives, preventing Rb phosphorylation and arresting the cell cycle.

In Vitro Profiling: Establishing Intrinsic Potency

Before in vivo testing, the scaffold's activity must be validated using self-checking biochemical and cellular assays.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical)

Rationale: This assay measures the ADP formed from a kinase reaction, providing a direct, interference-free readout of enzyme activity.

  • Enzyme Prep: Dilute recombinant CDK2/Cyclin E1 (e.g., 0.5 ng/µL) in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Treatment: Dispense 100 nL of the Pyrazolo-amine derivative (serial dilution in DMSO) into a 384-well low-volume white plate.

  • Reaction Initiation: Add 2 µL of Enzyme solution. Incubate for 10 min at RT (allows inhibitor to bind).

  • Substrate Addition: Add 2 µL of substrate mix (0.1 µg/µL Histone H1 + 10 µM Ultra-Pure ATP).

  • Incubation: Incubate at RT for 60 minutes.

  • ADP Detection: Add 4 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Signal Generation: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP to Luciferase signal). Incubate 30 min.

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

    • Validation: Z' factor must be > 0.5.

Protocol B: Cellular Target Engagement (Western Blot)

Rationale: Proves the compound enters the cell and hits the specific target (Rb phosphorylation).

  • Seeding: Seed HCT-116 cells (1x10⁶) in 6-well plates.

  • Treatment: Treat with compound (IC₅₀, 5xIC₅₀, 10xIC₅₀) for 6–24 hours.

  • Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Na₃VO₄, NaF).

  • Detection: Immunoblot for p-Rb (Ser807/811) vs. Total Rb.

    • Success Criteria: Dose-dependent reduction in p-Rb signal without loss of total protein (actin/GAPDH control).

In Vivo Validation: The Correlation Test

The true test of the Pyrazolo[1,5-a]pyrimidin-5-amine scaffold is whether the in vitro IC₅₀ predicts in vivo efficacy.

Protocol C: Human Tumor Xenograft (Efficacy)
  • Model: Female BALB/c nude mice (6-8 weeks).

  • Implantation: Inject 5x10⁶ HCT-116 cells subcutaneously in the right flank.

  • Randomization: When tumors reach ~100 mm³, randomize mice into groups (n=8):

    • Vehicle Control (e.g., 0.5% CMC-Na).

    • Pyrazolo-derivative (e.g., 25 mg/kg, PO, QD).

    • Reference Standard (e.g., Dinaciclib).[1]

  • Dosing: Administer orally (PO) or IP for 14–21 days.

  • Measurement: Measure tumor volume (V = 0.5 × L × W²) every 2-3 days.

  • Endpoint: Calculate Tumor Growth Inhibition (TGI%) = [1 - (ΔT/ΔC)] × 100.

Comparative Data: In Vitro vs. In Vivo

The following table synthesizes data from key derivatives (e.g., Compound 4k/BS-194 and Dinaciclib analogs) to illustrate the correlation.

Compound IDScaffold CoreTargetIn Vitro IC₅₀ (nM)Cell GI₅₀ (nM)In Vivo DoseIn Vivo Efficacy (TGI)IVIVC Status
Compound 4k Pyrazolo[1,5-a]pyrimidin-5-amineCDK2/9328025 mg/kg (PO)Significant (P<0.01) High
Dinaciclib Pyrazolo[1,5-a]pyrimidineCDK1/2/5/931040 mg/kg (IP)Complete RegressionHigh
Compound 6t Pyrazolo[1,5-a]pyrimidin-5-amineCDK2/TRKA90450N/ANot TestedN/A
Generic Purine Purine IsostereCDK215150050 mg/kg (PO)Poor (<30%)Low (Metabolic Failure)

Data Source Synthesis: Derived from findings on Compound 4k (BS-194) [1] and Dinaciclib analogs [2].

The IVIVC Analysis: Why This Scaffold Works

The correlation between the 3 nM enzyme inhibition and the tumor regression at 25 mg/kg is not accidental. It stems from three specific properties of the 5-amine substituted pyrazolo[1,5-a]pyrimidine :

  • Metabolic Stability (The "5-Amine" Shield): Unsubstituted pyrazolopyrimidines are often rapidly oxidized by hepatic CYPs. Introducing an amine (or substituted amine) at the 5-position often blocks a primary metabolic soft spot, extending the half-life (

    
    ).
    
    • Evidence: Compound 4k shows a

      
       of ~178 minutes in mice, allowing for once-daily oral dosing [1].[2]
      
  • Solubility & Permeability: The 5-amine group can be derivatized with solubilizing tails (e.g., morpholine, piperazine) without disrupting the hinge binding at N1. This ensures the compound is not just potent, but orally bioavailable .

    • Contrast: Many purine analogs (Alternative Scaffold) suffer from poor solubility, leading to "brick dust" properties that fail in vivo despite high in vitro potency.

  • Selectivity Profile: The scaffold's geometry allows it to distinguish between the kinase ATP pocket and other purine-binding enzymes (like adenosine receptors), reducing off-target toxicity that often limits in vivo dosing of other kinase inhibitors.

Visualization: The IVIVC Workflow

IVIVC_Flow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Step1 Enzyme Assay (IC50 < 10nM) Step2 Cell Viability (GI50 < 500nM) Step1->Step2 Select Potent Hits Step3 Microsomal Stability (T1/2 > 30min) Step2->Step3 Filter Metabolic Liability Step4 PK Study (Bioavailability > 30%) Step3->Step4 Go/No-Go Decision Step5 Xenograft (TGI > 50%) Step4->Step5 Dose Selection Step5->Step1 SAR Feedback Loop

Figure 2: The critical path for validating Pyrazolo[1,5-a]pyrimidin-5-amine derivatives. The "Microsomal Stability" step is often the failure point for alternative scaffolds.

References

  • Discovery of Compound 4k (BS-194): A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration.[2] National Institutes of Health (NIH) / PubMed.

  • Pyrazolo[1,5-a]pyrimidine Review: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.

  • CDK2/TRKA Dual Inhibitors: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. MDPI.

  • Pim-1 Inhibition: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.

Sources

Comparative

Comparative Selectivity Guide: Pyrazolo[1,5-a]pyrimidin-5-amine Scaffolds in Kinase Discovery

Executive Summary: The Scaffold Architecture The Pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in kinase medicinal chemistry.[1] Functioning as a bioisostere of the adenine ring found in ATP, it in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Architecture

The Pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in kinase medicinal chemistry.[1] Functioning as a bioisostere of the adenine ring found in ATP, it inherently possesses high affinity for the kinase hinge region.[2] However, this potency often comes at the cost of promiscuity.

For researchers utilizing Pyrazolo[1,5-a]pyrimidin-5-amine derivatives (often synthesized from 5-aminopyrazoles), the primary challenge is not achieving potency, but tuning selectivity . Unlike the highly specific aminopyrimidines (e.g., Palbociclib) that target the CDK4/6 niche, the pyrazolo[1,5-a]pyrimidine core—exemplified by Dinaciclib —tends to exhibit a "pan-CDK" profile (CDK1, 2, 5, 9) with cross-reactivity against TRK and CK2 families.

This guide provides a rigorous framework for profiling this scaffold, comparing its performance against standard alternatives, and establishing a self-validating data analysis workflow.

Mechanistic Basis of Cross-Reactivity

To understand why this scaffold cross-reacts, we must look at the binding mode. The pyrazolo[1,5-a]pyrimidine core acts as a Type I ATP-competitive inhibitor.

  • The Hinge Binder: The N1 and N4 nitrogens (and exocyclic amines) mimic the N1 and N3 of adenine, forming crucial hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2).

  • The Selectivity Vector (C5/C7): The 5-position (pyrimidine ring) and 7-position are the primary vectors for accessing the "gatekeeper" residue and the solvent-exposed front pocket. Modifications here determine whether you hit CDK2 (small gatekeeper) or avoid it.

Figure 1: Pharmacophore Interaction Map

The following diagram illustrates the critical interaction points that drive both potency and off-target liabilities.

BindingMode Scaffold Pyrazolo[1,5-a]pyrimidine Core Hinge Kinase Hinge Region (e.g., Leu83, Met592) Scaffold->Hinge H-Bonds (N1/N4) (Primary Affinity) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Steric Clash or Fit (C7 Substituent) Solvent Solvent Front Pocket (Solubility/ADME) Scaffold->Solvent C5-Amine Vector (Tuning Selectivity)

Caption: Interaction map showing the core scaffold's H-bond mimicry (Blue) and the C5/C7 vectors (Green/Yellow) used to tune selectivity against the Gatekeeper residue.

Comparative Performance Analysis

When profiling a Pyrazolo[1,5-a]pyrimidin-5-amine, it is critical to benchmark it against established scaffolds to contextualize its Selectivity Score (S-score).

Table 1: Scaffold Selectivity Benchmarks

Data synthesized from representative literature profiles (e.g., Dinaciclib vs. Palbociclib).

FeaturePyrazolo[1,5-a]pyrimidine Pyrido[2,3-d]pyrimidine Indolinone
Reference Compound Dinaciclib (and analogs)Palbociclib Sunitinib
Primary Targets CDK1, CDK2, CDK5, CDK9CDK4, CDK6VEGFR, PDGFR, KIT
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
Selectivity Profile Moderate/Broad. High potency across CDK family; frequent off-targets in TRK, GSK3β, and CK2.High. Exploits specific hydrophobic pocket in CDK4/6; spares CDK1/2.Low/Promiscuous. "Dirty" kinase inhibitor; hits >50 kinases.
Key Liability Myelosuppression (due to CDK1/2 inhibition).Neutropenia (manageable).[3]Hypertension, fatigue (due to broad RTK inhibition).
Best Use Case Oncology (Aggressive tumors requiring broad cell cycle arrest).Oncology (HR+ Breast Cancer; specific G1 arrest).Oncology (Renal cell carcinoma; angiogenesis blockade).

Scientist's Insight: If your Pyrazolo compound shows >50% inhibition of GSK3β or CK2 at 1µM, this is a "class effect" of the scaffold. You must counter-screen these early. Unlike Palbociclib-like scaffolds, the Pyrazolo core rarely achieves >100-fold selectivity for CDK4 over CDK2 without significant C7-position engineering.

Experimental Protocol: The "Gold Standard" Profiling Workflow

To objectively assess cross-reactivity, avoid simple displacement assays (like Tm shift) for final data. You require a functional readout to distinguish between binding and inhibition.

Method: Radiometric HotSpot™ Assay (Recommended)

We utilize a radiometric filter-binding assay because it is free from interference by fluorescent compounds and provides direct measurement of catalytic activity.

Step-by-Step Protocol
  • Compound Preparation:

    • Dissolve Pyrazolo[1,5-a]pyrimidin-5-amine derivative in 100% DMSO to 10 mM.

    • Create serial dilutions (3-fold) to generate a 10-point curve. Critical: Final DMSO concentration in assay must be <1% to prevent solvent-induced enzyme inactivation.

  • Reaction Assembly:

    • Substrate: Use peptide substrates (e.g., Histone H1 for CDKs) at concentrations matching

      
      .
      
    • ATP: Use

      
      . Crucial: Perform the assay at 
      
      
      
      ATP
      concentrations for each specific kinase. Testing at 1mM ATP (physiological) is useful for resistance profiling but
      
      
      is standard for comparing intrinsic potency (
      
      
      ).
  • Incubation:

    • Incubate kinase + substrate + compound for 20 mins.

    • Add ATP to initiate. Run for 2 hours at RT.

  • Detection:

    • Spot reactions onto P81 phosphocellulose ion-exchange filter paper.

    • Wash with 0.75% phosphoric acid (removes unbound ATP).

    • Quantify bound radiolabel via scintillation counting.

Figure 2: Profiling Logic Flow

This self-validating workflow ensures that "hits" are real and not artifacts of aggregation or fluorescence interference.

ProfilingWorkflow Library Compound Library (Pyrazolo Scaffolds) SinglePoint Single Point Screen @ 1 µM Library->SinglePoint Threshold >50% Inhibition? SinglePoint->Threshold DoseResponse 10-Point IC50 (Radiometric) Threshold->DoseResponse Yes Discard Discard / Inactive Threshold->Discard No SelectivityCalc Calculate Gini Coefficient / S(35) DoseResponse->SelectivityCalc Valid IC50

Caption: Logic flow for kinase profiling. Only compounds exceeding the 50% inhibition threshold at 1µM proceed to costly radiometric IC50 determination.

Data Analysis & Interpretation

Do not rely solely on raw IC50 values.[4] Use the Selectivity Score (S-score) to quantify promiscuity.

  • S(35): The percentage of kinases in a panel (e.g., 400 kinases) inhibited by >35% at a specific concentration (usually 1 µM or 10 µM).

    • Pyrazolo Target:[2][5][6][7][8][9][10][11][12] Aim for S(35) < 0.05 (inhibits <5% of kinome) for a lead candidate.

    • Dinaciclib Reference: S(35) is typically higher (~0.15 - 0.20), reflecting its multi-CDK nature.

Validation Check: If your IC50 for the primary target (e.g., CDK2) is 5 nM, but the S(35) at 100 nM is >0.5, your compound is likely a "frequent hitter" or aggregator. Re-run with Triton X-100 to rule out aggregation.

References

  • Paruch, K., et al. (2010). "Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases." ACS Medicinal Chemistry Letters.

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. (Defines the S-score and Gini coefficient methodologies).

  • Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology. (Establishes the radiometric assay as gold standard).

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. (Comparison of aminopyrimidine scaffolds).

Sources

Validation

Head-to-head comparison of Pyrazolo[1,5-a]pyrimidin-5-amine and established anticancer drugs

Executive Summary The pyrazolo[1,5-a]pyrimidin-5-amine moiety represents a "privileged scaffold" in medicinal chemistry, primarily utilized to design ATP-competitive kinase inhibitors. Unlike first-generation flavonoids...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidin-5-amine moiety represents a "privileged scaffold" in medicinal chemistry, primarily utilized to design ATP-competitive kinase inhibitors. Unlike first-generation flavonoids (e.g., Flavopiridol), this scaffold offers tunable lipophilicity and distinct hydrogen-bonding capabilities that favor interaction with the hinge region of Cyclin-Dependent Kinases (CDKs).

This guide compares the performance of Pyrazolo[1,5-a]pyrimidin-5-amine derivatives (exemplified by the clinical candidate Dinaciclib ) against the current Standard of Care (SoC), Palbociclib (Ibrance®). The analysis focuses on potency, selectivity profiles, and the distinct mechanistic divergence between cytotoxic apoptosis (Pyrazolo-based) and cytostatic arrest (SoC).

Part 1: The Pharmacophore & Mechanism

The pyrazolo[1,5-a]pyrimidine core functions as a bioisostere of the purine ring found in ATP. The 5-amine substitution is critical; it often acts as a hydrogen bond donor/acceptor pair that anchors the molecule within the kinase ATP-binding pocket.

Structural Logic & Binding Mode

The following diagram illustrates the pharmacophore's logic and its downstream signaling effects compared to selective inhibitors.

MOA_Pathway Drug_Pyrazolo Pyrazolo[1,5-a]pyrimidin-5-amine (e.g., Dinaciclib) Target_Broad Broad CDK Inhibition (CDK1, CDK2, CDK5, CDK9) Drug_Pyrazolo->Target_Broad High Potency (nM) Drug_Palbo Palbociclib (Pyridopyrimidine) Target_Selective Selective CDK4/6 Inhibition Drug_Palbo->Target_Selective High Selectivity Effect_MCL1 MCL-1 Downregulation (via CDK9) Target_Broad->Effect_MCL1 Transcriptional Block Effect_E2F Rb Phosphorylation Blockade Target_Broad->Effect_E2F Cell Cycle Block Target_Selective->Effect_E2F Outcome_Apoptosis Apoptosis (Cytotoxic) Effect_MCL1->Outcome_Apoptosis Rapid Onset Outcome_Arrest G1 Cell Cycle Arrest (Cytostatic) Effect_E2F->Outcome_Arrest

Figure 1: Mechanistic divergence between the Pyrazolo-based broad inhibitors (Cytotoxic) and selective CDK4/6 inhibitors (Cytostatic).[1][2]

Part 2: Head-to-Head Performance Data

The primary advantage of the Pyrazolo[1,5-a]pyrimidin-5-amine scaffold is its superior potency and broad-spectrum activity , particularly against CDK1 and CDK9, which are not effectively targeted by Palbociclib. This makes the scaffold highly relevant for refractory tumors driven by anti-apoptotic proteins (MCL-1) rather than just cell-cycle dysregulation.

Table 1: Inhibitory Potency (IC50) Comparison

Data aggregated from biochemical kinase assays (ADP-Glo).

Target KinasePyrazolo-Derivative (Dinaciclib)Standard of Care (Palbociclib)Biological Implication
CDK1 (Cdc2) 3 nM >10,000 nMPyrazolo drives mitotic catastrophe; Palbociclib does not.
CDK2 1 nM >10,000 nMPyrazolo blocks S-phase entry even in Rb-deficient tumors.
CDK4 ~1-4 nM11 nM Comparable potency, but Palbociclib is more selective.
CDK6 ~1-4 nM16 nM Comparable potency.
CDK9 4 nM >10,000 nMCritical Differentiator: Pyrazolo inhibits transcription of survival proteins (MCL-1, XIAP).
Selectivity Pan-CDK (Low Selectivity)Highly Selective (CDK4/6)Pyrazolo has higher toxicity risk but broader efficacy.
Table 2: Functional Cellular Outcomes[3]
FeaturePyrazolo[1,5-a]pyrimidin-5-amine ClassPalbociclib (Standard)
Primary Mechanism Apoptosis (Cell Death)Senescence/Arrest (Stasis)
Rb-Status Dependency Effective in Rb-negative cells (via CDK1/2)Ineffective in Rb-negative cells
Therapeutic Window Narrower (Higher hematological toxicity)Wider (Neutropenia is manageable)
Half-life Short (~2-4 hours)Long (~29 hours)

Part 3: Experimental Validation Protocols

To validate the efficacy of a Pyrazolo[1,5-a]pyrimidin-5-amine derivative in your own lab, use the following self-validating workflows.

Protocol A: Kinase Selectivity Profiling (ADP-Glo Assay)

Rationale: This assay is preferred over radiometric methods for high-throughput profiling because it directly measures ADP generation, mimicking the physiological ATPase cycle.

Reagents:

  • Kinase Enzyme System (Promega or SignalChem)

  • Ultra-Pure ATP (Promega)[3]

  • ADP-Glo Reagent & Kinase Detection Reagent[4][5][6]

  • Test Compound: Pyrazolo[1,5-a]pyrimidin-5-amine derivative dissolved in DMSO.

Workflow Diagram:

Protocol_ADPGlo Step1 Kinase Reaction (Enzyme + Substrate + ATP) Step2 Inhibitor Addition (Serial Dilution) Step1->Step2 Step3 Incubation (60 min @ RT) Step2->Step3 Step4 ADP-Glo Reagent (Depletes unused ATP) Step3->Step4 Step5 Detection Reagent (Converts ADP -> ATP -> Light) Step4->Step5 Step6 Luminescence Read (RLU ~ Kinase Activity) Step5->Step6

Figure 2: ADP-Glo assay workflow for determining IC50 values.

Step-by-Step Methodology:

  • Preparation: Dilute the Pyrazolo-derivative in 100% DMSO to 100x the final screening concentration. Further dilute in 1x Kinase Buffer to 4x working concentration.

  • Reaction Assembly: In a 384-well white plate, add:

    • 2 µL of Kinase/Substrate mix.

    • 1 µL of Compound (or DMSO control).

    • 2 µL of Ultra-Pure ATP (at

      
       apparent concentration for the specific kinase).
      
  • Incubation: Seal and incubate at room temperature for 60 minutes.

  • Depletion: Add 5 µL of ADP-Glo™ Reagent.[7] Incubate for 40 minutes to terminate the reaction and deplete remaining ATP.

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Read: Measure luminescence (integration time: 0.5–1.0 sec).

  • Analysis: Plot RLU vs. log[concentration] to derive IC50 using a sigmoidal dose-response curve.

Protocol B: Caspase-3/7 Apoptosis Assay

Rationale: To confirm the cytotoxic mechanism (CDK9/MCL-1 axis) unique to Pyrazolo-derivatives compared to the cytostatic Standard of Care.

  • Seeding: Seed tumor cells (e.g., MDA-MB-231) at 5,000 cells/well in 96-well plates.

  • Treatment: Treat with IC50 concentrations of Pyrazolo-derivative vs. Palbociclib for 24 hours.

  • Lysis/Staining: Add Caspase-Glo® 3/7 reagent (1:1 ratio with media).

  • Read: Measure luminescence after 1 hour.

  • Validation: Pyrazolo-treated cells should show >5-fold increase in signal compared to Palbociclib-treated cells (which should remain near baseline or show minimal induction).

Part 4: Synthesis & Stability Notes

For researchers synthesizing this scaffold:

  • Stability: The pyrazolo[1,5-a]pyrimidine ring is generally stable to hydrolysis but susceptible to oxidation at the C-3 position if electron-rich.

  • Solubility: The 5-amine group improves solubility compared to bare scaffolds, but salt formation (e.g., HCl or mesylate salts) is recommended for in vivo studies.

References

  • Paruch, K., et al. (2011). Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases. ACS Medicinal Chemistry Letters.[8] [Link]

  • Finn, R. S., et al. (2016). Palbociclib and Letrozole in Advanced Breast Cancer.[1][2] New England Journal of Medicine. [Link]

  • Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy.[9] Nature Reviews Drug Discovery. [Link]

Sources

Comparative

Evaluating the therapeutic index of different Pyrazolo[1,5-a]pyrimidin-5-amine derivatives

Executive Summary: The Selectivity Challenge The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibition.[1] Its planar bicycl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibition.[1] Its planar bicyclic geometry mimics the adenine ring of ATP, allowing it to anchor effectively within the hinge region of kinases such as CDKs, Trk, and Pim-1. However, the structural promiscuity that makes it a potent inhibitor also creates a significant liability: off-target toxicity .

For drug development professionals, the Therapeutic Index (TI) —defined here as the ratio of toxic concentration (


 in normal cells) to effective concentration (

in target cancer cells)—is the primary metric of viability. This guide objectively compares the TI of established and novel Pyrazolo[1,5-a]pyrimidin-5-amine derivatives, analyzing how specific structural modifications at the C5 and C7 positions shift the efficacy-toxicity balance.

Mechanistic Foundation: Scaffold Binding & Toxicity

To evaluate TI, we must first understand the structural causality. The pyrazolo[1,5-a]pyrimidine core binds to the kinase ATP pocket. The "5-amine" substitution is critical; it often acts as a hydrogen bond donor/acceptor system that interacts with the gatekeeper residues or the solvent-exposed front of the pocket.

Structural Logic of Toxicity
  • High Potency (Low

    
    ):  Achieved by rigid H-bonds at the hinge region (e.g., Leu83 in CDK2).
    
  • High Toxicity (Low

    
    ):  Caused by poor selectivity against essential kinases (e.g., CDK1, GSK-3
    
    
    
    ) or off-target ion channel blockade (hERG).
Visualization: The Kinase Interaction Network

The following diagram illustrates the critical signaling pathways targeted by these derivatives and the points where off-target toxicity reduces the Therapeutic Index.

KinasePathways cluster_Target Therapeutic Efficacy (On-Target) cluster_Toxicity Toxicity Liabilities (Off-Target) Compound Pyrazolo[1,5-a]pyrimidine Derivative CDK2 CDK2/Cyclin E (Target) Compound->CDK2 Inhibition (nM) CDK1 CDK1 (Essential) Compound->CDK1 Off-target Binding hERG hERG Channel Compound->hERG Lipophilic Interaction Rb Rb Phosphorylation CDK2->Rb Blocks Arrest G1/S Cell Cycle Arrest Rb->Arrest Induces Apoptosis_Normal Normal Cell Apoptosis (Low TI) CDK1->Apoptosis_Normal Pancytopenia Arrhythmia Cardiotoxicity hERG->Arrhythmia QT Prolongation

Figure 1: Mechanism of Action vs. Mechanism of Toxicity. High TI requires maximizing the green pathway while minimizing the red.

Comparative Analysis: Derivative Performance

We compare three distinct classes of derivatives based on recent experimental data. The reference standard is Dinaciclib , a potent inhibitor with a narrow therapeutic window.

Class A: The Reference Standard (Dinaciclib Analogs)
  • Structure: Rigid pyrazolo[1,5-a]pyrimidine core.

  • Profile: Extremely potent but limited by toxicity in normal hematopoietic cells.

Class B: C7-Aryl-C5-Amine Derivatives (Compounds 5h & 5i)[2][3]
  • Modification: Introduction of a 4-bromo-phenyl group at C7 and specific azo-linkages.

  • TI Improvement: These derivatives maintain nanomolar potency against CDK2 but show significantly reduced cytotoxicity in normal human blood cells compared to Dinaciclib.[2]

Class C: Dual CDK2/TRKA Inhibitors (Compound 6t)[4]
  • Modification: Optimized for dual-targeting to overcome resistance.

  • TI Profile: While potent, dual inhibition carries a higher risk of cumulative toxicity, requiring careful dosing.

Quantitative Data Summary
Derivative ClassCompound IDTarget

(nM)
Off-Target

(nM)
Toxicity

(Leukemia)
Toxicity

(Normal PBMC)
Therapeutic Index (TI)*
Reference Dinaciclib18 (CDK2)<10 (CDK1)1.30 µM~1.5 µM~1.1 (Narrow)
Class B Compound 5h 22 (CDK2)28 (CDK1)0.93 µM>10 µM>10.7 (Excellent)
Class B Compound 5i24 (CDK2)35 (CDK1)0.80 µM>10 µM>12.5 (Excellent)
Class C Compound 6t90 (CDK2)450 (TRKA)2.1 µMN/A~23 (Moderate)

*TI calculated as


 (Normal) / 

(Target). A higher TI indicates a safer therapeutic window.

Analysis: The data indicates that Class B (Compounds 5h/5i) offers a superior therapeutic index. While Dinaciclib is slightly more potent enzymatically (18 nM vs 22 nM), the novel derivatives 5h and 5i exhibit a "safety buffer" in normal cells that Dinaciclib lacks. This is likely due to reduced affinity for essential housekeeping kinases or improved metabolic stability.

Experimental Protocols for TI Evaluation

To replicate these findings or evaluate new derivatives, use the following self-validating workflows.

Protocol A: Kinase Selectivity Assay (Potency)

Objective: Determine


 against the primary target (e.g., CDK2/Cyclin E).
Method:  ADP-Glo™ Kinase Assay (Luminescence).
  • Preparation: Dilute compounds in 100% DMSO (10-point dose-response, starting at 10 µM).

  • Reaction: Mix 1 µL compound + 2 µL Kinase/Substrate buffer in a 384-well plate.

  • Initiation: Add 2 µL ATP (at

    
     concentration). Incubate 60 min at RT.
    
  • Detection: Add 5 µL ADP-Glo™ Reagent (40 min incubation) followed by 10 µL Kinase Detection Reagent (30 min).

  • Validation: Z' factor must be > 0.5. Reference inhibitor (Dinaciclib) must fall within 2-fold of historical

    
    .
    
Protocol B: Differential Cytotoxicity Screen (Toxicity)

Objective: Calculate TI by comparing cancer cells vs. normal cells. Cell Lines:

  • Target: MOLT-4 or HL-60 (Leukemia).[3][2]

  • Control: PBMCs (Peripheral Blood Mononuclear Cells) or HUVEC.

  • Seeding: Seed 5,000 cells/well in 96-well plates. Allow 24h attachment (for adherent cells).

  • Treatment: Treat with serial dilutions of the derivative (0.01 µM to 100 µM) for 72 hours.

  • Readout: Add 20 µL CellTiter-Blue® (Resazurin). Incubate 4 hours. Measure fluorescence (560ex/590em).

  • Calculation:

    • Fit curves using non-linear regression (Sigmoidal dose-response).

    • TI Formula:

      
      
      
Workflow Visualization

The following diagram outlines the logical flow for accepting or rejecting a candidate based on TI.

TI_Workflow Start Synthesize Derivative EnzymeAssay Kinase Assay (Protocol A) Start->EnzymeAssay PotencyCheck IC50 < 50 nM? EnzymeAssay->PotencyCheck ToxAssay PBMC Cytotoxicity (Protocol B) PotencyCheck->ToxAssay Yes Reject Reject Candidate PotencyCheck->Reject No TICheck TI > 10? ToxAssay->TICheck TICheck->Reject No Select Select for In Vivo TICheck->Select Yes

Figure 2: Decision Matrix for Therapeutic Index Evaluation.

Expert Insights & Recommendations

  • Avoid Flat SAR: Early generation pyrazolo[1,5-a]pyrimidines were too planar, leading to DNA intercalation and non-specific toxicity. Introduce sp3-rich substituents (e.g., morpholine, piperazine) at the C5-amine position to increase solubility and selectivity.

  • Monitor hERG Early: The C7-aryl substitution often increases lipophilicity (

    
    ), which correlates with hERG channel blockade (cardiotoxicity). Always run a patch-clamp assay if 
    
    
    
    .
  • The "5h/5i" Advantage: The data suggests that the specific azo-linkage in compounds 5h and 5i provides a steric clash that prevents binding to off-target kinases, preserving normal cell viability. This is a key structural motif to explore further.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry. (Data source for Compounds 5h/5i).[3][2] Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Pharmaceuticals. (Data source for Compound 6t). Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules. Available at: [Link]

Sources

Validation

Comparative Guide: Validating Target Engagement of Pyrazolo[1,5-a]pyrimidin-5-amine Derivatives

This guide outlines a rigorous, evidence-based framework for validating the cellular target engagement of Pyrazolo[1,5-a]pyrimidin-5-amine (PPA) derivatives. Given the scaffold's privileged status in kinase inhibition—pa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, evidence-based framework for validating the cellular target engagement of Pyrazolo[1,5-a]pyrimidin-5-amine (PPA) derivatives. Given the scaffold's privileged status in kinase inhibition—particularly for CDK2 , Trk , and RET kinases—this analysis benchmarks a representative optimized PPA derivative (PPA-5 ) against industry standards like Dinaciclib and Roscovitine .

Executive Summary & Mechanistic Basis

The Pyrazolo[1,5-a]pyrimidin-5-amine scaffold is a "privileged structure" in medicinal chemistry, designed to mimic the adenine ring of ATP. Its planar heterocycle allows it to slot deeply into the kinase hinge region, forming critical hydrogen bonds with the backbone residues (e.g., Leu83 in CDK2).

Unlike first-generation inhibitors that often suffered from promiscuity (off-target binding), modern PPA derivatives (referred to here as PPA-5 ) utilize the 5-amine position to vector substituents into the solvent-exposed region or the ribose pocket, enhancing specificity.

Mechanistic Binding Logic

The following diagram illustrates the structural logic of PPA-5 binding compared to ATP, highlighting the critical "Gatekeeper" and "Hinge" interactions that define its potency.

PPA_Binding_Mechanism ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Leu83 for CDK2) Gatekeeper Gatekeeper Residue (Phe80/Val804) PPA_Scaffold Pyrazolo[1,5-a]pyrimidin-5-amine (PPA-5) PPA_Scaffold->ATP_Pocket Competes with ATP PPA_Scaffold->Hinge Dual H-Bonds (Donor/Acceptor) PPA_Scaffold->Gatekeeper Pi-Stacking / Steric Fit Substituents 5-Amine Substituents (Solubility/Selectivity) Substituents->ATP_Pocket Occupies Ribose/Solvent Region Substituents->PPA_Scaffold Modifies

Figure 1: Mechanistic binding mode of PPA-5 within the kinase active site. The scaffold anchors to the hinge, while 5-amine modifications drive selectivity.[1]

Comparative Performance Analysis

To objectively assess PPA-5, we compare its performance profile against Dinaciclib (a potent but toxic CDK inhibitor) and Roscovitine (an early-generation tool).

Table 1: Performance Benchmarking (Cellular & Biochemical)
FeaturePPA-5 (Optimized Derivative) Dinaciclib (Standard) Roscovitine (Legacy) Implication
Primary Target CDK2 / TrkAPan-CDK (1, 2, 5, 9)CDK1, 2, 5PPA-5 offers tunable selectivity.
Biochemical IC50 18 – 22 nM 3 – 10 nM~140 – 400 nMPPA-5 approaches Dinaciclib potency without pan-inhibition.
Cellular IC50 (HCT-116) ~450 – 900 nM ~10 – 20 nM~15,000 nMModerate cellular potency suggests need for permeability optimization.
Selectivity Profile High (Target-Specific)Low (Promiscuous)ModerateReduced off-target toxicity risk for PPA-5.
Solubility Moderate (Lipophilic)HighHighPPA-5 may require DMSO/surfactant for assays.

Data Sources: Synthesized from recent SAR studies on pyrazolo[1,5-a]pyrimidines targeting CDK2 and Trk kinases [1, 2, 3].

Experimental Validation Protocols

To confirm that PPA-5 is not just cytotoxic but specifically engaging its target inside the cell, you must triangulate data using Thermal Shift , Functional Phosphorylation , and Occupancy assays.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Demonstrate physical binding of PPA-5 to the target protein in intact cells. Ligand binding stabilizes the protein, shifting its melting temperature (


) higher.

Workflow Logic:

  • Treatment: Live cells are treated with PPA-5.

  • Heat Shock: Cells are heated across a gradient. Unbound protein denatures and precipitates; bound protein remains soluble.

  • Detection: Soluble fraction is quantified via Western Blot.

CETSA_Workflow Step1 1. Treat Cells (PPA-5 vs DMSO) Step2 2. Aliquot & Heat (40°C - 65°C) Step1->Step2 Step3 3. Lysis & Centrifugation Step2->Step3 Precipitate Denatured Protein Step4 4. Western Blot (Supernatant) Step3->Step4 Analyze Soluble Fraction Result Result: Shift in Aggregration Temp (T_agg) Step4->Result

Figure 2: CETSA workflow for validating physical target engagement.

Step-by-Step Protocol:

  • Seed Cells: Plate HCT-116 or relevant cells (0.5 × 10^6 cells/well) in 6-well plates.

  • Drug Exposure: Treat with 1 µM PPA-5 (or 5x IC50) for 1 hour. Include a DMSO control.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Gradient: Divide suspension into 8 PCR tubes. Heat at gradient temperatures (e.g., 40, 43, 46, 49, 52, 55, 58, 61°C) for 3 minutes in a thermal cycler.

  • Cooling: Immediately incubate at room temperature (3 min) then on ice.

  • Lysis: Add NP-40 lysis buffer. Freeze-thaw 3 times (liquid nitrogen / 25°C) to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Keep the supernatant.

  • Analysis: Run Western Blot on supernatants probing for CDK2 (or specific target).

    • Success Criteria: The PPA-5 treated band intensity persists at higher temperatures compared to DMSO.

Protocol B: Functional Phosphorylation Assay (In-Cell Western)

Objective: Confirm that physical binding leads to functional inhibition of kinase activity. Target: If PPA-5 targets CDK2, measure Phospho-Rb (Ser807/811) .

  • Seeding: Seed 10,000 cells/well in a 96-well black-walled plate.

  • Starvation: Serum-starve cells (0.1% FBS) for 12h to synchronize cell cycle (critical for CDK inhibitors).

  • Treatment: Treat with serial dilutions of PPA-5 (1 nM – 10 µM) for 6 hours.

  • Stimulation: Release into 10% FBS media for 2 hours to drive cell cycle entry.

  • Fixation: Fix with 4% paraformaldehyde (20 min). Permeabilize with ice-cold methanol.

  • Staining:

    • Primary Ab: Anti-Phospho-Rb (1:500).

    • Normalization Ab: Anti-Total-Rb or GAPDH.

  • Detection: Use IRDye-conjugated secondary antibodies and scan on LI-COR Odyssey.

  • Analysis: Plot IC50 curves.

    • Validation: PPA-5 should reduce Phospho-Rb signal dose-dependently. If signal remains high despite cell death, the mechanism is off-target toxicity.

Protocol C: NanoBRET Target Engagement (Advanced)

Objective: Quantify the residence time and affinity in live cells using competitive displacement. This is superior to biochemical assays as it accounts for cell membrane permeability.

  • Transfection: Transfect cells with a NanoLuc-Kinase Fusion vector (e.g., NanoLuc-CDK2).

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known to bind the ATP pocket) at a fixed concentration (K_d value).

  • Competition: Add serial dilutions of PPA-5 .

  • Measurement: Measure BRET signal (Energy transfer from NanoLuc to Tracer).

  • Interpretation: PPA-5 binding displaces the tracer, causing a decrease in BRET signal .

    • Self-Validation: If PPA-5 shows high biochemical potency but poor NanoBRET displacement, it indicates poor cell permeability , explaining the discrepancy in Table 1.

References

  • Attia, M. I. et al. (2021). "Design, synthesis and molecular docking of new pyrazolo[1,5-a]pyrimidine derivatives as potent CDK2 inhibitors." Bioorganic Chemistry. [2]

  • Almehmadi, M. et al. (2025).[3][4] "New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents." Scientific Reports.

  • Faming Zhuanli Shenqing. (2020).[1][5] "Discovery and Optimization of wt-RET/KDR-Selective Inhibitors." ACS Medicinal Chemistry Letters. [5]

  • Jafari, R. et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

Sources

Comparative

Side-by-side comparison of the photophysical properties of fluorescent Pyrazolo[1,5-a]pyrimidine probes

Topic: Executive Summary: The Emergent Fluorophore The Pyrazolo[1,5-a]pyrimidine (PP) scaffold has transitioned from a purely medicinal pharmacophore (e.g., kinase inhibitors) to a high-performance fluorophore. Unlike tr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: The Emergent Fluorophore

The Pyrazolo[1,5-a]pyrimidine (PP) scaffold has transitioned from a purely medicinal pharmacophore (e.g., kinase inhibitors) to a high-performance fluorophore. Unlike traditional dyes like Fluorescein or Rhodamine, which often suffer from aggregation-caused quenching (ACQ) or complex synthetic routes, PP derivatives offer a unique combination of Solvatochromic Intramolecular Charge Transfer (ICT) , Solid-State Emission , and Tunable Stokes Shifts .

This guide provides a technical comparison of key PP derivatives, focusing on the structural determinants of their photophysics (Positions 2, 3, and 7) and their performance relative to commercial standards like BODIPY and Coumarin.[1]

Structural Basis of Fluorescence (SAR Analysis)

The fluorescence of the PP core is dictated by the push-pull electronic mechanism. The pyrazolo[1,5-a]pyrimidine ring acts as an electron-withdrawing core, while substituents modulate the ICT state.

Structure-Activity Relationship (SAR) Diagram

PP_SAR Core Pyrazolo[1,5-a]pyrimidine (Electron Deficient Core) Effect_QY Increases Quantum Yield (Φ) Promotes ICT Core->Effect_QY Via Pos 7 EDG Effect_Shift Red-shifts Emission Modulates Solubility Core->Effect_Shift Via Pos 3/7 interaction Effect_Stab Solid-State Emission (AIE-active) Core->Effect_Stab Crystal Packing Pos7 Position 7 (Critical) Electron Donating Groups (EDG) (e.g., -NPh2, -OMe) Pos7->Core Strong ICT Donor Pos3 Position 3 Auxiliary Tuning (e.g., -Acetyl for Red Shift) Pos3->Core Electronic Tuning Pos2 Position 2 Conjugation Extension (e.g., Aryl groups) Pos2->Core Steric/Electronic

Figure 1: Structural determinants of fluorescence in the Pyrazolo[1,5-a]pyrimidine scaffold. Position 7 is the primary driver for quantum efficiency via ICT mechanisms.

Comparative Photophysical Data

The following table synthesizes data from recent high-impact studies, specifically comparing the "4a-g" series and "Fluoremidine" (FD) derivatives against commercial standards.

Table 1: Photophysical Properties of PP Derivatives vs. Standards

Probe IDSubstituent (Pos 7)Solvent

(nm)

(nm)
Stokes Shift (nm)

(Quantum Yield)
Key Feature
PP-4d [1]PhenylTHF3604741140.01Weak emitter; baseline scaffold.
PP-4e [1]4-Methoxyphenyl (Anisyl)THF3634801170.23EDG starts to activate ICT.
PP-4g [1]4-(Diphenylamino)phenyl THF416541125 0.85 High Brightness ; Strong ICT.
FD13 [2]Dimethylamino (fused)Toluene415469540.96Lipid Droplet specific; Solvatochromic.
FD13 [2]Dimethylamino (fused)DMSO418509910.79High polarity tolerance.
BODIPY (Ref)-MeOH~500~510~100.60 - 0.90Small Stokes shift; self-quenching risk.
Coumarin 153 -EtOH4225301080.38Standard ICT dye; comparable to PP-4e.

Technical Analysis:

  • Quantum Yield (ΦF): Unsubstituted PPs (e.g., PP-4d) are poor fluorophores (

    
    ). Introducing a strong electron-donating group (EDG) like diphenylamine at Position 7 (PP-4g) dramatically increases 
    
    
    
    to 0.85, surpassing Coumarin 153 and rivaling BODIPY.
  • Stokes Shift: PP probes exhibit large Stokes shifts (>100 nm), significantly larger than BODIPY (~10-20 nm). This reduces self-absorption and improves signal-to-noise ratio in imaging.

  • Solvatochromism: Unlike BODIPY, PP probes (especially FD13 and PP-4g) show significant solvatochromism. FD13 shifts from 469 nm (Toluene) to 509 nm (DMSO), making it an excellent polarity sensor for organelles like lipid droplets.

Experimental Protocols

To ensure reproducibility, use the following protocols for characterizing these probes.

Protocol A: Determination of Fluorescence Quantum Yield ( )

Standard Comparative Method (Williams et al.)[2]

Reagents:

  • Reference Standard: Quinine Sulfate (in 0.1 M H2SO4,

    
    ) or Coumarin 153 (in EtOH, 
    
    
    
    ). Choose one with
    
    
    close to your probe.
  • Solvent: Spectroscopic grade THF or Ethanol (must match literature data for the probe).

Workflow:

  • Absorbance Matching: Prepare solutions of the PP probe and the Reference Standard. Adjust concentrations so that the optical density (OD) at the excitation wavelength is below 0.1 (ideally 0.02–0.05) to avoid inner-filter effects.

  • Spectral Acquisition:

    • Record UV-Vis spectrum (300–600 nm). Note the exact absorbance (

      
      ) at the excitation wavelength (
      
      
      
      ).
    • Record Fluorescence Emission spectrum (

      
      ) using the same 
      
      
      
      .[2] Integrate the area under the emission curve (
      
      
      ).[2]
  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.
Protocol B: Lippert-Mataga Solvatochromism Plot

To validate the ICT mechanism.

  • Solvent Selection: Select 5 solvents with varying orientation polarizability (

    
    ): Toluene (Low), THF (Medium), DCM (Medium-High), Acetonitrile (High), Methanol (High/H-bond).
    
  • Measurement: Record

    
     and 
    
    
    
    for the probe in each solvent.
  • Plotting:

    • Calculate Stokes Shift (

      
      ) in wavenumbers (
      
      
      
      ).[3]
    • Plot Stokes Shift (Y-axis) vs. Orientation Polarizability

      
       (X-axis).
      
    • Interpretation: A linear positive slope confirms an ICT mechanism where the excited state is more polar than the ground state.

Synthesis & Characterization Workflow

The synthesis of these probes is notably "greener" and more atomic-efficient than BODIPY synthesis.

Synthesis_Workflow Step1 Precursor Assembly (Aminopyrazole + 1,3-Dicarbonyl) Step2 Cyclocondensation (Reflux in AcOH or Microwave) Step1->Step2 One-Pot Synthesis Step3 Isolation (Filtration/Recrystallization) Step2->Step3 High Atom Economy Note Key Advantage: No heavy metal catalysts Scalable Step2->Note Step4 Photophysical Characterization (UV-Vis, Fluorescence, QY) Step3->Step4 Purity Check >95% Step5 Application (Cell Imaging / Sensing) Step4->Step5 Select Best Candidate

Figure 2: General workflow for the synthesis and validation of Pyrazolo[1,5-a]pyrimidine probes.

References

  • Portilla, J., et al. (2020).[1] "Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study." RSC Advances, 10, 39171-39182. Link

  • Li, X., et al. (2019). "Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets." Chemical Communications, 55, 12535-12538. Link

  • Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 83(12), 2213-2228. Link

Sources

Validation

Benchmarking Synthetic Routes to Pyrazolo[1,5-a]pyrimidin-5-amine: Regiocontrol &amp; Efficiency

Topic: Benchmarking the synthetic efficiency of different routes to Pyrazolo[1,5-a]pyrimidin-5-amine Content Type: Publish Comparison Guide Executive Summary: The Regioselectivity Challenge The pyrazolo[1,5-a]pyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the synthetic efficiency of different routes to Pyrazolo[1,5-a]pyrimidin-5-amine Content Type: Publish Comparison Guide

Executive Summary: The Regioselectivity Challenge

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., inhibitors of CDK2, CK2, and B-Raf).[1] However, synthetic access to the 5-amine regioisomer is frequently complicated by the intrinsic reactivity of the 3-aminopyrazole precursor.[1]

Standard condensation with 1,3-electrophiles (like


-keto nitriles) overwhelmingly favors the 7-amine  isomer due to the higher nucleophilicity of the exocyclic amine attacking the more electrophilic center.[1] Accessing the 5-amine  requires specific "masked" electrophiles or a regioselective displacement strategy starting from a symmetric precursor.[1]

This guide benchmarks three distinct routes, evaluating them on Regiochemical Purity , Atom Economy , and Scalability .

Route Analysis & Benchmarking

Route A: The "Masked" Electrophile Strategy (1,3-Dimethyluracil)

Best for: High regiochemical purity of the 5-isomer.[1]

This route utilizes 1,3-dimethyluracil as a "masked" malondialdehyde equivalent. Unlike acyclic electrophiles, the uracil directs the initial attack of the exocyclic amine of the pyrazole to a specific position, locking the regiochemistry to yield the 5-one , which is then converted to the 5-amine.[1]

  • Mechanism: Base-mediated condensation

    
     Chlorination (POCl
    
    
    
    )
    
    
    S
    
    
    Ar or Buchwald-Hartwig Amination.[1]
  • Regioselectivity: >98% favoring the 5-position (vs 7-position).[1]

Route B: The Dichloride Differentiation Strategy

Best for: Generating 5,7-disubstituted libraries.[1]

This route starts with a symmetric electrophile (diethyl malonate) to form the 5,7-diol, followed by chlorination to the 5,7-dichloro intermediate.[1] The key chemical insight here is the differential reactivity of the chlorides: C-7 is significantly more electrophilic than C-5. [1]

  • Mechanism: S

    
    Ar at C-7 (Kinetic control) 
    
    
    
    S
    
    
    Ar/Catalysis at C-5.
  • Limitation: Requires a substituent at C-7. If a C-7 hydrogen is required (pure 5-amine), this route is inefficient due to the difficulty of reductive dechlorination.[1]

Route C: Direct Condensation (The "Traditional" Route)

Best for: 7-amine synthesis (NOT recommended for 5-amine).[1]

Reaction of 3-aminopyrazole with 3-ethoxyacrylonitrile or 3-aminocrotononitrile.[1]

  • Outcome: Predominantly yields Pyrazolo[1,5-a]pyrimidin-7-amine .[1]

  • Why it fails for 5-amine: The exocyclic amine of the pyrazole attacks the nitrile (or most electrophilic center) to form the thermodynamically stable 7-amino isomer.[1]

Comparative Data Analysis

FeatureRoute A (Dimethyluracil)Route B (Dichloride Switch)Route C (Direct Nitrile)
Target Isomer 5-Amine (High Specificity)5,7-Diamino (Mixed)7-Amine (Dominant)
Step Count 3 (Condense

Cl

Amine)
4 (Condense

Cl


S

Ar1

S

Ar2)
1 (Convergent)
Regioselectivity Excellent (>20:[1]1)Controlled (via reactivity diff.)Poor for 5-isomer
Overall Yield 45-60%30-50%70-85% (for 7-isomer)
Scalability High (Crystallizable intermediates)Moderate (Purification needed)High
Cost Moderate (Uracil reagent)Low (Malonate reagent)Low

Visualizing the Regiodivergence

The following diagram illustrates the mechanistic bifurcation that dictates the final regioisomer.

Regioselectivity Start 3-Aminopyrazole Uracil 1,3-Dimethyluracil (Masked Electrophile) Start->Uracil Route A Nitrile 3-Ethoxyacrylonitrile (Acyclic Electrophile) Start->Nitrile Route C Malonate Diethyl Malonate (Symmetric) Start->Malonate Route B InterA Intermediate: Pyrazolo[1,5-a]pyrimidin-5-one Uracil->InterA NaOEt, EtOH ProdA TARGET: Pyrazolo[1,5-a]pyrimidin-5-amine InterA->ProdA 1. POCl3 2. R-NH2 ProdC OFF-TARGET: Pyrazolo[1,5-a]pyrimidin-7-amine Nitrile->ProdC Kinetic Control (Favors 7-pos) DiCl 5,7-Dichloro Intermediate Malonate->DiCl 1. Condense 2. POCl3 Diff C-7 Displacement (Fast S_NAr) DiCl->Diff R1-NH2 (Selects C-7) ProdB 5-Amine-7-Substituted Derivative Diff->ProdB R2-NH2 (Selects C-5)

Caption: Mechanistic bifurcation showing how electrophile choice dictates 5- vs 7-position selectivity.

Detailed Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-5-amine via 1,3-Dimethyluracil (Route A)[1]

Rationale: This protocol uses the "masked" nature of 1,3-dimethyluracil to force the formation of the 5-one core, which is the requisite precursor for the 5-amine.[1]

Step 1: Condensation [2][3][4]

  • Reagents: Charge a reaction vessel with 3-aminopyrazole (1.0 equiv) and 1,3-dimethyluracil (1.1 equiv).

  • Solvent/Base: Add absolute ethanol (10 mL/g) and sodium ethoxide (2.0 equiv, 21% wt in EtOH).

  • Reaction: Heat to reflux (approx. 78°C) for 12–16 hours. Monitor by LCMS for the disappearance of aminopyrazole.

  • Workup: Cool to room temperature. Acidify to pH ~5-6 with acetic acid. The product, pyrazolo[1,5-a]pyrimidin-5(4H)-one , typically precipitates.[1] Filter, wash with cold water/ethanol, and dry.

    • Checkpoint: Verify regiochemistry by NOE NMR (interaction between H-6 and pyrazole protons).[1]

Step 2: Chlorination

  • Reagents: Suspend the 5-one intermediate in POCl

    
     (5.0 equiv).
    
  • Reaction: Heat to reflux (105°C) for 4 hours. The suspension should clear as the chloride forms.

  • Workup: Remove excess POCl

    
     under reduced pressure. Pour the residue carefully onto ice/water (Exothermic!). Neutralize with NaHCO
    
    
    
    and extract with EtOAc.
  • Product: 5-chloropyrazolo[1,5-a]pyrimidine .

Step 3: Amination (Buchwald-Hartwig or S


Ar) [1]
  • Note: The C-5 chloride is less reactive than a C-7 chloride.[1] For unhindered amines, S

    
    Ar (high temp) works. For hindered amines, use Pd-catalysis.[1][5]
    
  • S

    
    Ar Method:  Dissolve 5-chloride in NMP or DMSO. Add Amine (2.0 equiv) and DIPEA (3.0 equiv). Heat to 120-140°C (microwave preferred for 30 min).
    
  • Pd-Catalyzed Method: Suspend 5-chloride, Amine (1.2 equiv), Cs

    
    CO
    
    
    
    (2.0 equiv), Pd
    
    
    (dba)
    
    
    (5 mol%), and Xantphos (10 mol%) in Dioxane.[1] Heat at 100°C under N
    
    
    for 4-12 hours.[1]
Protocol 2: The "Dichloride Switch" for 5,7-Functionalization (Route B)

Rationale: Exploiting the electronic difference between C-7 and C-5.

Step 1: Synthesis of 5,7-Dichloride

  • Reflux 3-aminopyrazole with diethyl malonate in NaOEt/EtOH to get the 5,7-diol.[1]

  • Reflux the diol in neat POCl

    
     (with catalytic N,N-dimethylaniline) to obtain 5,7-dichloropyrazolo[1,5-a]pyrimidine .
    

Step 2: Regioselective Displacement at C-7

  • Conditions: Dissolve 5,7-dichloride (1.0 equiv) in EtOH or THF at 0°C to Room Temperature .

  • Addition: Add the first amine (Nucleophile A, 1.0 equiv) slowly.

  • Observation: The reaction is rapid. The nucleophile attacks C-7 exclusively due to lower LUMO energy at this position relative to C-5.[1]

  • Yield: Isolate the 7-amino-5-chloro derivative.

Step 3: Functionalization at C-5

  • Conditions: Take the 7-amino-5-chloro intermediate. Perform S

    
    Ar at higher temperature (>100°C) or Pd-catalysis to install the second amine at C-5.
    

Scientist-to-Scientist: Troubleshooting & Optimization

  • Regioselectivity Confirmation: Never assume regiochemistry based on crude LCMS. The 5-amine and 7-amine isomers have identical masses.[1]

    • Diagnostic: In

      
      H NMR, the H-6 proton of the 7-amine isomer often appears more upfield compared to the 5-amine isomer due to shielding effects, but NOESY  is the only definitive confirmation.[1]
      
  • Purification of 5-Chloro Intermediate: The 5-chloro intermediate in Route A is volatile and hydrolytically unstable.[1] Avoid prolonged aqueous workups. Flash chromatography on silica (Hex/EtOAc) is recommended immediately after workup.

  • Reaction Rate: In Route B, if the C-7 displacement is too fast and leads to bis-substitution, lower the temperature to -78°C and use exactly 0.95 equiv of the amine.[1]

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidinone Regioisomers. Journal of Organic Chemistry. Describes the use of 1,3-dimethyluracil to correct regiochemistry. Link[1]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as PI3Kδ Inhibitors. International Journal of Molecular Sciences. Details the 5,7-dichloride differentiation strategy (Route B). Link

  • SNAr Reaction of Polyhalogenated Heterocycles. WuXi Biology Application Notes. Provides QM-based explanation for C-7 vs C-5 reactivity differences. Link

  • Regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines.Tetrahedron. Discusses the limitations of direct condensation with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -dicarbonyls. Link[1]
    

Sources

Comparative

Assessing the selectivity of Pyrazolo[1,5-a]pyrimidin-5-amine for PI3Kδ over other isoforms

Publish Comparison Guide: Selectivity Profiling of Pyrazolo[1,5-a]pyrimidin-5-amine Derivatives for PI3Kδ Executive Summary The Pyrazolo[1,5-a]pyrimidin-5-amine scaffold represents a critical structural evolution in the...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Selectivity Profiling of Pyrazolo[1,5-a]pyrimidin-5-amine Derivatives for PI3Kδ

Executive Summary

The Pyrazolo[1,5-a]pyrimidin-5-amine scaffold represents a critical structural evolution in the design of next-generation Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. Unlike first-generation quinazolinone-based inhibitors (e.g., Idelalisib), which often suffer from off-target toxicity (colitis, hepatotoxicity) due to poor isoform selectivity, derivatives of this scaffold—specifically those functionalized at the C(5) and C(7) positions—demonstrate superior selectivity profiles.

This guide provides a technical assessment of this scaffold's performance, using CPL302415 (a benzimidazole derivative) and CPL302253 (an indole derivative) as primary reference standards. We analyze the structural basis for their discrimination between the delta (


) isoform and the ubiquitously expressed alpha (

) and beta (

) isoforms, supported by validated experimental protocols.

Structural Basis of Selectivity

The selectivity of Pyrazolo[1,5-a]pyrimidin-5-amine derivatives is not accidental; it is engineered through specific interactions within the ATP-binding pocket of the p110δ catalytic subunit.

  • Hinge Region Binding (The Anchor): The core pyrazolo[1,5-a]pyrimidine ring system acts as the ATP-mimetic anchor. A morpholine substitution at the C(7) position is critical, acting as a hydrogen bond acceptor for Val-828 in the hinge region.[1] This mimics the adenine ring of ATP.

  • Affinity Pocket Exploitation (The Filter): The high selectivity for PI3Kδ over PI3K

    
    /
    
    
    
    /
    
    
    is driven by substituents at the C(5) position (e.g., indole or benzimidazole groups). These moieties extend into the "affinity pocket," forming a crucial hydrogen bond with Asp-787 . This residue is structurally distinct or less accessible in other isoforms, creating a "selectivity filter" that penalizes binding to non-delta isoforms.

Comparative Profiling: The Data

The following data contrasts the performance of the Pyrazolo[1,5-a]pyrimidine derivative CPL302415 against the standard clinical benchmark, Idelalisib .

Table 1: Isoform Selectivity Profile (IC50 Values) Lower IC50 indicates higher potency.[2]

Target IsoformCPL302415 (Novel Scaffold)Idelalisib (Benchmark)Biological Context
PI3Kδ (Delta) 18 nM 2.5 nM Immune cell signaling (Target)
PI3Kα (Alpha) 1,422 nM820 nMInsulin signaling (Avoid)
PI3Kβ (Beta) 25,470 nM565 nMPlatelet function (Avoid)
PI3Kγ (Gamma) 16,902 nM89 nMT-cell migration (Avoid/Dual)

Table 2: Selectivity Ratios (Fold-Change vs. Delta) Higher ratio indicates superior selectivity.

Selectivity IndexCPL302415IdelalisibClinical Implication

/

79x ~328xReduced risk of hyperglycemia/insulin resistance.

/

1,415x ~226xSignificantly reduced risk of thrombotic events.

/

939x ~35xMinimized interference with innate immune migration.

Data Source: Derived from comparative SAR studies (See References [1][2]).

Visualization: PI3K Signaling & Inhibition

The following diagram illustrates the PI3K signaling cascade and the precise intervention point of Pyrazolo[1,5-a]pyrimidin-5-amine derivatives.

PI3K_Pathway RTK Receptor Tyrosine Kinase (BCR/TCR) PI3K PI3K Complex (p85/p110δ) RTK->PI3K Activates PIP2 PIP2 (Membrane Lipid) PI3K->PIP2 Phosphorylates PIP3 PIP3 (Active Messenger) PIP2->PIP3 Converted to AKT Akt (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 AKT->mTOR Signaling Cascade Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidin-5-amine (Inhibitor) Inhibitor->PI3K Selective Inhibition (ATP Competition)

Figure 1: Mechanism of Action.[1][2][3][4][5][6] The inhibitor selectively blocks the p110δ catalytic subunit, preventing the phosphorylation of PIP2 to PIP3, thereby silencing the downstream Akt/mTOR survival signal in B-cells.

Validated Experimental Protocols

To reproduce the selectivity data presented above, use the following self-validating protocols.

A. Biochemical Potency Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the conversion of ATP to ADP.[7] It is preferred over radiometric assays for its high sensitivity and low false-positive rate.

Reagents:

  • Enzyme: Recombinant human PI3Kδ,

    
    , 
    
    
    
    , and
    
    
    (active).
  • Substrate: PIP2:PS lipid substrate (50 µM).

  • ATP: Ultra-pure ATP (10 µM, near

    
    ).
    
  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).[8]

Workflow:

  • Preparation: Dilute compounds in 100% DMSO (10-point dose-response). Transfer 1 µL to a 384-well white plate.

  • Enzyme Addition: Add 2 µL of PI3K isoform (optimized concentration, typically 0.5–2 ng/well) in 1x Kinase Buffer. Incubate 15 min at RT.

  • Reaction Start: Add 2 µL of ATP/Lipid Substrate mix.

  • Incubation: Incubate for 60 minutes at RT (protect from light).

  • Termination: Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Luciferase light). Incubate 30 min.
  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Validation Check:

  • Z-Factor: Must be > 0.5.

  • Signal-to-Background (S/B): Should be > 10.

  • Control: Idelalisib should yield an IC50 of ~2–5 nM for PI3Kδ.

B. Cellular Selectivity Assay (B-Cell Proliferation)

Biochemical potency must be translated to cellular efficacy.

  • Cell Line: Primary human B-cells or diffuse large B-cell lymphoma (DLBCL) lines (e.g., SU-DHL-6).

  • Stimulation: Anti-IgM (10 µg/mL) + IL-4 (10 ng/mL) to drive PI3Kδ-dependent proliferation.

  • Treatment: Incubate cells with compound gradient for 72 hours.

  • Readout: CellTiter-Glo® (ATP quantification) or BrdU incorporation.

  • Interpretation: A selective PI3Kδ inhibitor will potently inhibit B-cell proliferation (IC50 < 100 nM) but show minimal toxicity in non-hematopoietic lines (e.g., fibroblasts) driven by PI3K

    
    .
    

Workflow Visualization: Screening Logic

Assay_Workflow Step1 1. Compound Library (Pyrazolo-pyrimidine derivatives) Step2 2. Primary Screen (Single Dose @ 1µM) Step1->Step2 Decision1 >50% Inhibition? Step2->Decision1 Step3 3. Dose Response (ADP-Glo Assay) Decision1->Step3 Yes Discard Discard Decision1->Discard No Step4 4. Selectivity Profiling (vs Alpha/Beta/Gamma) Step3->Step4 Decision2 Selectivity > 50x? Step4->Decision2 Step5 5. Cellular Validation (B-cell Proliferation) Decision2->Step5 Yes Decision2->Discard No

Figure 2: Screening Cascade. A logical flow for filtering compounds to ensure high selectivity before moving to expensive cellular models.

Expert Troubleshooting & Optimization

  • ATP Concentration: In biochemical assays, always use ATP concentrations near the

    
     of the specific isoform (typically 10–50 µM). Using saturating ATP (e.g., 1 mM) will artificially shift IC50 values for ATP-competitive inhibitors like Pyrazolo[1,5-a]pyrimidines, masking true potency.
    
  • Solubility: The C(5)-benzimidazole derivatives can exhibit poor aqueous solubility. Ensure DMSO concentration in the final assay buffer does not exceed 1% to prevent precipitation, which causes false negatives (loss of signal).

  • Incubation Time: PI3Kδ is unstable at room temperature over long periods. Do not exceed 60 minutes for the kinase reaction step.

References

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Source: International Journal of Molecular Sciences (2022) [Link][5]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Source: International Journal of Molecular Sciences (2022) [Link][2]

  • Discovery of Pyrazolo[1,5-a]pyrimidine derivative as a potent and selective PI3Kγ/δ dual inhibitor. Source: ResearchGate (2021) [Link]

Sources

Validation

Comparative docking studies of Pyrazolo[1,5-a]pyrimidin-5-amine analogs in kinase active sites

[1][2][3] Executive Summary This technical guide provides a comparative analysis of Pyrazolo[1,5-a]pyrimidin-5-amine analogs as ATP-competitive kinase inhibitors. Focusing on CDK2 (Cyclin-Dependent Kinase 2) and TRKA (Tr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This technical guide provides a comparative analysis of Pyrazolo[1,5-a]pyrimidin-5-amine analogs as ATP-competitive kinase inhibitors. Focusing on CDK2 (Cyclin-Dependent Kinase 2) and TRKA (Tropomyosin Receptor Kinase A), we evaluate the structural determinants that render this scaffold a "privileged structure" in medicinal chemistry.

Unlike standard purine analogs, the pyrazolo[1,5-a]pyrimidine core offers unique vector orientations for substituent growth, allowing for enhanced selectivity profiles. This guide details the docking performance of these analogs compared to isomeric alternatives (e.g., pyrazolo[3,4-d]pyrimidines) and establishes a validated AutoDock Vina protocol for reproducing these results.

Structural Rationale & Mechanism of Action[4]

The pyrazolo[1,5-a]pyrimidine scaffold functions as a bioisostere of the adenine ring found in ATP. Its efficacy stems from its ability to form a bidentate hydrogen-bonding network with the kinase "hinge region."

The Hinge Interaction

In the context of CDK2, the scaffold typically orients to interact with Glu81 and Leu83 .

  • Acceptor Motif: The N1 nitrogen (pyrazole ring) often acts as a hydrogen bond acceptor from the backbone NH of the hinge residue.

  • Donor Motif: The exocyclic amine (C5-amine) or adjacent ring nitrogen acts as a hydrogen bond donor to the backbone carbonyl.

Comparative Isomerism: [1,5-a] vs. [3,4-d]

While both scaffolds mimic ATP, the [1,5-a] fusion creates a "flying bat" conformation that often allows for deeper penetration into the hydrophobic pocket (gatekeeper region) compared to the planar rigidity often seen in [3,4-d] systems. This slight curvature and vector availability at the C3 and C7 positions allow for the design of inhibitors (like Dinaciclib ) that avoid steric clashes with the ribose-binding pocket while maximizing hydrophobic contacts.

Signaling Pathway & Inhibition Logic[1]

KinaseSignaling ATP ATP Molecule CDK2_Active CDK2/Cyclin Complex (Active) ATP->CDK2_Active Binding to Hinge CDK2_Inactive CDK2 (Inactive) CDK2_Inactive->CDK2_Active Cyclin Binding PhosphoSubstrate p-Rb (Cell Cycle Progression) CDK2_Active->PhosphoSubstrate Phosphorylation Substrate Substrate (Rb) Substrate->PhosphoSubstrate Inhibitor Pyrazolo[1,5-a]pyrimidine Analog Inhibitor->CDK2_Active Competitive Binding (Blocks ATP) Inhibitor->PhosphoSubstrate Inhibition

Figure 1: Mechanism of ATP-competitive inhibition by Pyrazolo[1,5-a]pyrimidine analogs within the CDK2 signaling cascade.

Comparative Performance Data

The following data compares a representative Pyrazolo[1,5-a]pyrimidine (Dinaciclib-like analog) against a standard Purine analog (Roscovitine) and an isomeric Pyrazolo[3,4-d]pyrimidine.

Target: CDK2 (PDB: 1DI8 / 2A4L) Method: AutoDock Vina (Exhaustiveness: 32)

FeaturePyrazolo[1,5-a]pyrimidine (Dinaciclib)Pyrazolo[3,4-d]pyrimidinePurine Analog (Roscovitine)
Binding Affinity (ΔG) -10.2 kcal/mol -8.9 kcal/mol-9.3 kcal/mol
IC50 (CDK2) ~18 - 22 nM [1]~60 - 200 nM [4]~250 nM
Hinge Interaction Leu83 (Bidentate), Glu81Leu83 (Monodentate/Bidentate)Leu83 (Bidentate)
Gatekeeper Contact Phe80 (Pi-stacking/Hydrophobic)Phe80 (Variable)Phe80 (Hydrophobic)
Salt Bridge Lys33 (via Sulfamoyl/Sidechain)VariableVariable
Selectivity Profile High (CDK1, CDK2, CDK5, CDK9)Moderate (Pan-kinase)Moderate (CDK1, CDK2, CDK5)

Analysis: The [1,5-a] scaffold consistently demonstrates superior binding affinity (lower ΔG) due to the optimal positioning of the C3-substituent, which accesses the hydrophobic pocket more effectively than the [3,4-d] isomer. The "Compound 5h" analog cited in recent literature confirms this, showing equipotent activity to Dinaciclib (IC50 = 22 nM) [1].

Validated Docking Protocol (AutoDock Vina)

To ensure scientific integrity, this protocol includes a self-validation step (Redocking).

Prerequisites
  • Software: AutoDock Vina 1.2+, MGLTools (or PyMOL with Autodock plugin), OpenBabel.

  • PDB Entry: 2A4L (CDK2 with Roscovitine) or 1Y8Y (CDK2 with Pyrazolo[1,5-a]pyrimidine).

Workflow Diagram

DockingProtocol PDB_Raw Raw PDB (2A4L) Prep_Prot Protein Prep (Remove H2O, Add Polar H, Kollman Charges) PDB_Raw->Prep_Prot Prep_Lig Ligand Prep (MM2 Min, Gasteiger Charges, TORSDOF) PDB_Raw->Prep_Lig Extract Ligand Grid Grid Generation (Center: Leu83, Size: 22x22x22 Å) Prep_Prot->Grid Vina AutoDock Vina (Exhaustiveness=32) Prep_Lig->Vina Grid->Vina Validation RMSD Calculation (Threshold < 2.0 Å) Vina->Validation

Figure 2: Step-by-step computational workflow for validating kinase inhibitors.

Step-by-Step Methodology
1. Receptor Preparation (Protein)[1][2]
  • Clean: Remove all water molecules and heteroatoms (ions) from the PDB file. Note: Keep structural waters only if they bridge the ligand and protein (e.g., in some HSP90 cases), but for CDK2, standard protocol removes them.

  • Protonation: Add polar hydrogens only. The hydrogen bonding network at the hinge (Leu83) is pH-sensitive; assume physiological pH (7.4).

  • Charges: Assign Kollman United Atom charges. The total charge of the protein should be non-zero but chemically accurate.

  • Save: Export as receptor.pdbqt.

2. Ligand Preparation
  • Geometry Optimization: Draw the Pyrazolo[1,5-a]pyrimidine analog in 2D (ChemDraw/MarvinSketch) and convert to 3D. Minimize energy using the MMFF94 force field to reach a local minimum.

  • Torsion Tree: Define the root. Ensure the amide/amine linkers are rotatable, but keep the bicyclic core rigid.

  • Save: Export as ligand.pdbqt.

3. Grid Box Definition (The "Search Space")

Do not use "Blind Docking" for comparative studies. Focus on the ATP-binding cleft.[3][4][5]

  • Center: Coordinates of the co-crystallized ligand (e.g., X=15.19, Y=53.90, Z=16.91 for typical CDK2 structures).

  • Dimensions: 22 x 22 x 22 Å. This covers the Hinge, the G-loop, and the Gatekeeper regions without wasting computational power on the solvent surface.

4. Execution & Validation

Run Vina with exhaustiveness = 32 (default is 8, but 32 is required for publication-quality reproducibility).

  • Validation Criteria: Re-dock the native ligand (Roscovitine or Dinaciclib). Calculate the RMSD between the docked pose and the crystal pose.

  • Pass: RMSD < 2.0 Å.

  • Fail: RMSD > 2.0 Å (Check grid center or protonation states).

Interpretation of Results

When analyzing the docking results of Pyrazolo[1,5-a]pyrimidine analogs, look for these specific interaction markers:

  • Hinge Region (Leu83): Distance < 3.0 Å between the pyrimidine Nitrogen and Leu83-NH.

  • Salt Bridge (Lys33): If the analog has a sulfamoyl or acidic group, look for electrostatic interaction with the catalytic Lys33.

  • Hydrophobic Sandwich: The bicyclic core should be sandwiched between Ala144 and Phe80 .

Conclusion: The Pyrazolo[1,5-a]pyrimidine scaffold exhibits superior "ligand efficiency" compared to many [3,4-d] isomers. Its ability to adopt a conformation that maximizes hydrophobic burial while maintaining critical hinge H-bonds makes it a robust scaffold for developing dual CDK2/TRKA inhibitors.

References

  • Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI Molecules. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. MDPI Pharmaceuticals. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine. PubMed Central. [Link]

  • Basic Docking — AutoDock Vina Documentation. ReadTheDocs. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of Pyrazolo[1,5-a]pyrimidin-5-amine

[1][2] Core Directive: The Precautionary Principle This guide supersedes general "organic waste" protocols. Pyrazolo[1,5-a]pyrimidin-5-amine (CAS: 216066-95-4) is a nitrogen-rich fused heterocycle.[1] While often used as...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Core Directive: The Precautionary Principle

This guide supersedes general "organic waste" protocols. Pyrazolo[1,5-a]pyrimidin-5-amine (CAS: 216066-95-4) is a nitrogen-rich fused heterocycle.[1] While often used as a scaffold in kinase inhibitor development, its disposal requires strict adherence to High-Temperature Incineration protocols.

Operational Mandate: Do not dispose of this compound via municipal waste, sink drainage, or standard trash. All waste containing >0.1% of this substance must be treated as RCRA Hazardous Waste until destroyed.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety system.

PropertySpecificationOperational Implication
Chemical Name Pyrazolo[1,5-a]pyrimidin-5-aminePrimary Identifier for Waste Manifests
CAS Number 216066-95-4 Use for EHS Inventory Tracking
Molecular Formula C₆H₆N₄High Nitrogen Content = NOx generation upon combustion
Physical State Solid (Powder/Crystalline)Inhalation Risk (H335); Dust explosion potential if dispersed
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[1][2][3][4] Irritant)Requires Class 6.1 (Toxic) handling protocols
Stability Thermally stable >250°CWill not degrade in landfills; requires active destruction

Technical Insight: The fused pyrazolo-pyrimidine ring system is robust. Unlike simple esters that might hydrolyze, this scaffold persists in the environment. Consequently, leaching is a primary environmental risk, mandating incineration over landfilling.

Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench. Follow this segregation logic to prevent cross-contamination and ensure regulatory compliance.

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Primary Containment: Place solid waste (weigh boats, contaminated gloves, pure substance) into a clear, 4-mil polyethylene bag.

  • Secondary Containment: Place the sealed primary bag into a rigid, screw-top container (HDPE wide-mouth jar).

  • Labeling: Affix a hazardous waste label immediately.

    • Text: "Hazardous Waste - Solid - Toxic - Pyrazolo[1,5-a]pyrimidin-5-amine."[1]

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum.

    • Allowed: Methanol, Ethanol, DMSO, DMF, Dichloromethane.

    • FORBIDDEN: Strong Oxidizers (e.g., Nitric Acid, Peroxides). Reason: Nitrogen-rich heterocycles can form unstable N-oxides or explosive nitro-derivatives in the presence of strong oxidizers.[2]

  • pH Check: Ensure the waste stream is Neutral (pH 6-8) or slightly Basic. Avoid mixing with strong acids which may protonate the amine, altering solubility and waste profile.

The Disposal Workflow (Visualized)

This decision tree ensures every gram of material is accounted for, from the bench to the incinerator.

DisposalWorkflow Start Waste Generation (Pyrazolo[1,5-a]pyrimidin-5-amine) Assess Assess Physical State Start->Assess Solid Solid Waste (Powder, Gloves, Weigh Boats) Assess->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) Assess->Liquid Solution Bagging Double Bag (4-mil Poly) Place in Rigid HDPE Container Solid->Bagging CheckOx Check for Oxidizers? Liquid->CheckOx Labeling Label: 'Hazardous Waste - Toxic' List CAS: 216066-95-4 Bagging->Labeling Segregation Segregate by Solvent Type (Halogenated vs. Non-Halogenated) Segregation->Labeling CheckOx->Segregation No Neutralize QUENCH/NEUTRALIZE (Do not mix Amines + Oxidizers) CheckOx->Neutralize Yes (Oxidizers Present) Neutralize->Segregation Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup EHS Pickup -> High Temp Incineration Storage->Pickup

Figure 1: Decision matrix for segregating and packaging pyrazolo-pyrimidine waste streams to ensure compliance with RCRA and local EHS standards.

Emergency Spill Response

In the event of an accidental release, immediate containment is required to prevent aerosolization (inhalation hazard).

Dry Spill (Powder)[2]
  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and a P100 respirator (or N95 at minimum) to prevent inhaling dust (H335).

  • Suppress Dust: Cover the spill gently with a damp paper towel (water or PEG-400) to prevent dust cloud formation. Do not dry sweep. [1][2]

  • Collection: Scoop the damp material into a wide-mouth hazardous waste jar.

  • Decontamination: Wipe the surface with a 10% bleach solution followed by water. The bleach aids in degrading the heterocyclic ring system.

Wet Spill (Solution)[2]
  • Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use paper towels alone if the solvent is flammable.

  • Collect: Place saturated absorbent into a sealed bag/container.

  • Ventilate: Ensure fume hood sash is at the proper height or increase room ventilation.

References & Authority

The following sources provide the regulatory and chemical grounding for these protocols.

  • PubChem. Pyrazolo[1,5-a]pyrimidine Compound Summary. National Library of Medicine. [Link]

  • U.S. EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Guidelines). [Link]

  • Lead Sciences. Pyrazolo[1,5-a]pyrimidin-5-amine Product Data (CAS 216066-95-4). [Link][1]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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